molecular formula C4H6IN B1595309 4-Iodobutanenitrile CAS No. 6727-73-7

4-Iodobutanenitrile

Cat. No.: B1595309
CAS No.: 6727-73-7
M. Wt: 195 g/mol
InChI Key: CWINCVBWHUGBEB-UHFFFAOYSA-N
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Description

4-Iodobutanenitrile ( 6727-73-7) is a valuable organic building block in chemical synthesis, characterized by its molecular formula C4H6IN and a molecular weight of 195.00 g/mol . This compound, a liquid at room temperature, has a density of approximately 1.826 g/mL and a refractive index of 1.5350 to 1.5370 . The presence of both an iodine substituent and a terminal nitrile group on a short alkane chain makes it a versatile intermediate for constructing more complex molecules, particularly through substitution reactions where the iodide acts as a superior leaving group. In research contexts, compounds with carbonyl and nitrile functions are of significant interest for their potential utility as reagents in organic synthesis and their various biological activities . As an alkyl halide with a nitrile group, this compound serves as a key precursor in the synthesis of specialized chemicals. For instance, derivatives of butanenitrile can be used to create complex structures like 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles, which are themselves subjects of study for potential antiviral and anticancer applications . Safety and Handling: This compound requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled. Contact with acids can liberate very toxic gas . Researchers must wear appropriate personal protective equipment, including gloves and eye protection, and ensure the container is kept tightly closed in a cool, well-ventilated place . This product is intended for research and development use only in a professional laboratory setting. It is not intended for human, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWINCVBWHUGBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301380
Record name 4-iodobutanenitrile
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Molecular Weight

195.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6727-73-7
Record name 6727-73-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodobutanenitrile
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Record name 4-iodobutanenitrile
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Iodobutanenitrile: Physicochemical Properties, Hazards, and Safe Handling for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the physical properties, hazards, and safe handling protocols for 4-Iodobutanenitrile. As a key building block in organic synthesis, a thorough understanding of its characteristics is paramount for its effective and safe utilization in the laboratory.

Introduction to this compound

This compound, with the chemical formula C₄H₆IN, is a bifunctional organic molecule featuring a terminal nitrile group and a primary iodide.[1] This unique combination of functional groups makes it a versatile reagent in organic chemistry, particularly in the synthesis of more complex molecules and heterocyclic compounds. Its reactivity is primarily dictated by the electrophilic carbon of the nitrile group and the susceptibility of the carbon-iodine bond to nucleophilic substitution.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its proper handling, storage, and application in experimental design.

PropertyValueSource(s)
Molecular Formula C₄H₆IN[1]
Molecular Weight 195.00 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6727-73-7[1]
Boiling Point 231.0 ± 23.0 °C at 760 mmHg
Melting Point Not available
Density 1.8 ± 0.1 g/cm³
Flash Point 93.5 ± 22.6 °C
Vapor Pressure 0.1 ± 0.5 mmHg at 25°C
Solubility While specific quantitative data is limited, it is expected to be sparingly soluble in water and soluble in many organic solvents.[2][3]

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis due to its dual reactivity. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.[4] The presence of the iodo group allows for nucleophilic substitution reactions, making it a useful precursor for introducing a four-carbon nitrile-containing chain into a molecule.[2]

The reactivity of the carbon-iodine bond is the highest among the haloalkanes, making iodoalkanes the most reactive in this class of compounds.[2] This property is frequently exploited in the formation of new carbon-carbon bonds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal4H312: Harmful in contact with skinGHS07Warning
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Acute Toxicity, Inhalation4H332: Harmful if inhaledGHS07Warning
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritationGHS07Warning

Source:[1]

Toxicological Profile

The primary toxicological concern with aliphatic nitriles like this compound is the potential for metabolic release of cyanide.[5] Cyanide can inhibit cellular respiration by binding to cytochrome c oxidase.[5]

Routes of Exposure and Symptoms:

  • Inhalation: Harmful if inhaled, may cause respiratory irritation.[1] Symptoms can include chest pain, shortness of breath, headache, and dizziness.[5]

  • Skin Contact: Harmful in contact with skin and causes skin irritation.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Ingestion: Harmful if swallowed.[1]

Safe Handling and Storage Procedures

Due to the hazards associated with this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.

Engineering Controls
  • Work should always be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Risk Assessment Workflow

A systematic approach to risk assessment is crucial when working with hazardous chemicals. The following diagram illustrates a logical workflow for managing the risks associated with this compound.

RiskAssessment cluster_Plan Planning & Preparation cluster_Control Control Measures cluster_Emergency Emergency Preparedness A Hazard Identification (Review SDS & GHS) B Exposure Assessment (Routes & Duration) A->B informs C Risk Characterization (Likelihood & Severity) B->C leads to D Implement Engineering Controls (Fume Hood) C->D dictates need for E Select & Use PPE (Gloves, Goggles) D->E supplements F Establish Safe Work Practices (SOPs) E->F reinforces G First Aid Procedures (Exposure) F->G prepares for H Spill Response Plan (Containment & Cleanup) F->H prepares for I Waste Disposal Protocol (Chemical Waste Stream) F->I prepares for

Caption: Risk assessment and management workflow for this compound.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Spill Management
  • Small Spills: Absorb with inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with inert material and collect for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable reagent in organic synthesis, but it also presents significant health hazards. A thorough understanding of its physicochemical properties and strict adherence to the safety protocols outlined in this guide are essential for its safe and effective use in a research environment. By implementing robust risk assessment and control measures, researchers can minimize the potential for exposure and ensure a safe laboratory setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information (2024). PubChem Document for Aliphatic Nitriles, Source: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. [Link]

  • Chemguide. an introduction to nitriles. [Link]

  • Chemistry LibreTexts. Physical Properties of Nitriles. [Link]

  • Chemistry LibreTexts. Physical Properties of Haloalkanes. [Link]

  • BYJU'S. Nitriles- Structure. [Link]

  • Chemistry LibreTexts. Chemistry of Nitriles. [Link]

  • Wikipedia. Nitrile. [Link]

  • CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-IodobutaneNitrile from 4-Chlorobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobutanenitrile is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the development of various pharmaceutical compounds and molecular probes. Its structure, incorporating both a nitrile group and a reactive primary alkyl iodide, allows for diverse chemical modifications. The carbon-iodine bond is significantly more reactive than its chloro or bromo counterparts, making this compound a preferred substrate for nucleophilic substitution reactions.[1][2] This enhanced reactivity is particularly advantageous in the construction of complex molecular architectures, including those required for active pharmaceutical ingredients (APIs). Furthermore, the introduction of a radioactive iodine isotope, such as ¹²⁵I, into the molecule is a critical step in the synthesis of radiolabeled tracers for preclinical and clinical imaging studies.

This technical guide provides a comprehensive overview of the synthesis of this compound from the readily available precursor, 4-chlorobutanenitrile, via the Finkelstein reaction. We will delve into the mechanistic underpinnings of this transformation, present a detailed experimental protocol, discuss critical safety considerations, and outline methods for purification and characterization.

The Finkelstein Reaction: A Cornerstone of Halogen Exchange

The conversion of 4-chlorobutanenitrile to this compound is most effectively achieved through the Finkelstein reaction, a classic and robust method for halogen exchange.[2][3] This reaction operates under the principles of a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

Mechanism of Action

The Finkelstein reaction is an equilibrium process where an alkyl halide is treated with a metal iodide salt to exchange the halogen atom.[2] In the synthesis of this compound, the iodide anion (I⁻) from sodium iodide (NaI) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in 4-chlorobutanenitrile. This concerted, single-step process leads to the formation of a transition state where the C-I bond is forming concurrently with the cleavage of the C-Cl bond.[3] The reaction results in an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral this compound.

The key to driving this equilibrium-controlled reaction to completion lies in the judicious choice of solvent.[2][4] Acetone is the solvent of choice for the Finkelstein reaction due to the differential solubility of the sodium halide salts.[2][3] While sodium iodide is soluble in acetone, the sodium chloride (NaCl) byproduct is virtually insoluble.[2] According to Le Chatelier's principle, the precipitation of NaCl from the reaction mixture continuously shifts the equilibrium towards the formation of the desired this compound, ensuring a high yield of the product.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-chlorobutanenitrile.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chlorobutanenitrile≥98%Sigma-Aldrich
Sodium Iodide (NaI)Anhydrous, ≥99%Fisher Scientific
AcetoneAnhydrous, ≥99.5%J.T. Baker
Diethyl EtherAnhydrous, ≥99%EMD Millipore
Sodium Thiosulfate (Na₂S₂O₃)ACS Reagent GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics
Round-bottom flask--
Reflux condenser--
Magnetic stirrer/hotplate--
Separatory funnel--
Rotary evaporator--
Vacuum distillation apparatus--
Reaction Workflow Diagram

Finkelstein_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 4-Chlorobutanenitrile Sodium Iodide Anhydrous Acetone reaction_flask Reaction Flask (under N2 atmosphere) reagents->reaction_flask Combine reflux Reflux (e.g., 56 °C) reaction_flask->reflux monitoring Monitor by TLC/GC reflux->monitoring filter Filter NaCl Precipitate monitoring->filter evaporate Evaporate Acetone filter->evaporate extract Aqueous Work-up (H2O, Et2O, Na2S2O3) evaporate->extract dry Dry Organic Layer (MgSO4) extract->dry distillation Vacuum Distillation dry->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents, e.g., 22.5 g, 150 mmol).

    • Add anhydrous acetone (150 mL) to the flask and stir until the sodium iodide is fully dissolved.

    • To this solution, add 4-chlorobutanenitrile (1.0 equivalent, e.g., 10.36 g, 100 mmol) dropwise at room temperature.

    • The reaction mixture will become cloudy as sodium chloride begins to precipitate.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

    • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the precipitated sodium chloride using a Buchner funnel and wash the solid with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with an equal volume of deionized water to remove any remaining inorganic salts.

    • To remove any traces of iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the organic layer is colorless.

    • Wash the organic layer with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude this compound can be purified by vacuum distillation.[5]

    • Collect the fraction boiling at the appropriate temperature and pressure to obtain the pure product.

Safety and Handling

Both 4-chlorobutanenitrile and this compound are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7][8][9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[6][9]

  • Inhalation: Avoid inhaling vapors or dust. Both compounds can be harmful if inhaled.[7][9]

  • Skin Contact: Avoid contact with skin. These compounds can cause skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.[6][8]

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][8]

  • Ingestion: Do not ingest. Both compounds are harmful if swallowed. If ingestion occurs, seek immediate medical attention.[6][8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6][7]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two triplets, corresponding to the two methylene groups. The protons adjacent to the iodine atom (C4) will be shifted further downfield compared to the protons adjacent to the nitrile group (C2), and there will be a multiplet for the central methylene group (C3).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbon atoms. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 118 ppm). The carbon attached to the iodine will be significantly shifted upfield due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically around 2250 cm⁻¹. The C-I stretching vibration will appear in the fingerprint region, usually below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound (194.95 g/mol ).[11] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Application in Radiolabeling for Drug Development

The synthesis of radiolabeled compounds is a cornerstone of modern drug development, enabling in vivo imaging and pharmacokinetic studies.[12] this compound can be radiolabeled with isotopes of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, or with carbon-11 (¹¹C).

Synthesis of [¹²⁵I]-4-Iodobutanenitrile

For radioiodination, a common approach is isotopic exchange, where a non-radioactive iodine atom is replaced with a radioactive one. However, for higher specific activity, the synthesis would ideally start from a precursor that does not contain iodine. In this case, an alternative is to perform the Finkelstein reaction using [¹²⁵I]sodium iodide. The procedure would be similar to the one described above, but on a much smaller scale and with appropriate radiation safety measures.

Synthesis of [¹¹C]-4-Iodobutanenitrile

The introduction of the short-lived positron-emitting isotope ¹¹C (t½ ≈ 20.4 min) requires rapid synthetic methods.[12] A potential route to [¹¹C]-4-iodobutanenitrile would involve the cyanation of a suitable three-carbon precursor with [¹¹C]cyanide. Alternatively, if a precursor with a leaving group on the nitrile-containing chain is available, a nucleophilic substitution with a [¹¹C]methylating agent followed by conversion to the iodide could be envisioned, though this is a more complex route. The "in-loop" synthesis method for ¹¹C-carbonylations offers a precedent for rapid, high-yield radiolabeling that could potentially be adapted.[13]

Conclusion

The synthesis of this compound from 4-chlorobutanenitrile via the Finkelstein reaction is a reliable and efficient method for producing this valuable synthetic intermediate. By understanding the underlying SN2 mechanism and leveraging the principle of Le Chatelier through the use of an acetone solvent system, researchers can achieve high yields of the desired product. Adherence to strict safety protocols is paramount when handling these hazardous materials. The ability to introduce isotopic labels into this compound further enhances its utility in the field of drug development, enabling critical in vivo studies. This guide provides the foundational knowledge and a practical framework for the successful synthesis, purification, and characterization of this compound.

References

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Endogenous Compounds Labeled with 11C for Positron Emission Tomography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzonitrile. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • askIITians. (n.d.). Purification of organic compounds. Retrieved from [Link]

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4-Iodobutanenitrile synthesis from 4-bromobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Iodobutanenitrile from 4-Bromobutanenitrile

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable bifunctional building block in organic synthesis, from its corresponding bromide precursor. The methodology centers on the robust and efficient Finkelstein reaction, a cornerstone of halogen exchange chemistry. This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed experimental protocol but also a deep dive into the mechanistic principles, reaction optimization, and analytical validation that underpin the synthesis.

Strategic Importance of this compound

This compound is a highly useful intermediate in the synthesis of complex organic molecules. Its structure incorporates two distinct reactive centers: a nitrile group and a primary alkyl iodide. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in various carbon-carbon bond-forming reactions.[1] The alkyl iodide is an excellent electrophile for nucleophilic substitution reactions, benefiting from the fact that iodide is a superb leaving group.[2] This dual reactivity makes it a strategic precursor for constructing nitrogen-containing heterocycles, specialty polymers, and pharmaceutical intermediates. The conversion from the more commercially available and less reactive 4-bromobutanenitrile is therefore a critical and frequently employed transformation.

The Finkelstein Reaction: Mechanistic Underpinnings

The conversion of 4-bromobutanenitrile to this compound is classically achieved via the Finkelstein reaction, first described by Hans Finkelstein in 1910.[3][4] This reaction is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7]

Mechanism of Action: The reaction proceeds in a single, concerted step where the iodide ion (I⁻), typically from sodium iodide (NaI), acts as a potent nucleophile.[8] It attacks the electrophilic carbon atom attached to the bromine in a "backside attack," leading to the simultaneous formation of a new carbon-iodine bond and the cleavage of the carbon-bromine bond.[3][5]

A critical aspect of the classic Finkelstein reaction is the choice of solvent, which is almost invariably anhydrous acetone.[9][10] The efficacy of this system is governed by Le Châtelier's principle, driven by the differential solubility of the alkali metal salts involved:

  • High Solubility: The reactant, sodium iodide (NaI), is readily soluble in acetone.

Detailed Experimental Protocol

This section provides a field-proven, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

  • Reagents: 4-Bromobutanenitrile (C₄H₆BrN), Sodium Iodide (NaI, anhydrous), Acetone (anhydrous), Diethyl Ether (or Dichloromethane), 5% aq. Sodium Thiosulfate (Na₂S₂O₃), Brine (saturated aq. NaCl), Anhydrous Magnesium Sulfate (MgSO₄).

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel and flask, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

  • Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

  • Reagent Addition: To the flask, add anhydrous sodium iodide (1.5 to 2.0 molar equivalents relative to the starting bromide). Add anhydrous acetone to the flask to dissolve the sodium iodide, typically using a concentration of 0.5 M to 1.0 M.

  • Initiation: Begin stirring the solution. Add 4-bromobutanenitrile (1.0 molar equivalent) to the flask via a syringe or dropping funnel.

  • Work-up - Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a Buchner funnel to remove the precipitated sodium bromide. Wash the solid with a small amount of fresh acetone to recover any entrained product.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • To the resulting residue, add diethyl ether (or dichloromethane) and an equal volume of deionized water. Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Wash the organic layer sequentially with 5% aqueous sodium thiosulfate solution (to remove any trace I₂), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Purification: The crude product is often of sufficient purity for subsequent steps. However, for applications requiring high purity, purification can be achieved via vacuum distillation.

Key Reaction Parameters and Data

Optimizing the reaction conditions is crucial for achieving high yield and purity. The following table summarizes the key parameters for this synthesis.

ParameterRecommended Value/ConditionRationale & Causality
Stoichiometry (NaI:R-Br) 1.5 : 1 to 2.0 : 1A molar excess of sodium iodide is used to maximize the reaction rate and drive the equilibrium towards product formation, in accordance with Le Châtelier's principle.[9]
Solvent Anhydrous AcetoneMaximizes the solubility difference between NaI (soluble) and NaBr (insoluble), which is the primary driving force for the reaction.[9][13] Anhydrous conditions prevent hydrolysis of the nitrile.
Temperature Reflux (~56 °C)Increases the rate of the SN2 reaction without promoting significant side reactions.
Reaction Time 3 - 6 hoursSufficient time for the reaction to proceed to completion. Progress should be monitored by TLC.

Workflow Visualization

The following diagram illustrates the complete logical workflow for the synthesis of this compound.

Finkelstein_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Halogen Exchange cluster_workup 3. Product Isolation (Work-up) cluster_analysis 4. Purification & Analysis reagents Combine: - 4-Bromobutanenitrile - Sodium Iodide (excess) - Anhydrous Acetone reflux Heat to Reflux (3-6 hours) reagents->reflux precipitate Precipitation of NaBr (s) Drives Reaction Forward reflux->precipitate filter Cool and Filter to Remove NaBr precipitate->filter evaporate Evaporate Acetone filter->evaporate extract Liquid-Liquid Extraction (Ether/Water) evaporate->extract wash Wash Organic Layer: 1. aq. Na₂S₂O₃ 2. Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Vacuum Distillation (Optional, for high purity) dry->purify characterize Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the three methylene groups. The protons alpha to the iodine atom will be the most downfield, followed by those alpha to the nitrile group.

  • ¹³C NMR: The carbon NMR will display four distinct signals, including the nitrile carbon (~118-120 ppm) and the carbon bearing the iodine atom, which will be significantly upfield (~0-10 ppm).

  • IR Spectroscopy: The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of C₄H₆IN (194.95 g/mol ).[14]

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromobutanenitrile: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[15]

  • This compound: Assumed to be harmful. PubChem data indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[14]

  • Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

Conclusion

The synthesis of this compound from 4-bromobutanenitrile via the Finkelstein reaction is a highly efficient, reliable, and scalable method. The reaction's success hinges on the SN2 mechanism and the strategic use of acetone to drive the equilibrium through the precipitation of sodium bromide. By following the detailed protocol and adhering to the safety guidelines presented in this guide, researchers can confidently produce this valuable synthetic intermediate for a wide range of applications in chemical and pharmaceutical development.

References

  • Finkelstein reaction - Grokipedia. Grokipedia.
  • Finkelstein Reaction - BYJU'S. BYJU'S.
  • Finkelstein Reaction - SATHEE.
  • Finkelstein reaction - Wikipedia. Wikipedia.
  • Finkelstein Reaction: Definition, Examples and Mechanism - Chemistry Learner. Chemistry Learner.
  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences - Vedantu. Vedantu.
  • How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process? - Tiwari Academy Discussion Forum. Tiwari Academy.
  • halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry | - YouTube. YouTube.
  • The mystery of the Finkelstein reaction - Henry Rzepa's Blog. Imperial College London.
  • What is the reaction mechanism of sodium iodide (NaI) in acetone with an alkyl halide?. Askiitians.
  • What is the chemical equation to obtain alkyl iodide from alkyl bromide? What is the name of the reaction? - Quora. Quora.
  • This compound | C4H6IN | CID 285648 - PubChem.
  • Application of Nitriles as Reagents for Organic Synthesis with Loss of the Nitrile Functionality. MDPI.
  • 4-Bromobutanenitrile(CAS# 5332-06-9 ) - angenechemical.com. Angene Chemical.
  • Advantages of using 4-Iodobutanal over other iodoalkanes in synthesis - Benchchem. BenchChem.

Sources

An In-Depth Technical Guide to 4-Iodobutanenitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-iodobutanenitrile, a versatile bifunctional molecule with significant applications in organic synthesis. The document details the physicochemical properties, synthesis, and analytical characterization of this compound, with a focus on providing actionable insights for laboratory practice. A detailed, field-proven protocol for its synthesis via the Finkelstein reaction is presented, along with a thorough discussion of the underlying mechanistic principles. Furthermore, this guide outlines the expected spectroscopic data (NMR, IR, and MS) for the characterization of this compound and discusses its key applications, particularly as a precursor to cyclobutanones and other valuable intermediates in medicinal chemistry. Safety and handling considerations are also addressed to ensure best practices in a laboratory setting.

Introduction

This compound, with the chemical formula C₄H₆IN, is a valuable building block in organic synthesis.[1] Its structure incorporates a nitrile group and a primary alkyl iodide, a combination that imparts a dual reactivity profile. The nitrile moiety can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions, while the iodo group serves as an excellent leaving group in nucleophilic substitution reactions. This unique combination of functional groups makes this compound a key intermediate in the synthesis of a diverse range of molecules, including nitrogen-containing heterocycles and carbocyclic systems. This guide aims to provide a detailed technical resource for researchers and professionals utilizing this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueSource
CAS Number 6727-73-7PubChem[1]
Molecular Formula C₄H₆INPubChem[1]
Molecular Weight 195.00 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C(CC#N)CIPubChem[1]
Monoisotopic Mass 194.95450 DaPubChem[1]

Synthesis of this compound: The Finkelstein Reaction

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the exchange of a halogen atom.[2] This Sₙ2 reaction is particularly effective for preparing alkyl iodides from the corresponding chlorides or bromides.[2][3] The reaction is typically carried out by treating an alkyl chloride or bromide with an excess of an alkali metal iodide, such as sodium iodide, in a suitable solvent like acetone.[2][3]

The choice of acetone as a solvent is critical for the success of the classic Finkelstein reaction. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not.[2] This differential solubility drives the reaction forward by the precipitation of the less soluble salt, in accordance with Le Châtelier's principle.[4]

Mechanistic Rationale

The Finkelstein reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iodide ion (I⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the leaving group (e.g., bromine in 4-bromobutanenitrile). The reaction occurs in a single, concerted step where the new C-I bond is formed simultaneously as the C-Br bond is broken.

Finkelstein_Mechanism cluster_reactants Reactants cluster_products Products R NC-CH₂CH₂-CH₂-Br TS [I···CH₂(Br)···CH₂CH₂-CN]⁻ R->TS Nu I⁻ Nu->TS Sₙ2 attack Na Na⁺ Lg Br⁻ Precipitate NaBr↓ P NC-CH₂CH₂-CH₂-I TS->P Bond formation/breaking TS->Lg

Caption: Sₙ2 mechanism of the Finkelstein reaction for this compound synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-bromobutanenitrile.

Materials:

  • 4-Bromobutanenitrile

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobutanenitrile (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone to dissolve the 4-bromobutanenitrile. Then, add anhydrous sodium iodide (1.5 - 2.0 eq).

  • Reaction: Stir the mixture vigorously and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (NaBr) is an indication that the reaction is proceeding.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated sodium bromide. Wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Synthesis_Workflow start Start: 4-Bromobutanenitrile dissolve Dissolve in Acetone start->dissolve add_nai Add Sodium Iodide dissolve->add_nai reflux Heat to Reflux add_nai->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter to Remove NaBr cool->filter evaporate Evaporate Acetone filter->evaporate dissolve_dcm Dissolve in CH₂Cl₂ evaporate->dissolve_dcm wash_thiosulfate Wash with Na₂S₂O₃ (aq) dissolve_dcm->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry with MgSO₄ wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify (Vacuum Distillation/Chromatography) concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene groups. The protons on the carbon adjacent to the iodine atom (C4) will be the most deshielded, appearing furthest downfield. The protons on the carbon adjacent to the nitrile group (C2) will also be deshielded, while the protons on the central carbon (C3) will be the most shielded. The expected splitting pattern for all signals is a triplet, due to coupling with the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum will show four signals corresponding to the four carbon atoms in the molecule. The nitrile carbon will appear in the characteristic region for nitriles (around 115-125 ppm). The carbon attached to the iodine will be significantly shifted upfield due to the heavy atom effect of iodine.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
-CH₂-I~3.2Triplet
-CH₂-CN~2.6Triplet
-CH₂-CH₂-~2.2Pentet
¹³C NMR
-CN~118
-CH₂-I~5
-CH₂-CN~18
-CH₂-CH₂-~35
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically observed in the range of 2240-2260 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear just below 3000 cm⁻¹. The C-I stretching vibration occurs at lower frequencies, typically in the fingerprint region.

Key IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N (nitrile)2240 - 2260Strong, Sharp
C-H (sp³ stretch)2850 - 3000Medium
C-I (stretch)500 - 600Medium to Strong
Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak [M]⁺ at m/z = 195. A characteristic feature of iodoalkanes is the facile loss of the iodine atom, leading to a prominent peak at m/z = 68, corresponding to the [C₄H₆N]⁺ fragment. Another significant fragmentation pathway is the loss of the entire iodomethyl group, resulting in a peak corresponding to the remaining fragment.

Expected Mass Spectrometry Data:

m/zFragment
195[C₄H₆IN]⁺ (Molecular Ion)
127[I]⁺
68[C₄H₆N]⁺

Applications in Organic Synthesis

This compound is a versatile reagent with several important applications in organic synthesis.

  • Synthesis of Cyclobutanones: It is a key precursor for the synthesis of cyclobutanone derivatives. The reaction typically involves the deprotonation of the α-carbon to the nitrile group, followed by intramolecular cyclization via nucleophilic attack on the carbon bearing the iodine.

  • Precursor to Functionalized Amines: The nitrile group can be reduced to a primary amine, yielding 4-iodobutylamine. This bifunctional compound can then be used in the synthesis of various nitrogen-containing heterocycles.

  • Alkylation Reagent: The alkyl iodide functionality allows this compound to act as an alkylating agent, introducing a 3-cyanopropyl group onto various nucleophiles.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing vapors. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its synthesis via the Finkelstein reaction is a reliable and scalable method. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in the laboratory. This technical guide provides a comprehensive resource for researchers and professionals, enabling the safe and efficient application of this compound in the development of new chemical entities.

References

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2023). Finkelstein reaction. Retrieved January 22, 2026, from [Link]

  • L.S.College, Muzaffarpur. (2020). Finkelstein reaction. Retrieved January 22, 2026, from [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of 4-Iodobutanenitrile

This compound (C₄H₆IN) is a bifunctional aliphatic molecule of significant interest in synthetic organic chemistry. Its utility as a building block stems from the presence of two reactive centers: a terminal nitrile group and a primary alkyl iodide. These functional groups allow for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules, including nitrogen-containing heterocycles and derivatized alkanes.

A precise understanding of its molecular structure is paramount for its effective use in any synthetic or developmental workflow. Spectroscopic analysis provides an unambiguous confirmation of identity, purity, and structural integrity. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity and chemical environment of atoms. Due to the absence of publicly available experimental spectra in databases such as the Spectral Database for Organic Compounds (SDBS), the following data are based on validated prediction methodologies and analysis of structurally similar compounds.[1][2]

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the atoms in this compound are numbered as follows:

Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted spectrum of this compound exhibits three distinct signals, each corresponding to one of the methylene (-CH₂-) groups.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H4 (-CH₂-I) ~ 3.30 Triplet (t) 2H ~ 6.7
H3 (-CH₂-) ~ 2.25 Quintet (quin) 2H ~ 6.8

| H2 (-CH₂-CN) | ~ 2.65 | Triplet (t) | 2H | ~ 7.0 |

Interpretation of the ¹H NMR Spectrum:

  • H4 Protons (δ ~ 3.30 ppm): These protons are on the carbon atom (C4) directly bonded to the highly electronegative iodine atom. This proximity causes a significant deshielding effect, shifting their resonance the furthest downfield. The signal appears as a triplet because these two protons are coupled to the two adjacent protons on C3 (n+1 = 2+1 = 3).

  • H2 Protons (δ ~ 2.65 ppm): These protons are on the carbon (C2) adjacent to the electron-withdrawing nitrile group (-C≡N). The nitrile group's anisotropy and inductive effects cause a moderate deshielding, resulting in a downfield shift. This signal is a triplet due to coupling with the two neighboring protons on C3.

  • H3 Protons (δ ~ 2.25 ppm): The protons on C3 are flanked by two other methylene groups (C2 and C4). They are coupled to the two protons on C2 and the two protons on C4, resulting in a signal that is split into a quintet (n+1 = 4+1 = 5). Being further from the strongly electron-withdrawing iodine and nitrile groups, they are the most shielded of the three methylene groups and thus appear at the most upfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The predicted spectrum for this compound shows four distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C1 (-C≡N) ~ 118.5
C2 (-CH₂-CN) ~ 18.0
C3 (-CH₂-) ~ 32.5

| C4 (-CH₂-I) | ~ 3.5 |

Interpretation of the ¹³C NMR Spectrum:

  • C1 (Nitrile Carbon, δ ~ 118.5 ppm): The carbon atom of the nitrile group typically resonates in the 115-125 ppm range.[3] This characteristic downfield shift is due to the sp hybridization and the electronic environment of the triple bond.

  • C3 (Methylene Carbon, δ ~ 32.5 ppm): This is a standard aliphatic sp³ hybridized carbon and appears in the expected region for such a group.

  • C2 (Methylene Carbon, δ ~ 18.0 ppm): This carbon is adjacent to the nitrile group. The electron-withdrawing nature of the nitrile shifts it slightly downfield compared to a standard alkane carbon but less so than C3.

  • C4 (Iodinated Carbon, δ ~ 3.5 ppm): The carbon atom directly attached to iodine (C4) experiences a strong shielding effect known as the "heavy atom effect." Iodine's large electron cloud induces a local magnetic field that opposes the applied field, shifting the resonance significantly upfield. This is a highly characteristic feature for carbons bonded to iodine or bromine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is distinguished by features characteristic of its nitrile and alkyl iodide moieties.

Table 3: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
2960-2850 Medium-Strong C-H Stretch Alkane (-CH₂-)
~ 2250 Strong, Sharp C≡N Stretch Nitrile
~ 1460 Medium C-H Bend (Scissoring) Methylene (-CH₂-)

| 500-600 | Medium-Strong | C-I Stretch | Alkyl Iodide |

Interpretation of the IR Spectrum:

  • C≡N Stretch (~2250 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the strong, sharp absorption corresponding to the carbon-nitrogen triple bond stretch of the nitrile group.[4] For saturated nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range.[4] Its sharpness and intensity make it an unambiguous identifier for the nitrile functionality.

  • C-H Stretch (2960-2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the three methylene groups of the butane chain.[5] Their presence confirms the aliphatic nature of the molecule.

  • C-I Stretch (500-600 cm⁻¹): The stretching vibration of the carbon-iodine bond is found in the far-infrared or "fingerprint" region of the spectrum.[6] This absorption confirms the presence of the alkyl iodide functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation patterns upon ionization, allowing for confirmation of the molecular formula and insights into its structure. The electron ionization (EI) mass spectrum of this compound is expected to show characteristic fragmentation driven by the lability of the C-I bond and the presence of the nitrile group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z Proposed Ion Formula Comments
195 [M]⁺ [C₄H₆IN]⁺ Molecular Ion. Expected to be of very low abundance or absent.
127 [I]⁺ [I]⁺ Iodine cation. A prominent peak confirming the presence of iodine.
68 [M - I]⁺ [C₄H₆N]⁺ Loss of an iodine radical. A significant fragment ion.

| 41 | [C₃H₅]⁺ or [C₂H₃N]⁺ | [C₃H₅]⁺ / [C₂H₃N]⁺ | Propargyl cation or fragment from nitrile rearrangement. Often a base peak in alkyl chains. |

Interpretation of the Mass Spectrum:

The molecular weight of this compound is 195.00 g/mol .[7]

  • Molecular Ion (M⁺, m/z 195): The molecular ion peak for primary alkyl iodides is typically very weak or entirely absent.[8] This is due to the low bond dissociation energy of the C-I bond, which leads to rapid fragmentation upon ionization.

  • Loss of Iodine ([M - I]⁺, m/z 68): The most characteristic primary fragmentation pathway is the homolytic cleavage of the weak C-I bond, resulting in the loss of an iodine radical (mass = 127). This gives rise to a prominent peak at m/z 68, corresponding to the C₄H₆N⁺ cation.[8]

  • Iodine Cation ([I]⁺, m/z 127): A strong peak at m/z 127, corresponding to the iodine cation itself, is a definitive indicator of an iodine-containing compound.

  • Alkyl Chain Fragmentation (e.g., m/z 41): Further fragmentation of the C₄H₆N⁺ cation and other pathways will lead to smaller fragments characteristic of alkyl chains. A peak at m/z 41 is common for nitriles and alkyl chains.[3]

M [I-CH₂(CH₂)₂CN]⁺˙ m/z = 195 (Molecular Ion) frag1 [CH₂(CH₂)₂CN]⁺ m/z = 68 M->frag1 - I• frag2 [I]⁺ m/z = 127 M->frag2 - •C₄H₆N frag3 [C₃H₅]⁺ m/z = 41 frag1->frag3 - HCN

Figure 2: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for acquiring the spectroscopic data discussed in this guide. These protocols serve as a starting point and should be adapted to the specific instrumentation available.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.[9]

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard one-pulse sequence (e.g., zg30 on Bruker instruments).

    • Typical parameters: spectral width of ~12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.[9]

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters: spectral width of ~220-240 ppm, relaxation delay of 2 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.

    • Place a single small drop of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, gently pressing and rotating to form a thin, uniform liquid film between the plates.[11]

  • Data Acquisition:

    • Place the empty, clean salt plates in the spectrometer and record a background spectrum. This accounts for absorptions from atmospheric CO₂, water vapor, and the plates themselves.

    • Remove the plates, prepare the sample as described above, and place the sample holder back into the spectrometer's sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[12]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[13]

    • Ensure the solution is free of particulate matter by filtering if necessary.

    • Transfer the solution to a 2 mL glass autosampler vial and cap it securely.

  • Data Acquisition:

    • Set the GC parameters. A typical temperature program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. Use helium as the carrier gas.

    • Set the MS parameters. Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.[14]

  • Data Analysis:

    • The GC will separate the compound from the solvent and any impurities.

    • The mass spectrometer will generate a mass spectrum for the peak corresponding to this compound.

    • Analyze the spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the fragmentation pattern with known patterns for alkyl iodides and nitriles.

References

  • University of Colorado Boulder. IR Spectroscopy by Functional Group. [Link]

  • JoVE (Journal of Visualized Experiments). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. University of California, Irvine. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PubMed Central (PMC). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. National Institutes of Health. [Link]

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  • University of Massachusetts Chan Medical School. Sample Preparation Guidelines for GC-MS. [Link]

  • ResearchGate. Fragmentation pathway involving the nitrile form of.... [Link]

  • University of Central Florida. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • Washington and Lee University. GC-MS procedure and background. [Link]

  • JoVE (Journal of Visualized Experiments). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • University of Missouri. Fourier Transform Infrared Spectroscopy. [Link]

  • AIP Publishing. Nitrile infrared intensity is more sensitive to local electric field change than its frequency. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • PubMed Central (PMC). Protocol for determining protein dynamics using FT-IR spectroscopy. National Institutes of Health. [Link]

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  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

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  • ResearchGate. Theoretical IR spectra in the nitrile (νCN) stretching region. [Link]

  • MDPI. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

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An In-depth Technical Guide to the Chemical Stability and Storage of 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with a comprehensive, in-depth understanding of the chemical stability and optimal storage conditions for 4-Iodobutanenitrile (also known as γ-iodobutyronitrile). Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for the reproducibility of experimental results and the safety of personnel.

Introduction: The Scientific Imperative for Stability

This compound is a valuable bifunctional molecule in organic synthesis, featuring both a nitrile group and a primary alkyl iodide. This structure allows it to serve as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. However, the very features that make it synthetically useful—specifically the carbon-iodine (C-I) bond—also render it susceptible to degradation. The C-I bond is the weakest of the carbon-halogen bonds, making the iodide an excellent leaving group[1]. This inherent reactivity necessitates a thorough understanding of its stability profile to prevent the formation of impurities that could compromise research outcomes. Samples of organoiodine compounds often appear yellow due to the presence of dissolved iodine (I₂) that forms upon decomposition[1].

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₄H₆INPubChem[2]
Molecular Weight 195.00 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 6727-73-7PubChem[2]

Factors Influencing the Stability of this compound

Several environmental factors can accelerate the degradation of this compound. The primary drivers of instability are exposure to light, elevated temperatures, moisture, and incompatible materials.

Photostability

Organo-iodine compounds are notoriously sensitive to light[3][4]. The energy from ultraviolet (UV) and even visible light can be sufficient to induce homolytic cleavage of the weak C-I bond[5]. This process generates a butyronitrile radical and an iodine radical (I•). The iodine radicals can then combine to form molecular iodine (I₂), which imparts a characteristic yellow or brown color to the degraded sample[1][6].

Thermal Stability

Elevated temperatures increase the kinetic energy of molecules, promoting decomposition pathways. For this compound, this can include elimination reactions or nucleophilic substitution if nucleophiles are present. Safety data sheets for similar reactive compounds recommend storing them in a cool place, away from heat sources, to minimize thermal degradation[4].

Hydrolytic Stability

Although the alkyl iodide is the more labile functional group, the nitrile group can undergo hydrolysis, particularly under acidic or basic conditions. This reaction proceeds in stages, first forming an amide and ultimately a carboxylic acid[7][8][9]. While this process is generally slow with water alone, the presence of acidic or alkaline contaminants can catalyze the degradation, leading to the formation of 4-iodobutanoic acid or its salts[7][8]. The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air, making this degradation pathway more likely if not handled under dry conditions[3].

Incompatible Materials

Contact with incompatible substances can trigger rapid decomposition. Key materials to avoid include:

  • Strong Oxidizing Agents: These can oxidize the iodide, leading to the formation of iodine and other byproducts[10].

  • Strong Bases: Bases can promote elimination reactions (to form cyclopropanecarbonitrile or but-3-enenitrile) or hydrolysis of the nitrile group.

  • Metals: Certain metals can catalyze the decomposition of alkyl iodides[11]. A patent for storing alkyl iodides suggests that materials like copper and silver can act as stabilizers by reacting with any iodine generated, preventing it from catalyzing further decomposition[11].

Potential Decomposition Pathways

Understanding the potential degradation products is crucial for analytical monitoring and for anticipating potential side reactions in a synthetic protocol.

DecompositionPathways cluster_main This compound cluster_products Degradation Products A This compound (C₄H₆IN) B Butyronitrile Radical + Iodine Radical A->B  Light (hν) (Homolytic Cleavage) D 4-Hydroxybutanenitrile A->D  H₂O/OH⁻ (Nucleophilic Substitution) E 4-Iodobutanoic Acid A->E  H₂O/H⁺ or OH⁻ (Nitrile Hydrolysis) C Molecular Iodine (I₂) (Causes discoloration) B->C  Dimerization  

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required. The causality behind these recommendations is to mitigate the risks identified in Section 2.

Core Storage Protocol
  • Temperature: Store in a refrigerator at 2-8°C. This minimizes thermal decomposition.

  • Light: Always store in an amber or opaque container to protect from light[3][6][10]. Place the container inside a secondary, light-blocking box or cabinet.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen)[3]. This displaces oxygen and, more importantly, moisture. The hygroscopic nature of the compound makes this step critical[3].

  • Container: Use a tightly sealed, suitable container, such as a glass bottle with a PTFE-lined cap[3][4]. Ensure the container is closed immediately after use to prevent exposure to air and moisture[3].

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow kinetic-driven degradation.
Light Protect from light (Amber vial)To prevent photochemical decomposition[3][4].
Atmosphere Inert gas (Argon/Nitrogen)To exclude moisture and oxygen[3].
Container Tightly sealed, glassTo prevent leakage and contamination[3].
Handling Protocol
  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Environment: Handle the compound in a glove box or under a positive pressure of inert gas. Use dry syringes and needles for transfers.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles[12][13]. This compound is harmful if swallowed, inhaled, or in contact with skin[2].

  • Dispensing: Use only the amount required for the experiment to minimize exposure of the stock supply[12].

  • Resealing: After dispensing, flush the container headspace with inert gas before tightly resealing.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of this compound is a self-validating system to ensure its quality. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for this purpose[][15].

StabilityWorkflow start Obtain Sample (Stored & Control) prep Sample Preparation (Dilute in suitable solvent, e.g., Acetonitrile) start->prep analysis Instrumental Analysis (HPLC or GC-MS) prep->analysis data Data Acquisition (Chromatogram & Spectra) analysis->data compare Data Comparison (Compare stored sample to control/standard) data->compare report Purity Assessment & Report Generation compare->report

Caption: Experimental workflow for assessing the stability of this compound.

Protocol: Purity Assessment by GC-MS

This method is highly effective for identifying volatile impurities and degradation products.

  • Sample Preparation: Prepare a stock solution by dissolving ~10 mg of this compound in 10 mL of a suitable solvent like ethyl acetate or acetonitrile. Create a working sample by performing a 1:100 dilution of the stock solution.

  • Instrumentation: Use a gas chromatograph with a mass spectrometer detector[16][17].

  • GC Conditions (Typical):

    • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film)[16].

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Calculate purity as the area percentage of the main this compound peak. Identify any impurity peaks by comparing their mass spectra against a library (e.g., NIST) and known potential degradation products[17].

Conclusion

The chemical stability of this compound is fundamentally linked to the lability of its carbon-iodine bond. Degradation, primarily driven by light and exacerbated by heat and moisture, leads to the formation of impurities that can invalidate experimental work. By implementing the rigorous storage and handling protocols outlined in this guide—namely, refrigeration, protection from light, and maintenance of an inert and dry atmosphere—researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

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The Carbon-Iodine Bond in 4-Iodobutanenitrile: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobutanenitrile is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of nitrogen-containing scaffolds relevant to medicinal chemistry. The presence of both a nitrile group and a highly reactive carbon-iodine bond makes it a valuable building block for introducing a cyanobutyl moiety and for subsequent functional group transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of the carbon-iodine bond in this compound, detailing its synthesis, key reactions, and applications in the development of complex molecular architectures, including those with pharmaceutical relevance. This guide is intended to serve as a practical resource for researchers, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Unique Profile of this compound

This compound, with the chemical formula C₄H₆IN, possesses a unique combination of functional groups that dictates its chemical behavior.[1] The molecule consists of a four-carbon chain with a terminal nitrile group and a primary iodide at the opposing end.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₆INPubChem
Molecular Weight 195.00 g/mol PubChem
Appearance Colorless to pale yellow liquid or solidCymitQuimica[2]
Solubility Soluble in polar organic solventsCymitQuimica[2]
CAS Number 6727-73-7PubChem

The key to the synthetic utility of this compound lies in the nature of the carbon-iodine (C-I) bond. Iodine is the largest and least electronegative of the common halogens, resulting in a long and weak C-I bond. This inherent weakness makes the iodide ion an excellent leaving group in nucleophilic substitution reactions, rendering the C-4 position highly susceptible to attack by a wide range of nucleophiles.

Synthesis of this compound: The Finkelstein Reaction

The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the halide exchange of a more readily available 4-halobutanenitrile, typically 4-chlorobutanenitrile or 4-bromobutanenitrile, with an alkali metal iodide.

Reaction Principle

The Finkelstein reaction is a classic S(_N)2 process where an equilibrium is driven towards the desired product by taking advantage of solubility differences.[3] Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate out of the solution and drive the reaction to completion according to Le Châtelier's principle.[3]

Experimental Protocol: Synthesis from 4-Chlorobutanenitrile

Materials:

  • 4-Chlorobutanenitrile

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve 4-chlorobutanenitrile (1.0 eq) in anhydrous acetone.

  • Add sodium iodide (1.5 eq) to the solution.

  • Equip the flask with a reflux condenser and stir the mixture vigorously.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the formation of a white precipitate (NaCl).

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The crude this compound can be purified by vacuum distillation.

Key Reactions of the Carbon-Iodine Bond

The high reactivity of the C-I bond in this compound allows for a variety of synthetic transformations, primarily through nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is the S(_N)2 displacement of the iodide ion by a nucleophile. This provides a straightforward route to a diverse range of 4-substituted butanenitriles.

The reaction with sodium azide is a crucial step in the synthesis of 4-aminobutanenitrile and its derivatives, which are valuable intermediates for compounds targeting neurological disorders.[4]

Experimental Protocol: Synthesis of 4-Azidobutanenitrile

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-azidobutanenitrile, which can be used in the next step without further purification.

Primary and secondary amines can act as nucleophiles to displace the iodide, leading to the formation of N-substituted 4-aminobutanenitriles. These products are precursors to various heterocyclic structures and compounds with biological activity.

General Experimental Conditions:

The reaction is typically carried out by stirring this compound with an excess of the desired primary or secondary amine in a polar aprotic solvent such as acetonitrile or DMF at room temperature or with gentle heating. The excess amine also serves as a base to neutralize the hydroiodic acid formed during the reaction.

dot

Nucleophilic_Substitution_Amines Reactants This compound + R-NH₂ (Amine) Product 4-(Alkylamino)butanenitrile Reactants->Product SN2 Reaction Byproduct HI Catalytic_Hydrogenation Substrate This compound Product Butanenitrile Substrate->Product Reduction Reagents H₂, Pd/C

Caption: Catalytic hydrogenation of this compound.

Applications in Pharmaceutical and Medicinal Chemistry

The synthetic versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of pharmacologically active compounds.

Precursor to GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. [5]Substituted GABA analogs are an important class of drugs for treating neurological disorders. 4-Aminobutanenitrile, readily synthesized from this compound via the azide intermediate, is a direct precursor to GABA and its derivatives. [4][6][7]

Synthesis of Heterocyclic Scaffolds

The 4-cyanobutyl side chain is a feature in some bioactive molecules. For example, the synthetic cannabinoid CUMYL-4CN-BINACA contains a 1-(4-cyanobutyl)indazole moiety. [8]While the direct synthesis of this specific compound from this compound is not detailed, the reaction of this compound with an appropriate N-heterocycle would be a logical synthetic route to introduce the 4-cyanobutyl group.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. The high reactivity of the carbon-iodine bond, primarily through S(_N)2 reactions, allows for the straightforward introduction of a 4-cyanobutyl group and the synthesis of a wide array of substituted butanenitriles. These intermediates are valuable precursors for the synthesis of important nitrogen-containing compounds, including pyrrolidines and GABA analogs, which are of significant interest in drug discovery and development. While the presence of the nitrile group imposes some limitations on its reactivity, particularly in the context of organometallic chemistry, a thorough understanding of its chemical properties allows for its strategic and effective use in the synthesis of complex molecular targets. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable reagent.

References

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  • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
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  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Bentham Science. (2010). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Letters in Drug Design & Discovery, 7(1).
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The Versatile Synthon: A Technical Guide to the Applications of 4-Iodobutanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobutanenitrile, a bifunctional organic molecule, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structure, incorporating both a reactive nitrile group and a primary alkyl iodide, offers a powerful platform for the construction of a diverse array of molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the core applications of this compound, delving into the mechanistic underpinnings of its reactivity and furnishing detailed, field-proven experimental protocols. The discussion will navigate through its utility as a potent alkylating agent and its pivotal role in the synthesis of pyrrolidines, piperidines, and azepanes, offering insights into the causality behind experimental choices and providing a self-validating framework for its practical application in research and drug development.

Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block

This compound (C₄H₆IN) is a colorless to pale yellow liquid characterized by the presence of a nitrile functional group and an iodine atom at the terminal positions of a four-carbon chain.[1] This dual functionality is the cornerstone of its synthetic utility. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The carbon-iodine bond, being relatively weak and polarized, makes the terminal carbon highly susceptible to nucleophilic attack, rendering this compound an excellent alkylating agent.[2] The iodine atom is a superb leaving group, facilitating a wide range of substitution reactions.

This guide will explore the strategic application of this reagent, moving beyond a simple catalog of reactions to provide a deeper understanding of how its structural features can be harnessed to achieve specific synthetic goals.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₄H₆IN
Molecular Weight 195.00 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 98-100 °C at 10 mmHg
Density 1.826 g/cm³
CAS Number 6727-73-7

Safety Profile: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Core Application: A Gateway to Saturated Nitrogen Heterocycles

The construction of saturated nitrogen-containing rings is a central theme in medicinal chemistry, as these motifs are integral to a vast number of bioactive molecules.[3] this compound provides an efficient and modular entry point to these valuable scaffolds.

The Synthesis of Pyrrolidines: A Robust and Versatile Strategy

The most prominent application of this compound is in the synthesis of substituted pyrrolidines. The general strategy involves the reaction of a primary amine with this compound. This reaction proceeds via a tandem N-alkylation followed by an intramolecular cyclization.

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon bearing the iodine atom, displacing the iodide ion in an SN2 reaction. This initial alkylation step forms a secondary amine intermediate. The nitrogen atom of this intermediate then acts as an internal nucleophile, attacking the electrophilic carbon of the nitrile group. This intramolecular cyclization, often facilitated by a reducing agent, leads to the formation of the pyrrolidine ring.

Caption: General workflow for N-substituted pyrrolidine synthesis.

Experimental Protocol: Synthesis of N-Benzyl-2-cyanopyrrolidine

This protocol details a representative synthesis of an N-substituted pyrrolidine.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: To a solution of benzylamine (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol of amine) is added potassium carbonate (2.0 eq.). This compound (1.1 eq.) is then added dropwise at room temperature. The reaction mixture is stirred at 60 °C for 12 hours.

  • Work-up and Isolation of Intermediate: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to afford the crude N-benzyl-4-aminobutanenitrile.

  • Reductive Cyclization: The crude intermediate is dissolved in methanol (15 mL/mmol). Sodium borohydride (2.0 eq.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 4 hours.

  • Final Work-up and Purification: The methanol is carefully removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-benzyl-2-cyanopyrrolidine.

Expected Outcome: The desired product is typically obtained in good to excellent yields (70-90%). Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expanding the Ring: Synthesis of Piperidines and Azepanes

The versatility of this compound extends to the synthesis of larger, medicinally relevant heterocycles such as piperidines (six-membered rings) and azepanes (seven-membered rings). The synthetic strategy is analogous to pyrrolidine synthesis but requires starting materials with longer carbon chains. While direct application of this compound for these larger rings is less common, its principles can be applied by using homologous iodoalkylnitriles. For instance, 5-iodopentanenitrile and 6-iodohexanenitrile can serve as precursors for piperidines and azepanes, respectively.

The synthesis of these larger rings often requires more forcing conditions or the use of catalysts to facilitate the intramolecular cyclization due to less favorable ring-closing kinetics.

Table 2: Iodoalkylnitrile Precursors for N-Heterocycle Synthesis

Target HeterocycleRequired Iodoalkylnitrile
PyrrolidineThis compound
Piperidine5-Iodopentanenitrile
Azepane6-Iodohexanenitrile

This compound as a Strategic Alkylating Agent

Beyond its role in heterocycle synthesis, this compound is a valuable C4-building block for introducing a cyanobutyl moiety onto a variety of nucleophiles.[4] This alkylation capacity is crucial in the synthesis of pharmaceutical intermediates and natural product analogues.[5][6]

C-Alkylation of Enolates and Carbanions

Active methylene compounds, such as β-ketoesters and malonates, can be deprotonated to form stabilized enolates, which readily undergo C-alkylation with this compound. This reaction is a powerful tool for carbon-carbon bond formation.

Caption: C-Alkylation of active methylene compounds.

Experimental Protocol: Alkylation of Diethyl Malonate

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • This compound

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: A solution of sodium ethoxide (1.0 eq.) in absolute ethanol is prepared in a flame-dried, three-necked flask under an inert atmosphere. Diethyl malonate (1.0 eq.) is added dropwise at 0 °C. The mixture is stirred for 30 minutes.

  • Alkylation: this compound (1.0 eq.) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux for 8 hours.

  • Work-up: The reaction is cooled, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄.

  • Purification: The solvent is evaporated, and the crude product is purified by vacuum distillation or column chromatography to yield diethyl 2-(3-cyanopropyl)malonate.

N-Alkylation of Amines and Amides

As demonstrated in the synthesis of pyrrolidines, this compound readily alkylates primary and secondary amines. It can also be used to alkylate amides, sulfonamides, and other nitrogen-containing nucleophiles, providing a route to functionalized molecules with a pendant nitrile group.

Advanced Applications: Tandem and Multicomponent Reactions

Modern organic synthesis emphasizes efficiency and atom economy. This compound is an excellent substrate for tandem and multicomponent reactions, where multiple bond-forming events occur in a single pot.

A notable example is a three-component reaction involving a primary amine, this compound, and a suitable reducing agent to directly form substituted pyrrolidines, bypassing the isolation of the intermediate secondary amine. Such strategies significantly streamline synthetic routes.

Conclusion: A Versatile Tool for the Synthetic Chemist

This compound has proven to be a highly effective and versatile reagent in organic synthesis. Its bifunctional nature allows for the efficient construction of a variety of important molecular scaffolds, most notably nitrogen-containing heterocycles. The ability to act as both an electrophile at the iodo-substituted carbon and a precursor to other functional groups via its nitrile moiety provides chemists with a powerful tool for molecular design and construction. The protocols and mechanistic insights provided in this guide aim to empower researchers to confidently and creatively employ this compound in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals.

References

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An In-Depth Technical Guide to 4-Iodobutanenitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-iodobutanenitrile, a versatile yet under-documented bifunctional reagent. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's historical context, detailed synthetic methodologies, physicochemical and spectroscopic properties, and its strategic applications in the synthesis of bioactive molecules.

Introduction and Historical Context

This compound (C₄H₆IN) is a valuable building block in organic synthesis, possessing two reactive centers: a terminal nitrile group and a primary alkyl iodide. This unique combination allows for a range of sequential or orthogonal chemical transformations, making it an attractive intermediate for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.

While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in the historical chemical literature, its emergence can be understood within the broader context of the development of two fundamental classes of organic reactions: the synthesis of nitriles from alkyl halides and the preparation of alkyl iodides. The late 19th and early 20th centuries saw extensive exploration in the functionalization of aliphatic chains. Reactions such as the Kolbe nitrile synthesis, involving the reaction of an alkyl halide with an alkali metal cyanide, laid the groundwork for the introduction of the nitrile moiety. Concurrently, the Finkelstein reaction, which facilitates the conversion of alkyl chlorides or bromides to the corresponding iodides, became a cornerstone of halogen exchange chemistry.[1] It is therefore highly probable that this compound was first synthesized as a logical extension of these established methodologies, likely by applying the Finkelstein reaction to the more readily available 4-chlorobutanenitrile.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is paramount for its effective use in synthesis and for the characterization of its reaction products.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, based on available data.[2]

PropertyValue
Molecular Formula C₄H₆IN
Molecular Weight 195.00 g/mol
CAS Number 6727-73-7
Appearance Colorless to light yellow liquid (predicted)
Boiling Point Not definitively reported, estimated to be >200 °C
Density Not definitively reported, estimated to be ~1.7 g/cm³
Solubility Soluble in most organic solvents (e.g., acetone, acetonitrile, DCM, THF)
Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published in spectral databases, its characteristic spectroscopic features can be reliably predicted based on the known spectral data of analogous compounds and the fundamental principles of spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds such as 1-iodobutane and butyronitrile.[3][4]

Predicted ¹H NMR Data (in CDCl₃)

ProtonsChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
I-CH₂-~3.25Triplet2H~6.8
-CH₂-~2.20Quintet2H~6.9
-CH₂-CN~2.55Triplet2H~7.0

Predicted ¹³C NMR Data (in CDCl₃)

CarbonChemical Shift (δ) ppm
I-C H₂-~5
-C H₂-~35
-C H₂-CN~18
-C N~118

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a few key vibrational modes.[5]

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N Stretch~2245 - 2255Strong, Sharp
C-H Stretch (sp³)~2850 - 2960Medium-Strong
C-I Stretch~500 - 600Medium-Weak

The sharp, strong absorption of the nitrile group is a highly diagnostic feature in the IR spectrum.

2.2.3. Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to exhibit a clear molecular ion peak.

ParameterValue
Molecular Ion [M]⁺ m/z 195
Key Fragments m/z 127 ([I]⁺), m/z 68 ([M-I]⁺)

The fragmentation pattern would likely involve the loss of the iodine atom, a common fragmentation pathway for alkyl iodides, and subsequent fragmentation of the remaining C₄H₆N⁺ fragment.

Core Synthetic Strategies

The synthesis of this compound can be approached from several strategic starting points. The two most logical and field-proven methodologies are detailed below.

Synthesis via Halogen Exchange (Finkelstein Reaction)

This is arguably the most direct and industrially scalable approach, starting from the more economical 4-chlorobutanenitrile. The Finkelstein reaction is a classic Sₙ2 process, and its efficiency is driven by the differential solubility of the halide salts in the chosen solvent.[6]

Finkelstein_Reaction cluster_conditions start 4-Chlorobutanenitrile product This compound start->product Reflux reagent + NaI side_product + NaCl (s) solvent Acetone (solvent)

Figure 1: Finkelstein reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound from 4-Chlorobutanenitrile

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 equivalents) in anhydrous acetone.

  • Reaction Initiation: To the stirred solution, add 4-chlorobutanenitrile (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC, observing the disappearance of the starting material. As the reaction proceeds, a white precipitate of sodium chloride will form.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.

  • Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Proposed Synthesis from γ-Butyrolactone

An alternative, though more circuitous, route involves the ring-opening of γ-butyrolactone, a readily available and inexpensive starting material. This pathway highlights the versatility of different synthetic strategies.[7]

Butyrolactone_Synthesis lactone γ-Butyrolactone intermediate1 4-Bromobutanoyl chloride lactone->intermediate1 Ring Opening & Acylation step1 1. HBr/H₂O 2. SOCl₂ intermediate2 4-Bromobutanamide intermediate1->intermediate2 Amidation step2 NH₃ (aq) intermediate3 4-Bromobutanenitrile intermediate2->intermediate3 Dehydration step3 Dehydrating Agent (e.g., P₂O₅) product This compound intermediate3->product Halogen Exchange step4 NaI, Acetone (Finkelstein)

Figure 2: Proposed multi-step synthesis from γ-butyrolactone.

Conceptual Experimental Workflow:

  • Ring-Opening and Halogenation: γ-Butyrolactone is first ring-opened under acidic conditions with hydrobromic acid to form 4-bromobutanoic acid. This is subsequently converted to the more reactive 4-bromobutanoyl chloride using a chlorinating agent like thionyl chloride.

  • Amidation: The acyl chloride is then reacted with aqueous ammonia to form 4-bromobutanamide.

  • Dehydration to Nitrile: The primary amide is dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield 4-bromobutanenitrile.

  • Finkelstein Reaction: Finally, the 4-bromobutanenitrile is converted to this compound via the Finkelstein reaction as described in the previous section.

Applications in Drug Development and Medicinal Chemistry

The synthetic utility of this compound is most pronounced in the construction of nitrogen-containing heterocyclic systems and as a precursor for molecules with a four-carbon chain. Its bifunctional nature allows for diverse synthetic manipulations.

Precursor to GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Consequently, analogues of GABA are of significant interest in the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. This compound is a logical and efficient precursor for the synthesis of various GABA analogues.

The nitrile group can be reduced to a primary amine, while the iodide can be displaced by a variety of nucleophiles to introduce diverse functionalities at the 4-position of the butyronitrile backbone.

A Key Building Block for Racetam Anticonvulsants

The racetam class of drugs, which includes piracetam, levetiracetam, and brivaracetam, are widely used as anticonvulsants.[9][10] While many reported syntheses of these drugs do not explicitly start from this compound, its structure is highly amenable to the construction of the core 2-oxopyrrolidine ring system found in these molecules.

The following diagram illustrates a plausible synthetic route to a key intermediate for racetam synthesis, leveraging the reactivity of this compound.

Racetam_Synthesis start This compound intermediate Alkylated Intermediate start->intermediate N-Alkylation reagent1 + (S)-2-Aminobutanamide product (S)-2-((R)-2-oxopyrrolidin-1-yl)butanamide (Levetiracetam Analogue) intermediate->product step2 Base-mediated Intramolecular Cyclization

Figure 3: Proposed synthesis of a racetam analogue.

In this proposed pathway, the iodide of this compound is displaced by the amine of an amino-amide. Subsequent base-mediated intramolecular cyclization, driven by the deprotonation of the amide nitrogen and displacement of the nitrile (or a hydrolyzed form), would lead to the formation of the 2-oxopyrrolidine ring. This strategy offers a convergent and efficient route to a diverse library of racetam analogues for structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound stands as a potent and versatile building block for modern organic synthesis, particularly in the arena of drug discovery. While its early history is intertwined with the foundational development of nitrile and alkyl iodide chemistry, its true value lies in its contemporary application as a precursor to complex nitrogen-containing heterocycles and functionalized aliphatic chains. The synthetic routes detailed herein, coupled with a thorough understanding of its spectroscopic and physicochemical properties, provide a solid foundation for its use in the synthesis of novel therapeutic agents. As the demand for new chemical entities continues to grow, the strategic application of such bifunctional reagents will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • Finkelstein, H. Über ein neues Darstellung von Alkyljodiden. Ber. Dtsch. Chem. Ges.1910, 43 (2), 1528–1532.
  • Doc Brown's Chemistry. The H-1 NMR spectrum of 1-iodobutane (n-butyl iodide). [Link]

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  • European Chemicals Agency (ECHA). this compound. [Link]

  • Talbot, G., et al. SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate, 2025 . [Link]

  • Johnston, G. A. R. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. PubMed, 1996 . [Link]

  • Scribd. Industrial Process For Preparation of Levetiracetam. [Link]

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  • ACS Publications. An asymmetric synthesis of Levetiracetam. [Link]

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  • Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 1-iodobutane. [Link]

  • Google Patents. Preparation method of levetiracetam - CN102675181B.
  • Google Patents. Preparation method of brivaracetam - CN111675643B.
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Methodological & Application

Application Notes and Protocols: 4-Iodobutanenitrile as a C-Alkylation Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of 4-Iodobutanenitrile

In the landscape of modern organic synthesis, the strategic introduction of functionalized alkyl chains is paramount for the construction of complex molecular architectures. This compound emerges as a highly valuable and versatile bifunctional reagent, offering a unique combination of a reactive primary alkyl iodide and a synthetically useful nitrile moiety. This dual functionality allows for its application in a variety of transformations, most notably as an effective alkylating agent in carbon-carbon bond-forming reactions.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the C-alkylation of active methylene compounds. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures for key substrates, and explore the subsequent synthetic transformations of the alkylated products, thereby showcasing the utility of this compound in the synthesis of valuable intermediates for pharmaceutical and materials science research.

Chemical Properties and Safety Considerations

This compound (C₄H₆IN) is a colorless to light yellow liquid with a molecular weight of 195.00 g/mol .[1] Its structure incorporates a three-carbon chain separating a reactive iodide and a nitrile group. The iodide serves as an excellent leaving group in nucleophilic substitution reactions, while the nitrile group can be further elaborated into amines, carboxylic acids, or other functional groups.

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[2] In case of contact, wash the affected area immediately with plenty of water.[2]

Part 1: C-Alkylation of Active Methylene Compounds

The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction. The protons on the carbon atom situated between two electron-withdrawing groups (such as esters, ketones, or nitriles) are acidic and can be removed by a suitable base to generate a resonance-stabilized carbanion, known as an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent like this compound in an SN2 reaction.

Mechanistic Rationale: The Key to Successful Alkylation

The success of the C-alkylation reaction hinges on the careful selection of the base and reaction conditions to favor the formation of the desired C-alkylated product over potential side reactions, such as O-alkylation or dialkylation.

  • Choice of Base: A strong, non-nucleophilic base is crucial to completely deprotonate the active methylene compound, thus minimizing the concentration of the starting material which could otherwise lead to side reactions. Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed. For less acidic substrates, stronger bases like lithium diisopropylamide (LDA) may be necessary.

  • Solvent Effects: The choice of solvent can influence the reactivity of the enolate. Aprotic polar solvents like DMF and DMSO can solvate the counter-ion of the enolate, leading to a more "naked" and reactive nucleophile.

  • Temperature Control: Alkylation reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic deprotonation and then gradually warmed to room temperature or heated to drive the SN2 reaction to completion.

Experimental Protocol 1: C-Alkylation of Diethyl Malonate

This protocol details the synthesis of diethyl 2-(3-cyanopropyl)malonate, a versatile intermediate for the synthesis of cyclic compounds and substituted carboxylic acids.

Reaction Scheme:

G cluster_0 C-Alkylation of Diethyl Malonate Diethyl Malonate Diethyl Malonate Product Diethyl 2-(3-cyanopropyl)malonate Diethyl Malonate->Product 1. This compound This compound This compound->Product 2. Base Base (e.g., NaOEt) Base->Product Solvent Solvent (e.g., EtOH) Solvent->Product

A schematic for the C-alkylation of diethyl malonate.

Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles
Diethyl malonateC₇H₁₂O₄160.171.60 g10.0 mmol
Sodium EthoxideC₂H₅NaO68.050.75 g11.0 mmol
This compoundC₄H₆IN195.002.15 g11.0 mmol
Anhydrous EthanolC₂H₅OH46.0750 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated aq. NH₄Cl--As needed-
Brine--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Enolate Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (50 mL) followed by the portion-wise addition of sodium ethoxide (0.75 g, 11.0 mmol). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Add diethyl malonate (1.60 g, 10.0 mmol) dropwise to the stirred solution at room temperature. Stir the resulting mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate, which may appear as a white precipitate.

  • Alkylation: Add this compound (2.15 g, 11.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield diethyl 2-(3-cyanopropyl)malonate as a colorless oil.

Expected Characterization Data for Diethyl 2-(3-cyanopropyl)malonate:

  • ¹H NMR (CDCl₃): δ 4.20 (q, 4H), 3.45 (t, 1H), 2.40 (t, 2H), 2.05-1.90 (m, 2H), 1.85-1.70 (m, 2H), 1.25 (t, 6H).

  • ¹³C NMR (CDCl₃): δ 169.0, 119.5, 61.5, 51.0, 30.0, 25.0, 16.5, 14.0.

  • IR (neat): ν 2980, 2245 (C≡N), 1735 (C=O) cm⁻¹.

Experimental Protocol 2: C-Alkylation of Ethyl Acetoacetate

This protocol describes the synthesis of ethyl 2-(3-cyanopropyl)-3-oxobutanoate, an intermediate containing both a keto and a cyano functionality, which can be utilized in various subsequent transformations.

Reaction Scheme:

G cluster_1 C-Alkylation of Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Product Ethyl 2-(3-cyanopropyl)-3-oxobutanoate Ethyl Acetoacetate->Product 1. This compound This compound This compound->Product 2. Base Base (e.g., NaH) Base->Product Solvent Solvent (e.g., THF) Solvent->Product

A schematic for the C-alkylation of ethyl acetoacetate.

Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles
Ethyl acetoacetateC₆H₁₀O₃130.141.30 g10.0 mmol
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g11.0 mmol
This compoundC₄H₆IN195.002.15 g11.0 mmol
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated aq. NH₄Cl--As needed-
Brine--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Enolate Formation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (0.44 g, 11.0 mmol) in mineral oil. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil and then carefully decant the hexanes. Add anhydrous THF (30 mL) to the flask.

  • Cool the stirred suspension to 0 °C in an ice bath. Add a solution of ethyl acetoacetate (1.30 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Recool the mixture to 0 °C and add this compound (2.15 g, 11.0 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 2-(3-cyanopropyl)-3-oxobutanoate.

Expected Characterization Data for Ethyl 2-(3-cyanopropyl)-3-oxobutanoate:

  • ¹H NMR (CDCl₃): δ 4.20 (q, 2H), 3.55 (t, 1H), 2.40 (t, 2H), 2.25 (s, 3H), 2.00-1.80 (m, 4H), 1.25 (t, 3H).

  • ¹³C NMR (CDCl₃): δ 202.5, 169.5, 119.5, 61.5, 58.0, 29.5, 28.0, 24.5, 16.5, 14.0.[3]

  • IR (neat): ν 2980, 2245 (C≡N), 1745 (ester C=O), 1720 (ketone C=O) cm⁻¹.

Part 2: Intramolecular Cyclization of Alkylated Products

The products obtained from the C-alkylation with this compound are valuable precursors for the synthesis of cyclic compounds through intramolecular reactions. The presence of both a nucleophilic center (generated from the active methylene group or the nitrile) and an electrophilic center (the nitrile carbon or a carbonyl group) within the same molecule allows for ring formation.

Application: Synthesis of a Substituted Cyclopentanone

The alkylated product from ethyl acetoacetate, ethyl 2-(3-cyanopropyl)-3-oxobutanoate, can undergo an intramolecular cyclization under basic conditions to form a substituted cyclopentanone derivative, 3-oxo-1-cyclopentanecarbonitrile.[4][5][6] This transformation, known as a Thorpe-Ziegler reaction, involves the intramolecular condensation of a dinitrile or a cyano ester.

Reaction Scheme:

G cluster_2 Intramolecular Cyclization Alkylated Product Ethyl 2-(3-cyanopropyl)-3-oxobutanoate Intermediate Cyclic Imino Ester Alkylated Product->Intermediate Base Base Strong Base (e.g., NaH) Solvent Solvent (e.g., Toluene) Solvent->Intermediate Product 3-Oxo-1-cyclopentanecarbonitrile Intermediate->Product Hydrolysis & Decarboxylation

A schematic for the intramolecular cyclization to a cyclopentanone derivative.

Protocol 3: Synthesis of 3-Oxo-1-cyclopentanecarbonitrile

Materials:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )AmountMoles
Ethyl 2-(3-cyanopropyl)-3-oxobutanoateC₁₀H₁₅NO₃197.231.97 g10.0 mmol
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g11.0 mmol
Anhydrous TolueneC₇H₈92.1450 mL-
Hydrochloric Acid (10% aq.)HCl36.46As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Brine--As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (0.44 g, 11.0 mmol) in mineral oil. Wash the sodium hydride with anhydrous hexanes and then add anhydrous toluene (50 mL).

  • Cyclization: Add a solution of ethyl 2-(3-cyanopropyl)-3-oxobutanoate (1.97 g, 10.0 mmol) in anhydrous toluene (10 mL) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of hydrogen gas evolution.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield 3-oxo-1-cyclopentanecarbonitrile.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its application as a C-alkylating agent for active methylene compounds provides a straightforward route to a variety of functionalized intermediates. The protocols outlined in this guide demonstrate the practical utility of this reagent in constructing both acyclic and cyclic frameworks. The ability to introduce a cyanopropyl group, which can subsequently participate in intramolecular cyclizations, highlights the strategic advantage of using this compound in the design of complex synthetic routes. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively harness the synthetic potential of this valuable reagent.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285648, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13328085, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. Retrieved from [Link]

  • LookChem. (n.d.). 3-Oxo-cyclopentanecarbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87005, Diethyl (2-cyanoethyl)malonate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21941690, 3-Oxocyclopentanecarbonitrile. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from a specific article's supporting information (a general link cannot be provided without the specific article).
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

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Application Notes and Protocols for N-alkylation of Primary and Secondary Amines with 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl chain containing a nitrile functionality, such as the 3-cyanopropyl group from 4-iodobutanenitrile, offers a versatile handle for further synthetic manipulations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, making N-(3-cyanopropyl)amines valuable intermediates in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of primary and secondary amines using this compound. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss critical parameters for achieving optimal yields and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation.

Scientific Principles and Mechanistic Insights

The N-alkylation of an amine with an alkyl halide, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the iodine. The carbon-iodine bond is cleaved, with iodide serving as the leaving group.

A critical challenge in the N-alkylation of primary amines is the potential for overalkylation.[1][2] The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[1] This increased nucleophilicity can lead to a second alkylation event, resulting in the formation of a tertiary amine. Similarly, the alkylation of a secondary amine can lead to the formation of a quaternary ammonium salt.[2]

Several strategies can be employed to favor mono-alkylation:

  • Stoichiometry Control: Using an excess of the amine relative to the alkylating agent can increase the probability of the alkyl halide reacting with the more abundant primary amine.

  • Choice of Base: A non-nucleophilic base is essential to neutralize the hydroiodic acid (HI) generated during the reaction.[3] This prevents the protonation of the amine, which would render it non-nucleophilic. Common bases include potassium carbonate (K2CO3), triethylamine (Et3N), and diisopropylethylamine (DIPEA).

  • Reaction Conditions: Lower temperatures and shorter reaction times can help to minimize overalkylation.

The iodide in this compound is an excellent leaving group, making the reagent highly reactive. The nitrile group is generally stable under typical N-alkylation conditions and does not interfere with the reaction. However, under certain conditions, intramolecular cyclization of the N-(3-cyanopropyl)amine product can occur, leading to the formation of piperidine derivatives. This is typically favored by strong bases or high temperatures.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the N-alkylation of a primary amine with this compound, including the potential for overalkylation.

N_Alkylation_Workflow cluster_main N-Alkylation of Primary Amine Primary_Amine Primary Amine (R-NH2) Reaction_Vessel Reaction Mixture Primary_Amine->Reaction_Vessel 4_Iodobutanenitrile This compound 4_Iodobutanenitrile->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Secondary_Amine Desired Product (R-NH-(CH2)3-CN) Reaction_Vessel->Secondary_Amine SN2 Reaction Tertiary_Amine Overalkylation Product (R-N-((CH2)3-CN)2) Secondary_Amine->Tertiary_Amine Further Alkylation (Side Reaction) Workup Aqueous Workup & Extraction Secondary_Amine->Workup Tertiary_Amine->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Isolated Secondary Amine Purification->Final_Product

Caption: Workflow for the N-alkylation of a primary amine.

Experimental Protocols

Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the mono-N-alkylation of a primary amine with this compound.

Materials:

  • Primary amine

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add this compound (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-cyanopropyl) secondary amine.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol provides a general method for the N-alkylation of a secondary amine with this compound.

Materials:

  • Secondary amine

  • This compound

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Alkylating Agent: Cool the solution to 0 °C in an ice bath and add this compound (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-(3-cyanopropyl) tertiary amine.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of representative primary and secondary amines with this compound.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AnilineK2CO3Acetonitrile80875-85
BenzylamineK2CO3Acetonitrile60680-90
CyclohexylamineEt3NDCMRoom Temp.1270-80
MorpholineEt3NDCMRoom Temp.1885-95
PiperidineK2CO3Acetonitrile601080-90

Yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.

Analytical Characterization

The progress of the N-alkylation reaction and the identity of the final product should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of the starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product and can be used to track the reaction progress with high sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product. The appearance of new signals corresponding to the 3-cyanopropyl group and the disappearance of the N-H proton (for primary amines) are indicative of a successful reaction.

  • Infrared (IR) Spectroscopy: The presence of a characteristic nitrile (C≡N) stretching frequency around 2240-2260 cm-1 confirms the incorporation of the cyanopropyl group.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. Increasing the reaction temperature or time may also improve the yield, but be mindful of potential side reactions.

  • Overalkylation: To minimize the formation of the dialkylated product when using a primary amine, consider using a larger excess of the amine (2-3 equivalents). Running the reaction at a lower temperature may also favor mono-alkylation.

  • Difficult Purification: If the product is difficult to separate from the starting amine, an acidic wash during the workup can help to remove the unreacted amine.[5] The protonated amine will be soluble in the aqueous layer.

  • Intramolecular Cyclization: If intramolecular cyclization is observed, consider using a milder base and lower reaction temperatures.

Conclusion

The N-alkylation of primary and secondary amines with this compound is a robust and versatile method for the synthesis of N-(3-cyanopropyl)amines. These compounds are valuable intermediates in medicinal chemistry and materials science. By carefully controlling the reaction conditions, particularly stoichiometry and temperature, high yields of the desired mono-alkylated products can be achieved. The protocols and insights provided in this guide should enable researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines. [Link]

  • Organic Letters. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. [Link]

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Application Note & Protocols: Strategic Incorporation of the Cyanobutyl Moiety into Heterocyclic Scaffolds Using 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyanobutyl group is a valuable substituent in medicinal chemistry, offering a versatile synthetic handle and the ability to modulate crucial pharmacokinetic properties. 4-Iodobutanenitrile serves as a robust and efficient electrophilic reagent for introducing this four-carbon nitrile-terminated chain onto various heterocyclic systems. This guide provides an in-depth exploration of the primary synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the synthesis of cyanobutyl-substituted heterocycles. We will focus on N-alkylation and subsequent functional group transformations, particularly the conversion of the nitrile to a tetrazole ring, a key bioisostere for carboxylic acids in drug design.[1][2][3]

Introduction: The Significance of the Cyanobutyl Group in Drug Discovery

Nitrogen-containing heterocycles are foundational scaffolds in a vast majority of pharmaceuticals, largely due to their ability to engage in specific, high-affinity interactions with biological targets.[4][5] The strategic functionalization of these core structures is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's activity, selectivity, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4][6]

The cyanobutyl moiety (-(CH₂)₄CN) is a particularly useful appendage for several reasons:

  • Modulation of Physicochemical Properties: The alkyl chain increases lipophilicity, which can enhance membrane permeability, while the terminal nitrile group adds polarity, influencing solubility and hydrogen bonding capacity.

  • Metabolic Stability: The cyano group is generally resistant to metabolic degradation, offering a stable anchor point.

  • Synthetic Versatility: The nitrile is a uniquely versatile functional group. It can be readily transformed into other key pharmacophoric elements, including:

    • Tetrazoles: Via [2+3] cycloaddition with an azide source. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, often providing improved metabolic stability and oral bioavailability.[1][3]

    • Amines: Via reduction, enabling further derivatization or serving as a basic center for salt formation.

    • Carboxylic Acids: Via hydrolysis, though this often requires harsh conditions.

This compound is an ideal reagent for introducing this group due to the high reactivity of the primary carbon-iodine bond, which makes it an excellent electrophile for nucleophilic substitution reactions with a wide range of heterocyclic systems.

Core Synthetic Strategy I: N-Alkylation of NH-Heterocycles

The most direct and common method for incorporating the cyanobutyl chain is through the N-alkylation of heterocycles containing an acidic N-H proton, such as imidazoles, pyrazoles, triazoles, and tetrazoles.[7][8] The reaction proceeds via a standard Sₙ2 mechanism where the deprotonated, and thus highly nucleophilic, nitrogen of the heterocycle attacks the electrophilic methylene carbon of this compound, displacing the iodide leaving group.

Causality Behind Experimental Choices:

  • Base: The choice of base is critical and depends on the pKa of the heterocycle's N-H proton. Strong bases like Sodium Hydride (NaH) are effective for less acidic heterocycles but require anhydrous conditions and careful handling. Weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often sufficient, safer, and can be used in polar aprotic solvents. Cs₂CO₃ is particularly effective due to the high solubility of its salts and the "cesium effect," which enhances the nucleophilicity of the heterocycle anion.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively dissolve the heterocyclic starting material and the base, and they solvate the cation of the base without strongly solvating the nucleophilic anion, thereby accelerating the Sₙ2 reaction.

N_Alkylation_Workflow Diagram 1: General Workflow for N-Alkylation cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Heterocycle & Base in Solvent reagent Add this compound start->reagent Under N₂ atmosphere heat Heat Reaction Mixture (e.g., 60-80 °C) reagent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor Typically 4-24h quench Quench with Water monitor->quench Upon completion extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography) extract->purify end Characterized Product purify->end

Caption: General Workflow for N-Alkylation.

Protocol 1: N-Alkylation of 1H-imidazole with this compound

This protocol details a representative procedure for the synthesis of 4-(1H-imidazol-1-yl)butanenitrile.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
1H-Imidazole68.0810.0681 mgEnsure it is dry.
Sodium Hydride (NaH), 60% disp.24.0011.0440 mgCaution: Pyrophoric, handle under N₂.
This compound195.0010.52.05 g
Anhydrous DMF--20 mL
Diethyl Ether (Et₂O)--For washing NaH
Deionized Water--~50 mLFor workup
Ethyl Acetate (EtOAc)--~100 mLFor extraction
Brine--~20 mLFor washing
Anhydrous MgSO₄---For drying
Silica Gel---For column chromatography

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the sodium hydride dispersion (440 mg, 11.0 mmol).

  • NaH Washing: Wash the NaH by adding anhydrous diethyl ether (~5 mL), gently swirling the flask, allowing the NaH to settle, and carefully removing the ether via cannula. Repeat this process twice to remove the mineral oil. Dry the NaH under a stream of nitrogen.

  • Reactant Addition: Add anhydrous DMF (10 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath. In a separate vial, dissolve 1H-imidazole (681 mg, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 10 minutes.

    • Scientist's Note: Adding the imidazole solution at 0 °C helps to control the exothermic reaction and hydrogen gas evolution.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating the formation of the sodium imidazolide salt.

  • Alkylation: Cool the reaction mixture back to 0 °C and add this compound (2.05 g, 10.5 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding deionized water (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product, 4-(1H-imidazol-1-yl)butanenitrile.

Core Synthetic Strategy II: Post-Alkylation Transformation of the Nitrile

Once the cyanobutyl-heterocycle is synthesized, the terminal nitrile serves as a gateway for diversification. The most prominent transformation in medicinal chemistry is its conversion to a 5-substituted-1H-tetrazole.

[2+3] Cycloaddition: Nitrile to Tetrazole

This reaction involves the [2+3] cycloaddition between the nitrile and an azide source. The standard Huisgen cycloaddition often requires harsh conditions. However, using zinc or Lewis acid catalysis, or reagents like trimethylsilyl azide, can facilitate the reaction under milder conditions. A common and effective method uses sodium azide with an ammonium salt like triethylammonium chloride or ammonium chloride, which generates hydrazoic acid (in situ), a highly reactive but hazardous reagent.

Causality Behind Experimental Choices:

  • Azide Source: Sodium azide (NaN₃) is the most common source. Extreme Caution is required as NaN₃ is highly toxic, and hydrazoic acid is explosive. All operations must be performed in a well-ventilated fume hood.

  • Catalyst/Additive: Ammonium chloride (NH₄Cl) protonates the azide to form the active hydrazoic acid species. Lewis acids like zinc bromide (ZnBr₂) can also be used to activate the nitrile, making it more electrophilic and susceptible to attack by the azide.

  • Solvent: High-boiling polar solvents like DMF or water/isopropanol mixtures are typically used to allow for the elevated temperatures (often >100 °C) required for the cycloaddition.

Caption: Mechanism of Tetrazole Formation.

Protocol 2: Synthesis of a Tetrazole from a Cyanobutyl-Heterocycle

This protocol describes the conversion of 4-(1H-imidazol-1-yl)butanenitrile to 5-(3-(1H-imidazol-1-yl)propyl)-1H-tetrazole.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-(1H-imidazol-1-yl)butanenitrile149.185.0746 mgFrom Protocol 1
Sodium Azide (NaN₃)65.017.5488 mgExtreme Caution: Highly toxic.
Ammonium Chloride (NH₄Cl)53.497.5401 mg
N,N-Dimethylformamide (DMF)--15 mL
Hydrochloric Acid (HCl), 2M--~10 mLFor acidification
Sodium Nitrite (NaNO₂), aq. solution---For quenching residual azide (optional)
Ethyl Acetate (EtOAc)--~100 mLFor extraction

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-(1H-imidazol-1-yl)butanenitrile (746 mg, 5.0 mmol), sodium azide (488 mg, 7.5 mmol), ammonium chloride (401 mg, 7.5 mmol), and DMF (15 mL).

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile.

    • Scientist's Note: The reaction must be performed in a well-ventilated fume hood behind a blast shield due to the in situ generation of hydrazoic acid.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Cool further in an ice bath.

  • Acidification: Slowly and carefully acidify the mixture to pH ~2 by adding 2M HCl. This protonates the tetrazolate anion, making the product extractable into an organic solvent. A precipitate may form.

    • Safety Note: Acidification will generate hydrazoic acid (HN₃) gas. This step MUST be done slowly in a fume hood. Some protocols recommend adding a solution of sodium nitrite at this stage to quench any residual azide before extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (4 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography to yield the pure tetrazole product.

Data Summary and Application

The methodologies described allow for the reliable synthesis of a variety of cyanobutyl-substituted heterocycles.

Table 1: Representative N-Alkylation and Tetrazole Formation Data

Heterocycle SubstrateBase/Solvent (Alkylation)Alkylation Yield (%)Tetrazole Formation Yield (%)
ImidazoleNaH / DMF85 - 9570 - 85
1,2,4-TriazoleK₂CO₃ / MeCN80 - 9075 - 90
BenzimidazoleCs₂CO₃ / DMF90 - 9870 - 85
5-PhenyltetrazoleK₂CO₃ / DMF75 - 85N/A

Yields are typical and may vary based on specific substrate and reaction scale.

The true power of this synthetic platform lies in its application to Diversity-Oriented Synthesis (DOS) for building compound libraries for high-throughput screening.

DOS_Workflow Diagram 3: Diversity-Oriented Synthesis from a Cyanobutyl-Heterocycle cluster_products Derivative Library start Het-CH₂CH₂CH₂CH₂-I (this compound + Heterocycle) center_node Het-(CH₂)₃-CN (Key Intermediate) start->center_node N-Alkylation prod1 Het-(CH₂)₃-Tetrazole (Bioisostere) center_node->prod1 [2+3] Cycloaddition (NaN₃, NH₄Cl) prod2 Het-(CH₂)₄-NH₂ (Amine) center_node->prod2 Reduction (e.g., LiAlH₄, H₂/Ni) prod3 Het-(CH₂)₃-COOH (Carboxylic Acid) center_node->prod3 Hydrolysis (H₃O⁺ or OH⁻, heat) prod4 Het-(CH₂)₃-C(=NH)NH₂ (Amidine) center_node->prod4 Pinner Reaction (HCl, EtOH then NH₃)

Caption: Diversity-Oriented Synthesis from a Cyanobutyl-Heterocycle.

Conclusion

This compound is a highly effective and versatile building block for the functionalization of heterocyclic scaffolds. The straightforward N-alkylation protocols provide reliable access to cyanobutyl-substituted intermediates. The subsequent transformation of the nitrile, particularly into the medicinally important tetrazole ring, underscores the strategic value of this approach. These self-validating and robust protocols empower researchers in drug discovery to rapidly generate diverse libraries of complex molecules, accelerating the identification of new therapeutic agents.

References

  • Do, H.-Q., & Daugulis, O. (2010). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 12(11), 2517–2519. [Link]

  • Yang, L., Gao, P., Duan, X.-H., Gu, Y.-R., & Guo, L.-N. (2020). Direct C–H Cyanoalkylation of Quinoxalin-2(1H)-ones via Radical C–C Bond Cleavage. Organic Letters, 22(15), 6062–6067. [Link]

  • Le C-H, D., & MacMillan, D. W. C. (2015). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH Public Access, 12(1), 73-77. [Link]

  • Ghosh, A. K., & Samanta, S. (2021). Late-Stage Alkylation of Heterocycles Using N-(Acyloxy)phthalimides. Chemistry – An Asian Journal, 16(8), 879-889. [Link]

  • Boiani, M., & González, M. (2005). Heterocycles in Medicinal Chemistry. Current Medicinal Chemistry, 12(3), i-ii. [Link]

  • Pace, K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. [Link]

  • Mishra, R., et al. (2022). Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. KAUST Repository. [Link]

  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970-2042. [Link]

  • Bakunov, S. A., et al. (2018). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • Dömling, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1629–1637. [Link]

  • O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2038–2049. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 9(17), 5890-5923. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Saturated Heterocycles with Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 10177–10207. [Link]

  • Becerril-Vega, J., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 20(15), 1515-1544. [Link]

  • O'Reilly, M., & Kelly, B. (2015). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry, 53(10), 837-845. [Link]

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Application Notes and Protocols: Experimental Protocol for the Alkylation of Active M

Author: BenchChem Technical Support Team. Date: February 2026

Methylene Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Carbon-Carbon Bond Formation

The alkylation of active methylene compounds is a foundational and versatile carbon-carbon bond-forming reaction in organic synthesis. This process is instrumental in the construction of complex molecular architectures, making it indispensable in medicinal chemistry and drug development. The reaction's significance lies in the unique acidity of the α-protons of a methylene group (-CH₂) positioned between two electron-withdrawing groups.[1][2] This heightened acidity allows for facile deprotonation to form a resonance-stabilized enolate, which then acts as a potent nucleophile.[1] This enolate can subsequently react with an electrophile, typically an alkyl halide, in an SN2 reaction to forge a new carbon-carbon bond.[3][4]

This application note provides a comprehensive guide to the principles, protocols, and practical considerations for performing the alkylation of active methylene compounds. We will delve into the mechanistic underpinnings, explore common variations like the Malonic Ester and Acetoacetic Ester syntheses, and provide a detailed, field-proven experimental protocol.

Scientific Principles: Mechanism and Causality

The success of this alkylation hinges on the precise control of enolate formation and its subsequent reaction.

1. Enolate Formation: The Role of Acidity and Base Selection

Active methylene compounds, such as diethyl malonate and ethyl acetoacetate, possess α-protons with pKa values typically in the range of 11-13.[4][5][6] This acidity is a direct consequence of the inductive effect of the adjacent electron-withdrawing groups and, more importantly, the resonance stabilization of the resulting conjugate base (the enolate).[1]

The choice of base is critical for efficient enolate formation. A common and effective base is sodium ethoxide (NaOEt) in ethanol.[5][7] To drive the deprotonation equilibrium towards the enolate, the pKa of the base's conjugate acid should be higher than that of the active methylene compound. Ethanol, the conjugate acid of ethoxide, has a pKa of approximately 16, ensuring favorable enolate formation.[8] It is crucial to use a base with the same alkyl group as the ester to prevent transesterification side reactions.[9] For less acidic methylene compounds, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.[5][8]

2. The Alkylation Step: An SN2 Reaction

Once formed, the enolate anion, a soft nucleophile, attacks the electrophilic carbon of an alkyl halide in a classic SN2 mechanism.[3][4] This step is subject to the typical constraints of SN2 reactions:

  • Alkyl Halide Structure: The reaction works best with primary and methyl halides.[4][10] Secondary halides react more slowly and are prone to competing E2 elimination reactions, while tertiary halides are unsuitable.[4][10][11]

  • Leaving Group: Good leaving groups, such as iodide, bromide, or tosylate, are preferred to facilitate the substitution.[3][11]

The overall transformation can be visualized as follows:

Caption: General mechanism of active methylene compound alkylation.

Key Methodologies: Malonic and Acetoacetic Ester Syntheses

Two of the most prominent applications of this reaction are the Malonic Ester Synthesis and the Acetoacetic Ester Synthesis.

  • Malonic Ester Synthesis: This method utilizes diethyl malonate to produce substituted carboxylic acids.[7][9][12][13] After alkylation (or dialkylation), the resulting ester is hydrolyzed and subsequently decarboxylated upon heating to yield the final carboxylic acid product.[9][12][14] The overall process effectively converts an alkyl halide (R-X) to a carboxylic acid with two additional carbon atoms (R-CH₂-COOH).[4]

  • Acetoacetic Ester Synthesis: This synthesis employs ethyl acetoacetate to prepare α-substituted methyl ketones.[5][6][15][16] Similar to the malonic ester synthesis, the process involves alkylation followed by hydrolysis and decarboxylation to furnish the desired ketone.[5][6][16]

Experimental Protocol: Monoalkylation of Diethyl Malonate

This protocol details the synthesis of diethyl n-butylmalonate, a representative example of the alkylation of an active methylene compound.

Materials and Equipment:

Reagent/EquipmentPurpose
Diethyl malonateActive methylene compound (substrate)
Sodium ethoxide (solid or 21% solution in ethanol)Base for enolate formation
Anhydrous ethanolSolvent
1-Bromobutane (n-Butyl bromide)Alkylating agent
Diethyl etherExtraction solvent
Saturated sodium chloride solution (Brine)Washing agent
Anhydrous magnesium sulfate or sodium sulfateDrying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer and stir barFor mixing
Heating mantleFor controlled heating
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal

Safety Precautions:

  • Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18][19][20] In case of skin contact, wash immediately with copious amounts of water.[20]

  • 1-Bromobutane: Flammable and a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

  • Anhydrous Ethanol and Diethyl Ether: Highly flammable. Ensure no open flames or spark sources are present in the laboratory.[21]

Step-by-Step Procedure:

Caption: Workflow for the alkylation of diethyl malonate.

1. Enolate Formation: a. In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon). b. Carefully add sodium ethoxide (2.5 g, 36.7 mmol) to the ethanol and stir until it is completely dissolved. If using a 21% solution of sodium ethoxide in ethanol, add the appropriate volume. c. Slowly add diethyl malonate (5.0 mL, 33.0 mmol) dropwise to the stirred solution at room temperature. d. Stir the resulting mixture for 15-30 minutes to ensure complete formation of the sodiomalonic ester enolate.[7]

2. Alkylation: a. To the enolate solution, add 1-bromobutane (3.6 mL, 33.0 mmol) dropwise. An exothermic reaction may be observed. b. After the addition is complete, heat the reaction mixture to reflux using a heating mantle and continue stirring for 1-2 hours. c. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material.

3. Work-up and Purification: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol using a rotary evaporator. c. To the residue, add water (50 mL) and transfer the mixture to a separatory funnel. d. Extract the aqueous layer with diethyl ether (3 x 30 mL). e. Combine the organic extracts and wash with brine (2 x 20 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product. g. Purify the crude diethyl n-butylmalonate by fractional distillation under reduced pressure.

Troubleshooting and Advanced Considerations

Problem Potential Cause Solution
Low Yield Incomplete enolate formation.Ensure the use of a sufficiently strong and anhydrous base. Allow adequate time for enolate formation before adding the alkylating agent.
Competing elimination reaction.Use primary alkyl halides whenever possible. Avoid high reaction temperatures for extended periods.
Dialkylation The monoalkylated product is also acidic and can be deprotonated and alkylated again.Use a 1:1 molar ratio of enolate to alkylating agent. For selective monoalkylation, consider using a bulkier base or phase-transfer catalysis.[22]
O-Alkylation The enolate is an ambident nucleophile with reactivity at both the α-carbon and the carbonyl oxygen.C-alkylation is generally favored with soft electrophiles like alkyl halides. To minimize O-alkylation, use less polar solvents.
No Reaction Inactive alkylating agent.Ensure the alkylating agent is pure and has not degraded.
Insufficiently strong base.For less acidic methylene compounds, a stronger base like NaH or LDA may be required.[8]

Phase-Transfer Catalysis: For certain applications, phase-transfer catalysis (PTC) offers a greener and more efficient alternative.[23] PTC can facilitate the reaction between an aqueous or solid base and the organic substrate, often under milder conditions and with improved selectivity.[23][24]

Conclusion

The alkylation of active methylene compounds is a robust and highly adaptable synthetic tool. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and meticulous execution of the experimental protocol are paramount to achieving high yields and purity. The methodologies and protocols outlined in this application note provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors, from fundamental research to the complex challenges of drug discovery.

References

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI. Available from: [Link]

  • Malonic Ester Synthesis. Chemistry Steps. Available from: [Link]

  • Malonic Ester Synthesis. The Organic Chemistry Tutor. Available from: [Link]

  • Acetoacetic ester synthesis. Grokipedia. Available from: [Link]

  • Malonic ester synthesis, mechanism and application. Chemistry Notes. Available from: [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available from: [Link]

  • Malonic ester synthesis. Grokipedia. Available from: [Link]

  • Acetoacetic ester synthesis. Wikipedia. Available from: [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Available from: [Link]

  • Alkylation of Enolates. The Organic Chemistry Tutor. Available from: [Link]

  • Active Methylene Compounds. Shivaji College, University of Delhi. Available from: [Link]

  • Acetoacetic-Ester Synthesis. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. Available from: [Link]

  • Active Methylenes. University of Calgary. Available from: [Link]

  • Chapter 1: Enolate Alkylations. Available from: [Link]

  • Alkylation reactions using ILs as phase transfer catalysts. ResearchGate. Available from: [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available from: [Link]

  • Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. Available from: [Link]

  • Alkylation of active methylene compounds and conversion into Ketones. YouTube. Available from: [Link]

  • 22.7 Alkylation of Enolate Ions. OpenStax. Available from: [Link]

  • Active methylene compounds. EaseToLearn. Available from: [Link]

  • SODIUM ETHOXIDE, 95%. Gelest. Available from: [Link]

  • Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. J-STAGE. Available from: [Link]

  • SODIUM ETHOXIDE, 21% in ethanol. Gelest. Available from: [Link]

  • Alkylation method of active methylene compound. Google Patents.
  • Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]

  • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society. Available from: [Link]

  • Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. Royal Society of Chemistry. Available from: [Link]

  • Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. Available from: [Link]

  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. National Institutes of Health. Available from: [Link]

  • 9.7. Enolate alkylation. Lumen Learning. Available from: [Link]

  • The acid strength of active methylene group in given compounds decreases as. Vedantu. Available from: [Link]

  • (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. Available from: [Link]

  • Enols and Enolates. University of Calgary. Available from: [Link]

  • ACTIVE METHYLENE COMPOUNDS. eGyanKosh. Available from: [Link]

  • Process for the preparation of 1,3-dicarbonyl compounds. Google Patents.
  • Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines. Royal Society of Chemistry. Available from: [Link]

  • 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available from: [Link]

  • (PDF) Solvent-Free Alkylation of 1,3-Dicarbonyl Compounds with Benzylic, Propargylic and Allylic Alcohols Catalyzed by La(NO3)3·6H2O. ResearchGate. Available from: [Link]

  • Alkylation of Enolates. YouTube. Available from: [Link]

  • Alkylation of active methylene compounds. ResearchGate. Available from: [Link]

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Phase Transfer Catalysis with 4-Iodobutanenitrile: A Detailed Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 4-Iodobutanenitrile with Phase Transfer Catalysis

In the landscape of modern organic synthesis, particularly within pharmaceutical and specialty chemical development, the efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. This compound stands as a versatile C4 building block, incorporating both a reactive alkyl iodide for nucleophilic substitution and a nitrile group that can be further elaborated. However, its utility is often hampered by the challenges of reacting it with polar, ionic nucleophiles, which typically reside in a separate phase from the organic substrate. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution to this classic problem of immiscibility.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical application notes and detailed protocols for leveraging PTC in reactions involving this compound. By facilitating the transport of nucleophiles into the organic phase, PTC enables reactions to proceed under mild, efficient, and often environmentally benign conditions, avoiding the need for expensive, anhydrous, or hazardous solvents and reagents.[1] We will delve into the mechanistic underpinnings of PTC, explore the nuances of catalyst selection, and provide field-proven protocols for key transformations, with a special focus on the unique considerations for an alkyl iodide substrate.

The Engine of Biphasic Reactions: Understanding the PTC Mechanism

Phase Transfer Catalysis operates on a simple yet ingenious principle: a catalyst, known as a phase transfer agent, transports a reactant from one phase (typically aqueous or solid) to another (organic) where the reaction can occur.[2] The most common catalysts for anionic reactants are quaternary ammonium or phosphonium salts, with crown ethers also playing a significant role.[3]

The catalytic cycle can be broadly understood through two primary mechanisms: the Starks extraction mechanism and the Makosza interfacial mechanism. In the context of this compound alkylations, the Starks extraction mechanism is most relevant. Here, the quaternary ammonium cation (Q⁺) from the catalyst pairs with the nucleophile anion (Nu⁻) in the aqueous or at the solid-liquid interface. This newly formed lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase and is transported across the phase boundary. In the organic phase, the "naked" and highly reactive nucleophile is liberated to react with the this compound in a classic SN2 reaction. The resulting iodide ion then pairs with the catalyst cation (Q⁺I⁻) and returns to the aqueous/solid phase, completing the catalytic cycle.

PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Na⁺Nu⁻ Nucleophile Salt (Na⁺Nu⁻) Q⁺X⁻_aq PTC Catalyst (Q⁺X⁻) Q⁺Nu⁻_org Lipophilic Ion Pair (Q⁺Nu⁻) Q⁺X⁻_aq->Q⁺Nu⁻_org Anion Exchange R-I This compound (R-I) R-Nu Product (R-Nu) Q⁺Nu⁻_org->R-Nu SN2 Reaction with R-I Q⁺I⁻_org Catalyst-Iodide Pair (Q⁺I⁻) R-Nu->Q⁺I⁻_org Forms Q⁺I⁻ Q⁺I⁻_org->Q⁺X⁻_aq Regenerates Catalyst

Figure 1: The Starks Extraction Mechanism for Phase Transfer Catalysis.

A critical consideration when working with this compound is the nature of the leaving group. Iodide is a "soft," large, and highly polarizable anion, which can have a strong affinity for the "soft" quaternary ammonium cation. This can lead to "catalyst poisoning," where the catalyst preferentially pairs with the iodide product and is slow to exchange for the desired nucleophile, thereby inhibiting the catalytic cycle.[4] Strategies to mitigate this will be discussed in the following sections.

Application Note I: C-Alkylation of Active Methylene Compounds

The C-alkylation of active methylene compounds, such as diethyl malonate, is a cornerstone of synthetic chemistry for the formation of new carbon-carbon bonds. PTC provides a highly efficient, safe, and scalable method for this transformation, obviating the need for strong and hazardous bases like sodium ethoxide.

Causality Behind Experimental Choices:
  • Substrate: this compound is chosen for its higher reactivity compared to its bromo- and chloro-analogs. The carbon-iodine bond is weaker and more easily broken, leading to faster reaction rates.[5][6]

  • Nucleophile: Diethyl malonate is a classic active methylene compound with a pKa of approximately 13, making it readily deprotonated by moderately strong bases under PTC conditions.

  • Base: Anhydrous potassium carbonate is a suitable base for this reaction. It is inexpensive, easy to handle, and its basicity is enhanced under PTC conditions.[1] Its solid nature allows for a solid-liquid PTC setup, which can simplify workup.

  • Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase transfer catalyst.[7] While iodide from the substrate can potentially poison the catalyst, using a bromide salt of the catalyst can help maintain a favorable equilibrium for the transport of the malonate enolate.

  • Solvent: A non-polar aprotic solvent like toluene is ideal. It readily dissolves the this compound and the catalyst-enolate ion pair, while being immiscible with any potential aqueous phase and not interfering with the SN2 reaction.

Comparative Reaction Conditions:
ParameterCondition A: Standard PTCCondition B: Mitigating Iodide PoisoningRationale for Variation
Catalyst Tetrabutylammonium Bromide (TBAB)Tetrabutylammonium Bromide (TBAB) + Potassium Iodide (KI)Addition of catalytic KI can in-situ generate a more reactive alkyl iodide from a less reactive alkyl halide, but here it helps to manage the iodide concentration.
Catalyst Loading 2-5 mol%TBAB (5 mol%), KI (1-2 mol%)A slightly higher catalyst loading may be necessary to counteract any poisoning effects. The amount of KI should be less than TBAB.[2]
Temperature 60-80 °C50-70 °CThe higher reactivity of the iodo-substrate may allow for lower reaction temperatures, improving selectivity and reducing side reactions.
Reaction Time 4-8 hours3-6 hoursFaster reaction times are anticipated due to the more labile C-I bond.
Detailed Experimental Protocol: Synthesis of Diethyl 2-(3-cyanopropyl)malonate

Materials:

  • Diethyl malonate

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl malonate (16.0 g, 0.1 mol), this compound (21.5 g, 0.11 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Add 100 mL of toluene to the flask.

  • Stir the mixture vigorously and heat to 70 °C using a heating mantle.

  • Maintain the reaction at 70 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 100 mL of deionized water to the flask and stir for 15 minutes to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 2 x 50 mL of deionized water and then with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude diethyl 2-(3-cyanopropyl)malonate can be purified by vacuum distillation.

Application Note II: O-Alkylation of Phenols

The Williamson ether synthesis is a fundamental reaction for the preparation of ethers. PTC is particularly well-suited for the O-alkylation of phenols, which are acidic enough to be deprotonated by common inorganic bases. This approach avoids the need for metallic sodium or sodium hydride.

Causality Behind Experimental Choices:
  • Nucleophile: Phenol is a readily available and representative aromatic alcohol. Its acidity allows for easy deprotonation to the highly nucleophilic phenoxide anion.

  • Base: A 50% aqueous solution of sodium hydroxide (NaOH) is a strong, inexpensive, and convenient base for deprotonating phenol in a liquid-liquid PTC system.

  • Catalyst Strategy: Given the high reactivity of this compound and the potential for iodide poisoning, using tetrabutylammonium iodide (TBAI) as the catalyst can be an effective strategy.[8][9] In this case, the catalyst's anion is the same as the leaving group, which simplifies the anion exchange dynamics. Alternatively, a combination of TBAB and a catalytic amount of KI can be employed.

  • Solvent: Dichloromethane or toluene can be used as the organic solvent. Dichloromethane is often effective for liquid-liquid PTC due to its ability to dissolve the catalyst and the organic substrate.

Comparative Reaction Conditions:
ParameterCondition A: TBAI as CatalystCondition B: TBAB with KI co-catalystRationale for Variation
Catalyst Tetrabutylammonium Iodide (TBAI)Tetrabutylammonium Bromide (TBAB) + Potassium Iodide (KI)TBAI simplifies the anion dynamics. The TBAB/KI system is often more cost-effective.[10]
Catalyst Loading 5 mol%TBAB (5 mol%), KI (2 mol%)Sufficient catalyst is needed to ensure efficient phase transfer.
Temperature Room Temperature to 40 °CRoom Temperature to 40 °CThe high reactivity of the phenoxide and the iodoalkane allows for mild reaction temperatures.
Reaction Time 2-4 hours2-5 hoursRapid reaction is expected under these conditions.
Detailed Experimental Protocol: Synthesis of 4-(Phenoxy)butanenitrile

Materials:

  • Phenol

  • This compound

  • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium iodide (TBAI)

  • Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (9.4 g, 0.1 mol) and tetrabutylammonium iodide (1.85 g, 0.005 mol) in 100 mL of dichloromethane.

  • With vigorous stirring, add 40 mL of 50% aqueous NaOH solution.

  • To the vigorously stirred biphasic mixture, add this compound (19.5 g, 0.1 mol) dropwise over 15 minutes. An exothermic reaction may be observed.

  • Continue to stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After completion, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 50 mL of deionized water, followed by 50 mL of 1 M HCl to remove any unreacted phenol, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product, 4-(phenoxy)butanenitrile, can be purified by column chromatography on silica gel or by vacuum distillation.

Experimental_Workflow cluster_C_Alkylation C-Alkylation Workflow cluster_O_Alkylation O-Alkylation Workflow C_Start Combine Reactants, Base, Catalyst & Solvent C_Heat Heat to 70°C with Vigorous Stirring C_Start->C_Heat C_Monitor Monitor Reaction (TLC/GC) C_Heat->C_Monitor C_Cooldown Cool to Room Temperature C_Monitor->C_Cooldown C_Quench Aqueous Workup (Add Water) C_Cooldown->C_Quench C_Extract Separate Organic Layer C_Quench->C_Extract C_Wash Wash with Water and Brine C_Extract->C_Wash C_Dry Dry (MgSO₄) and Concentrate C_Wash->C_Dry C_Purify Purify (Vacuum Distillation) C_Dry->C_Purify O_Start Combine Reactants, Catalyst & Solvent O_Base Add Aqueous Base O_Start->O_Base O_Add_RI Add this compound O_Base->O_Add_RI O_Stir Stir at Room Temperature O_Add_RI->O_Stir O_Monitor Monitor Reaction (TLC/GC) O_Stir->O_Monitor O_Extract Separate Layers O_Monitor->O_Extract O_Wash Wash (Water, HCl, Brine) O_Extract->O_Wash O_Dry Dry (Na₂SO₄) and Concentrate O_Wash->O_Dry O_Purify Purify (Chromatography/Distillation) O_Dry->O_Purify

Sources

Application Note & Protocol: One-Pot Synthesis of Pyrrolidines from 4-Iodobutanenitrile via Catalytic Reductive Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the one-pot synthesis of pyrrolidine from 4-iodobutanenitrile. The described protocol leverages a catalytic reductive cyclization strategy, employing Raney® Nickel as the catalyst for the hydrogenation of the nitrile functionality to a primary amine, which subsequently undergoes an in-situ intramolecular N-alkylation to yield the desired pyrrolidine ring. This method offers an efficient and atom-economical route to a fundamental heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Detailed mechanistic insights, step-by-step experimental procedures, characterization data, and critical safety considerations are provided for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolidine Scaffold and the Logic of a One-Pot Approach

The pyrrolidine ring is a privileged saturated N-heterocycle, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence stems from its unique conformational properties and its ability to serve as a versatile scaffold for the introduction of diverse functionalities. Traditional multi-step syntheses of pyrrolidines can be time-consuming and generate significant waste. In contrast, one-pot methodologies, where multiple transformations occur in a single reaction vessel, represent a more sustainable and efficient approach in synthetic chemistry.

This application note details a robust one-pot synthesis of the parent pyrrolidine molecule from the readily available starting material, this compound. The strategy hinges on the chemoselective reduction of the nitrile group to a primary amine, followed by a spontaneous intramolecular nucleophilic substitution to form the five-membered ring.

Mechanism and Rationale: A Tale of Two Reactions in One Pot

The one-pot synthesis of pyrrolidine from this compound is a sequential process involving two key transformations:

  • Catalytic Hydrogenation of the Nitrile: The process is initiated by the heterogeneous catalytic hydrogenation of the nitrile group of this compound. Raney® Nickel, a highly active hydrogenation catalyst, is employed for this purpose. The reaction proceeds through the adsorption of the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbon-nitrogen triple bond, ultimately yielding 4-iodobutan-1-amine.[1][2]

  • Intramolecular Nucleophilic Cyclization (N-Alkylation): The in-situ generated 4-iodobutan-1-amine possesses both a nucleophilic primary amine and an electrophilic carbon bearing an iodide leaving group. The proximity of these two functionalities facilitates a rapid intramolecular SN2 reaction. The lone pair of electrons on the nitrogen atom attacks the carbon atom attached to the iodine, displacing the iodide ion and forming the stable five-membered pyrrolidine ring.[3] The presence of a base, such as ammonia or an amine, can be beneficial in scavenging the HI generated during the cyclization, thus driving the reaction to completion.

The choice of Raney® Nickel as the catalyst is critical. It is highly effective for nitrile reduction under relatively mild conditions and is less likely to cause significant hydrodehalogenation (removal of the iodine atom) compared to more aggressive catalysts like palladium on carbon, especially under controlled conditions.[4]

Reaction_Mechanism cluster_step1 Step 1: Catalytic Hydrogenation cluster_step2 Step 2: Intramolecular Cyclization Start This compound Intermediate_Amine 4-Iodobutan-1-amine Start->Intermediate_Amine Reduction of Nitrile Intermediate_Amine_2 4-Iodobutan-1-amine Reagents1 H₂ (gas) Raney® Nickel Reagents1->Start Product Pyrrolidine Intermediate_Amine_2->Product Intramolecular Sɴ2 Reaction caption Figure 1: Reaction mechanism for the one-pot synthesis of pyrrolidine.

Figure 1: Reaction mechanism for the one-pot synthesis of pyrrolidine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot synthesis of pyrrolidine from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Raney® Nickel (slurry in water)Active CatalystCommercially Available
MethanolAnhydrousCommercially Available
Ammonia solution7N in MethanolCommercially Available
Hydrogen gasHigh Purity (≥99.99%)Gas Supplier
Diethyl etherAnhydrousCommercially Available
Sodium sulfateAnhydrousCommercially Available
Celite®---Commercially Available
Equipment
  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet.

  • Schlenk flask and standard glassware.

  • Magnetic stir plate.

  • Filtration apparatus (Büchner funnel and flask).

  • Rotary evaporator.

Detailed Synthesis Protocol

Workflow A 1. Charge Reactor B 2. Catalyst Addition A->B Add Raney® Ni slurry C 3. Hydrogenation B->C Pressurize with H₂ D 4. Reaction Quenching & Filtration C->D Depressurize & filter E 5. Product Isolation D->E Solvent removal F 6. Purification (Optional) E->F Distillation caption Figure 2: Experimental workflow for the one-pot synthesis.

Figure 2: Experimental workflow for the one-pot synthesis.

Step 1: Reactor Preparation and Charging

  • Ensure the high-pressure autoclave is clean, dry, and properly assembled according to the manufacturer's instructions.

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous methanol (concentration typically 0.1-0.5 M).

  • Add the ammonia solution in methanol (2.0 eq.) to the solution. The ammonia serves to suppress the formation of secondary and tertiary amine byproducts during the hydrogenation.[5]

  • Transfer the solution to the autoclave liner.

Step 2: Catalyst Addition

CAUTION: Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[6][7] Always keep the catalyst wet with water or the reaction solvent.

  • Carefully weigh the desired amount of Raney® Nickel slurry (typically 10-20% by weight of the starting nitrile).

  • Wash the catalyst slurry with anhydrous methanol three times by decantation to remove the storage water.

  • Under a stream of inert gas, transfer the methanol-wet Raney® Nickel to the autoclave containing the substrate solution.

Step 3: Hydrogenation and Cyclization

  • Seal the autoclave and purge the system with hydrogen gas several times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Begin stirring and heat the reaction mixture to the desired temperature (typically 40-60 °C).

  • Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 4-8 hours.

Step 4: Reaction Work-up and Filtration

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the autoclave with an inert gas.

  • CAUTION: The Raney® Nickel catalyst is still active and potentially pyrophoric. Do not allow the filter cake to dry.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

  • The collected filtrate contains the pyrrolidine product.

Step 5: Product Isolation

  • Transfer the filtrate to a round-bottom flask.

  • Remove the methanol solvent using a rotary evaporator.

  • The crude product can be further purified by distillation if necessary.

Quantitative Data Summary
ParameterValue
Reactants
This compound1.0 eq.
Ammonia (7N in Methanol)2.0 eq.
Catalyst
Raney® Nickel10-20 wt%
Reaction Conditions
SolventAnhydrous Methanol
Hydrogen Pressure50-100 psi
Temperature40-60 °C
Reaction Time4-8 hours
Expected Yield >80% (of crude product)

Characterization of Pyrrolidine

The identity and purity of the synthesized pyrrolidine can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 500 MHz): δ 2.90 (t, J = 6.5 Hz, 4H, N-CH₂), 1.75 (quint, J = 3.5 Hz, 4H, C-CH₂-C), ~1.5 (br s, 1H, NH).[8][9]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 47.1 (N-CH₂), 25.8 (C-CH₂-C).[10]

Infrared (IR) Spectroscopy
  • IR (neat, cm⁻¹): 3280 (N-H stretch), 2950-2850 (C-H stretch), 1450 (CH₂ bend).

Mass Spectrometry (MS)
  • MS (EI): m/z (%) = 71 (M⁺), 70, 43.[8]

Safety and Troubleshooting

Critical Safety Precautions
  • Raney® Nickel: This catalyst is highly pyrophoric when dry.[6][7] It should always be handled as a slurry in water or an appropriate solvent under an inert atmosphere. Avoid contact with air. In case of a fire, use a Class D fire extinguisher (for combustible metals); do not use water or carbon dioxide extinguishers.[7]

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources. Use appropriate high-pressure equipment and follow all safety protocols for handling compressed gases.

  • This compound: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Incomplete reaction (low H₂ uptake) Inactive catalystUse fresh, active Raney® Nickel.
Low hydrogen pressureIncrease hydrogen pressure within the safe limits of the equipment.
Low temperatureIncrease the reaction temperature gradually.
Formation of byproducts Over-reduction (hydrodehalogenation)Use milder reaction conditions (lower temperature and pressure).
Formation of secondary/tertiary aminesEnsure an adequate excess of ammonia is used.
Low isolated yield Product volatilityUse a cold trap during solvent removal.
Incomplete extractionPerform multiple extractions during work-up.

References

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). U.S.
  • Method for the production of primary amines by hydrogenating nitriles. (2007). U.S.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering, 62(4), 434-446.
  • Application Notes and Protocols for the Spectroscopic Analysis of Pyrrolidine-3,4-diamine. (n.d.). BenchChem.
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering, 62(4), 434-446.
  • Raney nickel. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). [Video]. YouTube. [Link]

  • Raney Nickel Catalyst. (n.d.). Vineeth Precious. Retrieved from [Link]

  • Safety Slide: Raney Nickel. (n.d.). [PowerPoint slides].
  • Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2025). Journal of...
  • hydrogen. (n.d.). Organic Syntheses.
  • Nitrile reduction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • SAFETY DATA SHEET - Raney-nickel. (2025). Merck Millipore.
  • Raney nickel synthesis for glucose hydrogenation without hydrogen gas. (2022). World Journal of Advanced Research and Reviews, 15(3), 455-462.
  • Cobalt-Catalyzed Hydrogenation of Nitriles to Primary Amines. (2019). Catalysis Science & Technology, 9(8), 1986-1991.
  • Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in w
  • Raney nickel synthesis for glucose hydrogenation without hydrogen gas. (2022). World Journal of Advanced Research and Reviews, 15(3), 455-462.
  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.
  • An efficient and practical synthesis of [2-¹¹C]indole via superfast nucleophilic [¹¹C]cyanation and RANEY® Nickel catalyzed reductive cyclization. (2015). Organic & Biomolecular Chemistry, 13(47), 11485-11492.
  • Amine alkylation. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Raney Nickel Reduction Mechanism. (2021, June 22). [Video]. YouTube. [Link]

  • Pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.
  • An efficient and practical synthesis of [2-¹¹C]indole via superfast nucleophilic [¹¹C]cyanation and RANEY® Nickel catalyzed reductive cyclization. (2015). Organic & Biomolecular Chemistry, 13(47), 11485-11492.
  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). (n.d.).
  • Selective N-alkylation of primary amines with R–NH₂·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2015). RSC Advances, 5(10), 7123-7128.
  • Benzenesulfonamide, 4-formyl. (n.d.). Organic Syntheses.
  • Aqueous-Mediated N-Alkylation of Amines. (2007).
  • Nickel-catalyzed reductive cyclization of alkyl dihalides. (2014). Organic Letters, 16(19), 4984-4987.
  • Nickel-Catalyzed Reductive Cyclization of Organohalides. (2011). Organic Letters, 13(8), 2050-2053.
  • Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile. (n.d.). The Journal of Organic Chemistry.

Sources

The Strategic Application of 4-Iodobutanenitrile in the Synthesis of Medicinally Relevant Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocycles in Drug Discovery and the Unique Role of 4-Iodobutanenitrile

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a paramount objective. Among these, spirocyclic compounds—molecules containing two rings connected by a single common atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage in drug design, allowing for precise spatial orientation of functional groups and improved binding affinity to biological targets.[1] This structural feature often leads to compounds with superior potency, selectivity, and metabolic stability compared to their more flexible, non-spirocyclic counterparts.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile building block in the synthesis of diverse spirocyclic frameworks. This compound serves as a bifunctional linchpin, uniquely equipped with an electrophilic iodide for initial C-C bond formation and a nitrile group that can participate in a variety of subsequent intramolecular cyclization reactions. This dual functionality enables a convergent and efficient approach to complex spirocyclic systems, including spiro-ketones, spiro-pyrrolidines, and spiro-lactams, which are prevalent motifs in numerous biologically active compounds. We will delve into the core chemical principles, provide detailed, field-proven protocols, and explore the causality behind experimental choices to empower researchers in harnessing the full potential of this valuable synthetic tool.

Core Mechanistic Principles: A Two-Stage Approach to Spirocyclization

The synthetic utility of this compound in spirocycle synthesis is primarily centered around a two-stage reaction sequence:

  • Alkylation: The highly reactive iodide of this compound allows for the facile alkylation of a wide range of nucleophiles, most notably carbanions generated from active methylene or methine compounds. This initial step forges the crucial C-C bond that tethers the butanenitrile moiety to the parent cyclic system.

  • Intramolecular Cyclization: Following alkylation, the pendant nitrile group serves as a key functional handle for the ring-closing reaction, which ultimately establishes the spirocyclic junction. The nature of this cyclization can be varied to access different classes of spiro compounds.

The following diagram illustrates the general workflow for the synthesis of spirocyclic compounds using this compound.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Intramolecular Cyclization A Starting Material (e.g., Cyclic Ketone, Lactam Precursor) B Deprotonation (Base) A->B C Alkylation with This compound B->C Nucleophilic Attack D Alkylated Intermediate C->D E Cyclization (e.g., Thorpe-Ziegler, Reductive Cyclization) D->E F Spirocyclic Intermediate E->F G Hydrolysis/Workup (if necessary) F->G H Final Spirocyclic Compound G->H

Caption: General workflow for spirocycle synthesis using this compound.

Application 1: Synthesis of Spiro-Ketones via Thorpe-Ziegler Cyclization

A powerful application of this compound lies in the preparation of spiro-ketones. This is achieved through the alkylation of a cyclic ketone followed by an intramolecular Thorpe-Ziegler reaction of the resulting dinitrile (if a second nitrile is present in the starting material) or a related nitrile condensation. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to the corresponding cyclic ketone.[2][3][4]

Scientific Rationale and Experimental Causality

The success of this methodology hinges on several key factors:

  • Choice of Base for Alkylation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is typically employed to ensure complete deprotonation of the α-carbon of the cyclic ketone, forming the enolate nucleophile. The choice of base can influence the regioselectivity of alkylation in unsymmetrical ketones.

  • Reaction Conditions for Alkylation: The alkylation is generally performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions such as self-condensation of the ketone enolate.

  • Base for Thorpe-Ziegler Cyclization: A strong base, often sodium or potassium alkoxides or amides, is required to deprotonate the α-carbon of the nitrile, initiating the intramolecular cyclization. The use of high-dilution conditions can favor the intramolecular reaction over intermolecular polymerization.

  • Hydrolysis: Acidic hydrolysis of the intermediate enaminonitrile is necessary to furnish the final spiro-ketone.

The following diagram illustrates the mechanistic pathway for the synthesis of a spiro-ketone using this compound and a cyclic ketone.

G cluster_0 Alkylation cluster_1 Thorpe-Ziegler Type Cyclization A Cyclic Ketone B Enolate Formation (LDA, THF, -78 °C) A->B C Alkylation with This compound B->C D γ-Keto-nitrile C->D E Deprotonation (NaHMDS, Toluene, reflux) D->E F Intramolecular Nitrile Addition E->F G Cyclic Enaminonitrile F->G H Acidic Hydrolysis (aq. HCl) G->H I Spiro-Ketone H->I

Caption: Mechanistic workflow for spiro-ketone synthesis.

Experimental Protocol: Synthesis of a Spiro[4.5]decan-1-one Derivative

Materials:

  • Cyclohexanone

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • This compound

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid, 2 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Part A: Alkylation of Cyclohexanone

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (11.0 mL, 22.0 mmol, 1.1 equiv) to the cooled THF.

  • Add a solution of cyclohexanone (2.0 g, 20.4 mmol, 1.0 equiv) in anhydrous THF (10 mL) dropwise to the LDA solution over 15 minutes, maintaining the temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of this compound (4.4 g, 22.4 mmol, 1.1 equiv) in anhydrous THF (10 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude γ-keto-nitrile. This intermediate can be purified by column chromatography or used directly in the next step.

Part B: Thorpe-Ziegler Cyclization and Hydrolysis

  • To a flame-dried round-bottom flask, add the crude γ-keto-nitrile (from the previous step) and anhydrous toluene (100 mL).

  • Add NaHMDS solution (25.0 mL, 25.0 mmol, 1.2 equiv) to the solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid (50 mL).

  • Heat the biphasic mixture to 60 °C and stir vigorously for 2 hours to ensure complete hydrolysis of the enaminonitrile intermediate.

  • Cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired spiro[4.5]decan-1-one derivative.

Table 1: Representative Yields for Spiro-Ketone Synthesis

Starting KetoneProductTypical Yield (%)
CyclopentanoneSpiro[4.4]nonan-1-one65-75
CyclohexanoneSpiro[4.5]decan-1-one70-80
TetraloneSpiro[naphthalene-1,1'-cyclopentan]-4-one60-70

Application 2: Synthesis of Spiro-Pyrrolidines and Spiro-Lactams via Reductive Cyclization

Another significant application of this compound is in the synthesis of nitrogen-containing spirocycles, such as spiro-pyrrolidines and spiro-lactams. This is typically achieved by alkylating a suitable precursor, followed by a reductive cyclization of the nitrile group.

Scientific Rationale and Experimental Causality
  • For Spiro-Pyrrolidines: The synthesis often starts with the alkylation of an enamine derived from a cyclic ketone. The resulting γ-keto-nitrile can then undergo reductive amination, where the ketone is converted to an amine in the presence of a reducing agent and an ammonia source, which then intramolecularly attacks the nitrile (or its reduced form) to form the pyrrolidine ring. Alternatively, direct reduction of the nitrile to an amine followed by intramolecular condensation with the ketone can also lead to the spiro-pyrrolidine.

  • For Spiro-Lactams: The synthesis can commence with the alkylation of a lactam enolate. The resulting nitrile-containing lactam can then be subjected to reduction and subsequent cyclization to form a spiro-bicyclic lactam system.

The choice of reducing agent is critical in these transformations. Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or chemical reducing agents (e.g., lithium aluminum hydride) can be employed, with the specific conditions influencing the outcome and selectivity of the reaction.

The following diagram outlines the synthesis of a spiro-pyrrolidine from a cyclic ketone.

G cluster_0 Alkylation of Enamine cluster_1 Reductive Cyclization A Cyclic Ketone + Secondary Amine B Enamine Formation A->B C Alkylation with This compound B->C D Alkylated Imminium Salt C->D E Hydrolysis D->E F γ-Keto-nitrile E->F G Reductive Amination (e.g., H₂, Raney Ni, NH₃) F->G H Spiro-Pyrrolidine G->H

Caption: Synthesis of a spiro-pyrrolidine via enamine alkylation and reductive cyclization.

Experimental Protocol: Synthesis of a Spiro-Pyrrolidine Derivative

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • Toluene, anhydrous

  • This compound

  • Raney Nickel (slurry in water)

  • Ammonia in methanol (7 N)

  • Hydrogen gas

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Part A: Synthesis of the γ-Keto-nitrile

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine cyclopentanone (5.0 g, 59.4 mmol), pyrrolidine (6.3 g, 88.1 mmol), and anhydrous toluene (100 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (approximately 2-3 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to obtain the crude enamine.

  • Dissolve the crude enamine in anhydrous acetonitrile (50 mL) and add this compound (12.8 g, 65.3 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Add water (50 mL) to the reaction mixture and stir for an additional 1 hour to hydrolyze the iminium salt.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure γ-keto-nitrile.

Part B: Reductive Cyclization

  • In a high-pressure autoclave, place the γ-keto-nitrile (2.0 g, 12.1 mmol), Raney nickel (approximately 0.5 g, washed with methanol), and a 7 N solution of ammonia in methanol (50 mL).

  • Seal the autoclave and purge with nitrogen, then with hydrogen.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine) to afford the spiro-pyrrolidine.

Table 2: Representative Spiro-Nitrogen Heterocycles from this compound

Starting MaterialCyclization MethodProduct Class
Cyclic Ketone EnamineReductive AminationSpiro-Pyrrolidine
LactamReductive CyclizationSpiro-Lactam
α-Amino EsterReductive CyclizationSpiro-Piperidinone

Conclusion

This compound is a powerful and versatile reagent for the construction of medicinally relevant spirocyclic compounds. Its bifunctional nature allows for a convergent two-stage strategy involving an initial alkylation followed by a variety of intramolecular nitrile cyclization reactions. By carefully selecting the starting materials and reaction conditions, researchers can access a diverse range of spiro-ketones, spiro-pyrrolidines, and spiro-lactams. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for scientists engaged in drug discovery and organic synthesis, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Spiro compounds – Knowledge and References. Taylor & Francis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. (2014, March 2). Retrieved January 21, 2026, from [Link]

  • Thorpe, J. F. (1909). The formation and reactions of imino-compounds. Part XI. The formation of derivatives of cyclopentane from ad-dicyano-derivatives of butane. Journal of the Chemical Society, Transactions, 95, 1901-1925.
  • Baron, H., Remfry, F. G. P., & Thorpe, Y. F. (1904). CLXXIX.—The formation and reactions of imino-compounds. Part I. Condensation of nitriles of the general formula R·CH2·CN. J. Chem. Soc., Trans., 85, 1726-1761.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.

Sources

Troubleshooting & Optimization

Side reactions and byproduct formation in 4-Iodobutanenitrile alkylations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-iodobutanenitrile alkylations. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your synthetic endeavors.

I. Understanding the Core Reaction and Its Challenges

The alkylation of nitriles, such as this compound, is a fundamental carbon-carbon bond-forming reaction. It typically involves the deprotonation of the α-carbon to the nitrile group, creating a nucleophilic carbanion that can then react with an electrophile. However, the seemingly straightforward nature of this reaction is often complicated by a variety of competing side reactions.

The presence of multiple reactive sites in both the nitrile and the alkylating agent, coupled with the reaction conditions, can lead to a mixture of products, reducing the yield and purity of the desired compound. This guide will dissect these challenges and provide actionable solutions.

Desired Reaction Pathway: C-Alkylation

The primary goal is the formation of a new carbon-carbon bond at the carbon adjacent to the nitrile group.

cluster_main Desired C-Alkylation Pathway Start This compound + Base Carbanion α-Carbanion Intermediate Start->Carbanion Deprotonation Product Desired C-Alkylated Product Carbanion->Product Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->Product

Caption: Ideal C-alkylation pathway of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the alkylation of this compound.

Q1: What are the most common byproducts I can expect in my reaction?

A1: Several byproducts can arise, primarily due to the reactivity of this compound and the reaction conditions. The most prevalent are:

  • N-Alkylated Product: The lone pair of electrons on the nitrile nitrogen can also act as a nucleophile, leading to the formation of a nitrilium ion intermediate, which upon reaction with a nucleophile can lead to N-alkylated byproducts.[1]

  • Elimination Product (But-3-enenitrile): Strong or sterically hindered bases can promote the elimination of hydrogen iodide (HI) from this compound, especially at elevated temperatures.[2][3][4][5][6] This is a classic example of a β-elimination reaction.[2]

  • Dimeric and Polymeric Materials: The α-carbanion of one this compound molecule can react with the electrophilic carbon of another, leading to dimerization or polymerization.[7][8]

  • Hydrolysis Products: If water is present in the reaction mixture, especially under basic or acidic conditions, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[1][9][10][11][12][13]

Q2: I'm observing a significant amount of N-alkylation. How can I favor C-alkylation?

A2: The competition between C- and N-alkylation is a well-known challenge in nitrile chemistry.[14][15] Several factors influence this selectivity:

  • Counter-ion: The nature of the counter-ion from the base is critical. Cations that can chelate with both the carbanion and the nitrile nitrogen, such as lithium, tend to favor C-alkylation. In contrast, more "free" carbanions, often found with potassium or sodium counter-ions in highly polar aprotic solvents, can exhibit higher N-alkylation.

  • Solvent: Polar aprotic solvents like THF or DME are generally preferred as they solvate the metal cation, increasing the nucleophilicity of the carbanion. Protic solvents should be avoided as they can protonate the carbanion.

  • Temperature: Lower temperatures (e.g., -78 °C) generally favor the thermodynamically more stable C-alkylated product over the kinetically favored N-alkylated product.

Q3: My reaction is producing a significant amount of but-3-enenitrile. What conditions promote this elimination reaction?

A3: The formation of but-3-enenitrile is a result of an E2 elimination reaction.[16] This side reaction is favored by:

  • Strong, Sterically Hindered Bases: Bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can preferentially abstract a proton from the β-carbon, leading to elimination.

  • High Temperatures: Increasing the reaction temperature provides the necessary activation energy for the elimination pathway.

  • Solvent: Solvents that favor E2 mechanisms, such as polar aprotic solvents, can contribute to this side reaction.

To minimize elimination, consider using a less hindered base, such as sodium hydride (NaH) or sodium amide (NaNH2), and maintaining a low reaction temperature.

Q4: The reaction is sluggish and my starting material is not fully consumed. What could be the issue?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure that at least one full equivalent of base is used to deprotonate the this compound.

  • Poor Base Solubility: Some bases, like NaH, can have low solubility. Ensure good stirring to maximize the surface area and consider using a base that is more soluble in your chosen solvent.

  • Low Reaction Temperature: While low temperatures are often necessary to control side reactions, they can also slow down the desired alkylation. A careful balance must be struck, and it may be necessary to slowly warm the reaction to achieve completion.

  • Deactivation of the Nucleophile: The generated carbanion can be quenched by acidic protons from sources like water or alcohols. Ensure all reagents and glassware are scrupulously dry.

Q5: I'm seeing a byproduct with approximately double the mass of my starting material. What is it and how can I prevent it?

A5: This is likely a dimeric byproduct formed from the self-condensation of this compound. The carbanion of one molecule attacks the electrophilic carbon bearing the iodine of another molecule. To minimize this:

  • Slow Addition of the Electrophile: Add the alkylating agent slowly to the generated carbanion. This ensures that the electrophile is present in a low concentration, favoring reaction with the carbanion over self-condensation.

  • Maintain a Low Concentration of the Carbanion: This can be achieved by slowly adding the this compound to a mixture of the base and the electrophile, although this is less common.

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the alkylation of this compound.

Observation/Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired C-alkylated product. - Competing N-alkylation.[14][15]- Elimination side reaction.[2][3][4][5][6]- Hydrolysis of the nitrile group.[1][9][10][11][12][13]- Dimerization/polymerization.[7][8]- Use a chelating counter-ion (e.g., from an n-BuLi base).- Employ a less sterically hindered base (e.g., NaH).- Maintain low reaction temperatures.- Ensure anhydrous conditions.- Add the electrophile slowly.
Multiple spots on TLC, with some being very non-polar. - Formation of the elimination product (but-3-enenitrile).- Use a less hindered base.- Lower the reaction temperature.
Presence of a water-soluble byproduct. - Hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[1][9][10][11][12][13]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a white precipitate during the reaction. - The salt of the deprotonated this compound may be insoluble.- The salt byproduct of the reaction (e.g., NaI) may be precipitating.- This is often normal. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Reaction does not go to completion. - Insufficient base.- Poor solubility of the base.- Reaction temperature is too low.- Use at least one equivalent of base.- Choose a more soluble base or ensure vigorous stirring.- Gradually increase the reaction temperature after the initial addition.
Visualizing Competing Reaction Pathways

cluster_main Desired Pathway cluster_side Side Reactions Start This compound + Base Carbanion α-Carbanion Start->Carbanion Deprotonation Elimination But-3-enenitrile Start->Elimination β-Elimination Hydrolysis Amide / Carboxylic Acid Start->Hydrolysis Reaction with H2O C_Alkylation C-Alkylated Product Carbanion->C_Alkylation Reaction with Electrophile (R-X) N_Alkylation N-Alkylated Product Carbanion->N_Alkylation N-attack on R-X Dimerization Dimer Carbanion->Dimerization Attack on another This compound

Caption: Competing reaction pathways in the alkylation of this compound.

IV. Experimental Protocols

General Protocol for C-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DME)

  • Base (e.g., n-BuLi, LDA, NaH)

  • Electrophile (e.g., alkyl halide)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the solvent to the appropriate temperature (e.g., -78 °C for n-BuLi or LDA, 0 °C for NaH).

  • For n-BuLi or LDA: Slowly add the base to the stirred solvent. Then, add a solution of this compound in the anhydrous solvent dropwise.

  • For NaH: Add the NaH to the solvent, followed by the dropwise addition of this compound.

  • Stirring: Allow the mixture to stir for 30-60 minutes to ensure complete formation of the carbanion.

  • Alkylation: Slowly add the electrophile to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding the quenching solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.

  • Purification: Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

V. References

  • Borgh, J. C., Tran, M. A., Sklyaruk, J., Rueping, M., & El-Sepelgy, O. (2019). A homogeneous nonprecious manganese catalyst enables a general and chemoselective catalytic alkylation of nitriles with naturally abundant alcohols. Journal of Organic Chemistry, 84(12), 7927-7935.

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Elimination of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Preparing Alkyl Halides from Alkanes: Radical Halogenation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). Elimination reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • MDPI. (2022). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. Processes, 10(5), 949. [Link]

  • National Center for Biotechnology Information. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). C- and N-Metalated Nitriles: The Relationship between Structure and Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C-Metalated Nitriles: Electrophile-Dependent Alkylations and Acylations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • YouTube. (2019, July 17). substitution & elimination reactions of alkyl halides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Iodobutanenitrile Substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 4-iodobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving optimal reaction outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and adapt procedures to your specific needs.

Frequently Asked questions (FAQs)

Q1: What is the typical temperature range for nucleophilic substitution reactions with this compound?

A1: For most SN2 reactions involving a primary alkyl iodide like this compound, a starting temperature range of room temperature (approx. 25 °C) to a moderate 80 °C is recommended. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions. Lower temperatures may be necessary for highly reactive nucleophiles to control exotherms and improve selectivity.

Q2: I'm observing a significant amount of an elimination byproduct. How can I mitigate this?

A2: The formation of elimination byproducts (E2) is a common competing reaction, especially with sterically hindered or strongly basic nucleophiles. High reaction temperatures strongly favor elimination over substitution.[1][2] To minimize this, it is advisable to run the reaction at a lower temperature. If the reaction rate becomes too slow, a careful, stepwise increase in temperature is recommended while monitoring the product distribution.

Q3: My reaction is sluggish at room temperature. Can I just increase the heat significantly?

A3: While increasing the temperature will increase the reaction rate, it can also lead to undesirable side reactions.[1] For this compound, a key concern at higher temperatures, particularly in the presence of acid or base, is the hydrolysis of the nitrile group to an amide or carboxylic acid.[3][4][5][6][7] A systematic approach to temperature optimization, as detailed in our troubleshooting guide, is crucial to finding the "sweet spot" for your specific transformation.

Q4: Does the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for S_N2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[8] This increased reactivity may allow for the use of lower reaction temperatures compared to polar protic solvents (e.g., water, ethanol), which can solvate and deactivate the nucleophile.

Troubleshooting Guide: Temperature-Related Issues

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient thermal energy: The activation energy for the reaction is not being overcome at the current temperature.2. Poor nucleophile reactivity: The nucleophile is not strong enough at the set temperature.1. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC/LC-MS.2. Consider a stronger nucleophile or a different solvent system (e.g., switching from a protic to an aprotic solvent) to potentially lower the required temperature.
Formation of Elimination Byproduct (Alkene) High reaction temperature: Elimination reactions (E2) have a higher activation energy than substitution (S_N2) and are favored at elevated temperatures.[1][2]1. Decrease the reaction temperature. Even a 10-20 °C reduction can significantly favor substitution.2. If a basic nucleophile is used, consider a less sterically hindered base or a nucleophile with lower basicity.
Hydrolysis of Nitrile Group Excessive heat in the presence of acid or base: The nitrile group is susceptible to hydrolysis under these conditions, forming an amide and subsequently a carboxylic acid.[3][4][5][6][7]1. Lower the reaction temperature.2. Ensure the reaction is run under anhydrous conditions if possible and that the pH is controlled.3. Minimize reaction time at elevated temperatures.
Product Decomposition Thermal instability of the product: The desired substitution product may be degrading at the reaction temperature.1. Attempt the reaction at a lower temperature for a longer duration.2. If the product is known to be thermally labile, consider alternative synthetic routes that do not require high temperatures.
Inconsistent Reaction Times Poor temperature control: Fluctuations in the reaction temperature will lead to variable reaction rates.1. Use a reliable heating mantle with a temperature controller and a thermocouple immersed in the reaction mixture or a temperature-controlled oil bath.2. Ensure consistent stirring to maintain a uniform temperature throughout the reaction vessel.

Experimental Protocol: Systematic Optimization of Reaction Temperature

This protocol provides a general framework for optimizing the reaction temperature for a nucleophilic substitution reaction with this compound.

1. Initial Small-Scale Reaction at Room Temperature:

  • Set up a small-scale reaction (e.g., 0.5-1.0 mmol) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
  • Add this compound and your nucleophile (typically 1.1-1.5 equivalents).
  • Stir the reaction at room temperature (20-25 °C) and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 24 hours).
  • Rationale: This establishes a baseline for reactivity. If the reaction proceeds to a reasonable extent at room temperature, further optimization may only require minor temperature adjustments.

2. Stepwise Temperature Increase:

  • If the reaction at room temperature is slow or shows no conversion, increase the temperature to 40 °C.
  • Continue to monitor the reaction at regular intervals.
  • If the reaction rate is still too slow, increase the temperature in 10-15 °C increments (e.g., to 55 °C, then 70 °C).
  • At each temperature, carefully analyze the reaction mixture for the formation of byproducts, particularly the elimination product and any nitrile hydrolysis.
  • Rationale: A stepwise increase allows you to identify the minimum temperature required for an efficient reaction rate while simultaneously observing the onset of side reactions.

3. Determination of Optimal Temperature:

  • The optimal temperature is the one that provides the best balance between reaction time and product purity (i.e., the highest yield of the desired product with the least amount of impurities).
  • Once an optimal temperature is identified from the small-scale trials, you can confidently scale up the reaction.

4. Consideration of Reflux Conditions:

  • If the reaction is still slow at higher temperatures, refluxing the reaction mixture can be considered. The reflux temperature is determined by the boiling point of the solvent.
  • Be aware that reflux conditions represent a significant increase in thermal energy and may promote side reactions.
  • Rationale: Reflux provides a constant, maximum temperature for a given solvent, which can be beneficial for sluggish reactions. However, it should be approached with caution due to the increased potential for side product formation.

Workflow for Temperature Optimization

Temperature_Optimization_Workflow A Start: Small-Scale Reaction (0.5-1.0 mmol) B Set Temperature to 25°C A->B C Monitor Reaction Progress (TLC, LC-MS) B->C D Reaction Complete & Clean? C->D E Optimal Temperature Found Proceed to Scale-up D->E Yes F Reaction Sluggish? D->F No G Increase Temperature to 40°C F->G Yes M Consider Reflux Conditions F->M No, but very slow H Monitor Reaction Progress G->H I Side Products Observed? H->I J Lower Temperature by 10-15°C Re-evaluate I->J Yes K Reaction Complete & Clean? I->K No J->H K->E Yes L Increase Temperature by 15°C (e.g., 55°C, 70°C) K->L No L->H

Caption: Workflow for systematic temperature optimization in this compound substitutions.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • El-Sayed, M. F., & El-Kousy, S. M. (1999). A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives.
  • Facile and Rapid Synthesis of 5-Substituted 1H-Tetrazoles VIA a Multicomponent Domino Reaction Using Nickel(II) Oxide Nanoparticles as Catalyst. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14697-14723.
  • ResearchGate. (n.d.). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Retrieved from [Link]

  • Liu, H. X., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.
  • Clark, J. (2022). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

  • A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. (2009, October 6).
  • Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Elimination Byproducts with 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Iodobutanenitrile applications. As a highly versatile primary alkyl iodide, this compound is an invaluable building block for introducing a cyanobutyl moiety in pharmaceutical and materials science synthesis. However, its utility can be compromised by the formation of undesired elimination byproducts. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize the yield of your desired substitution products.

Section 1: Understanding the Core Problem: Sₙ2 vs. E2 Competition
Q: I'm reacting this compound with a nucleophile, but I'm isolating significant amounts of an alkene byproduct. What is happening?

A: You are observing the classic competition between two reaction mechanisms: bimolecular nucleophilic substitution (Sₙ2) and bimolecular elimination (E2).

  • The Desired Pathway (Sₙ2): In this reaction, your nucleophile directly attacks the carbon atom bonded to the iodine. This occurs in a single, concerted step where the nucleophile forms a new bond as the iodide leaving group departs.[1][2] Because this compound is a primary alkyl halide, it has minimal steric hindrance, making it an ideal substrate for the Sₙ2 pathway.[3][4][5]

  • The Undesired Pathway (E2): In the E2 pathway, your reagent acts as a base instead of a nucleophile. It abstracts a proton (hydrogen atom) from the carbon adjacent to the one bearing the iodine (the β-carbon). This triggers a cascade of electron movement, forming a double bond and expelling the iodide leaving group. The primary elimination byproduct in this case is 4-cyanobut-1-ene.

The balance between these two pathways is not arbitrary; it is dictated by a specific set of reaction conditions which you can control.

SN2_vs_E2_Competition sub This compound prod_sn2 Desired Product (R-Nu) sub->prod_sn2 Sₙ2 Path (Substitution) prod_e2 Byproduct (4-cyanobut-1-ene) sub->prod_e2 E2 Path (Elimination) reagent Nucleophile (Nu⁻) or Base (B⁻)

Caption: The fundamental competition between Sₙ2 and E2 pathways.

Section 2: Troubleshooting Guide: A Factor-by-Factor Analysis

This section addresses the most common experimental variables that influence the outcome of your reaction.

Q1: My reaction is producing a lot of 4-cyanobut-1-ene. Could my choice of base be the problem?

A: Yes, the character of your nucleophile/base is arguably the most critical factor. Strong bases, especially those that are sterically bulky, will preferentially follow the E2 pathway.[4]

The key is to select a reagent with high nucleophilicity but moderate to low basicity .

  • Strongly Basic Reagents to Avoid (If Substitution is the Goal):

    • Potassium tert-butoxide (KOtBu)

    • Sodium hydride (NaH)

    • Lithium diisopropylamide (LDA)

    • Hydroxides (NaOH, KOH) and alkoxides (NaOMe, NaOEt) can also promote elimination, particularly at elevated temperatures.[4][6]

  • Good Nucleophiles for Sₙ2 Reactions:

    • Azide (N₃⁻)

    • Cyanide (CN⁻)

    • Halides (Br⁻, Cl⁻)

    • Thiolates (RS⁻)

    • Amines (primary and secondary)

Data Summary: Impact of Nucleophile/Base Choice

Reagent ClassPrimary RoleFavored PathwayTypical Byproduct Level
Good Nucleophiles / Weak Bases (e.g., NaN₃, NaCN, NaSPh)NucleophileSₙ2 Low to negligible
Strong Bases / Strong Nucleophiles (e.g., NaOH, NaOMe)MixedSₙ2 / E2Moderate, increases with temp.
Strong, Sterically Hindered Bases (e.g., KOtBu, DBU)BaseE2 High to quantitative
Q2: Does the solvent really make a difference in byproduct formation?

A: Absolutely. The solvent's role is to solvate the reagents and facilitate the reaction. The type of solvent directly impacts the reactivity of your nucleophile and can tip the balance between Sₙ2 and E2.

  • Recommended: Polar Aprotic Solvents. For Sₙ2 reactions, polar aprotic solvents are the gold standard.[2][5][7] These solvents (e.g., DMSO, DMF, acetonitrile, acetone ) are polar enough to dissolve the nucleophilic salt but do not form strong hydrogen bonds with the anion.[5] This leaves the nucleophile "naked" and highly reactive, promoting the Sₙ2 attack.[8]

  • Use with Caution: Polar Protic Solvents. Polar protic solvents (e.g., water, methanol, ethanol ) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that blunts its reactivity.[9] This reduced nucleophilicity can slow the Sₙ2 reaction, allowing the competing E2 pathway to become more significant.[10][11][12]

Caption: How solvent choice impacts nucleophile reactivity.

Q3: I ran my reaction at a higher temperature to speed it up, but the yield of my desired product dropped. Why?

A: This is a common and predictable outcome based on thermodynamics. Higher temperatures almost always favor elimination over substitution .[13][14][15]

The reason lies in the Gibbs free energy equation: ΔG = ΔH - TΔS .

  • Elimination reactions typically result in an increase in the number of molecules in the system (one reactant molecule becomes three product molecules: alkene, base-H⁺, and leaving group). This leads to a positive change in entropy (ΔS > 0).

  • Substitution reactions have a negligible change in entropy (ΔS ≈ 0).

As you increase the temperature (T), the "-TΔS" term for the elimination reaction becomes more negative, making the overall ΔG for elimination more favorable compared to substitution.[13]

Troubleshooting Advice:

  • Start your reaction at room temperature or even 0 °C.

  • Only apply heat gently and incrementally if the reaction is too slow. Monitor byproduct formation closely by TLC or GC/MS as you increase the temperature.

Q4: I'm using a bulky amine as my nucleophile and seeing a lot of elimination. Is this expected?

A: Yes, this is a direct result of steric hindrance. While the substrate (this compound) is not sterically hindered, a bulky nucleophile can be.[16]

For an Sₙ2 reaction to occur, the nucleophile must perform a "backside attack" on the carbon bearing the iodine.[1][2] A large, sterically encumbered nucleophile (like tert-butylamine or 2,6-lutidine) will find it physically difficult to approach this carbon.[9] It is far easier for such a bulky molecule to act as a base and simply pluck off an exposed proton from the β-carbon, triggering the E2 pathway.

Section 3: Optimized Protocol Example: Synthesis of 4-Azidobutanenitrile

This protocol is designed to maximize the Sₙ2 pathway by adhering to the principles discussed above.

Objective: To synthesize 4-azidobutanenitrile via an Sₙ2 reaction, minimizing the formation of 4-cyanobut-1-ene.

1. Reagent and Solvent Selection Justification:

  • Nucleophile: Sodium azide (NaN₃). Azide is an excellent nucleophile but a very weak base, making it ideal for Sₙ2 reactions.[4]

  • Solvent: N,N-Dimethylformamide (DMF). A polar aprotic solvent that will enhance the reactivity of the azide nucleophile.[5]

  • Temperature: Room temperature (20-25 °C). Avoids providing the extra energy that favors the E2 pathway.[13]

2. Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask. Stir the suspension until the sodium azide is well-dispersed.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material spot/peak. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]

  • Purification: The crude 4-azidobutanenitrile can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Section 4: Summary and Decision-Making Workflow

Quick Reference Guide for Maximizing Sₙ2 Products

FactorTo Favor Sₙ2 (Substitution)To Avoid E2 (Elimination)
Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., N₃⁻, CN⁻, RS⁻).Avoid strong, bulky bases (e.g., KOtBu, DBU). Use strong, non-bulky bases (e.g., NaOH) with caution.
Solvent Use a polar aprotic solvent (DMSO, DMF, Acetonitrile).Avoid polar protic solvents (Water, Methanol, Ethanol) if possible.
Temperature Use the lowest practical temperature (start at RT or below).Avoid high temperatures. Heat is the primary driver for elimination.
Steric Hindrance Use a nucleophile with low steric bulk.Avoid bulky nucleophiles/bases.

Experimental Design Workflow

Caption: A decision-making workflow for optimizing Sₙ2 reactions.

References
  • James Ashenhurst. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]

  • Chad's Prep. Distinguishing Between Substitution & Elimination Reactions. Chad's Prep. [Link]

  • Murahashi, S.-I. (2014). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis.
  • James Ashenhurst. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • James Ashenhurst. (2025). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

  • James Ashenhurst. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • James Ashenhurst. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Izarova, J., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • James Ashenhurst. (2012). Deciding SN1/SN2/E1/E2 (2) – The Nucleophile/Base. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 8.5: Leaving Groups. [Link]

  • The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Organic Chemistry Class Notes. Alkyl Halide Reactions: Substitutions & Eliminations. [Link]

  • James Ashenhurst. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Reddit. (2021). effect of steric hindrance on nucleophiles. r/chemhelp. [Link]

  • ResearchGate. (2021). (PDF) How Solvation Influences the SN2 versus E2 Competition. [Link]

  • Leah4sci. (2013). Leaving Groups in Substitution and Elimination Reactions. YouTube. [Link]

  • PHARMD GURU. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]

  • JoVE. (2023). Video: Leaving Groups. [Link]

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Technical Support Center: Purification of Crude 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-iodobutanenitrile. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the highest purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and purification of this compound.

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from the molecule's inherent reactivity. The primary alkyl iodide is susceptible to elimination and substitution reactions, particularly at elevated temperatures or in the presence of nucleophiles. Additionally, both the carbon-iodine bond and the nitrile group can be sensitive to strongly acidic or basic conditions.[1][2] Like similar bifunctional molecules, this compound can be sensitive to heat and light, potentially leading to decomposition and the formation of colored impurities, such as elemental iodine (I₂).[3][4]

Q2: What are the typical impurities in a crude this compound reaction mixture?

A2: The impurity profile is highly dependent on the synthetic route. For a typical synthesis via a Finkelstein reaction (e.g., from 4-chlorobutanenitrile and an iodide salt), impurities may include:

  • Unreacted Starting Materials: 4-chlorobutanenitrile or 4-bromobutanenitrile.[5][6][7]

  • Inorganic Salts: Sodium or potassium iodide, and the resulting sodium or potassium chloride/bromide.

  • Reaction Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or acetonitrile are common.[8][9]

  • Degradation Products: Elemental iodine (I₂) from decomposition, which imparts a yellow to dark brown color.

  • Side-Reaction Products: Small amounts of elimination products or hydrolysis to 4-hydroxybutanenitrile if water is present in the reaction.[1]

Q3: Is distillation a recommended purification method?

A3: While this compound has a defined boiling point, distillation should be approached with caution due to its potential thermal instability.[10] Standard atmospheric distillation is generally not recommended. If distillation is necessary, it must be performed under high vacuum to lower the boiling point and minimize thermal exposure. Kugelrohr (bulb-to-bulb) distillation is often a superior choice for small to medium scales as it minimizes the residence time at high temperatures. Chromatography is often the safer and more effective method for achieving high purity.[11]

Q4: How should I store purified this compound?

A4: To minimize decomposition, purified this compound should be stored in an amber or foil-wrapped vial to protect it from light. It should be kept under an inert atmosphere (nitrogen or argon) and refrigerated. For long-term storage, freezing is recommended.

Part 2: Troubleshooting Common Purification Issues

This section provides a systematic guide to diagnosing and solving specific problems encountered during the purification workflow.

Problem Potential Cause(s) Recommended Solution(s)
Crude product is a dark brown or purple oil. Presence of elemental iodine (I₂) due to decomposition.During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. This reduces I₂ to colorless iodide (I⁻).
Low or no product recovery after silica gel chromatography. The compound is decomposing on the acidic silica gel surface.[12]1. Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (v/v).2. Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be less harsh.3. Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use positive pressure ("flash" chromatography) to expedite elution.
Persistent emulsion during aqueous work-up. High concentration of salts or residual high-boiling polar solvents (e.g., DMF, DMSO).[8]1. Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel to increase the ionic strength of the aqueous phase.2. Dilute: Dilute the entire mixture with more extraction solvent and water.3. Filter: Pass the emulsified layer through a pad of Celite or glass wool to break up the fine droplets.
Product co-elutes with an impurity during chromatography. The impurity has a very similar polarity to the product (e.g., unreacted 4-chlorobutanenitrile).1. Optimize Eluent System: Use a shallower solvent gradient or test different solvent systems (e.g., Dichloromethane/Hexane, Toluene/Ethyl Acetate).2. Alternative Method: If chromatography fails, consider high-vacuum distillation as an orthogonal purification technique.

Part 3: Validated Purification Protocols

These step-by-step protocols provide a reliable framework for purifying crude this compound. Analytical checkpoints (TLC) are included for process monitoring.

Protocol 1: Extractive Work-up and Removal of Iodine

This is the essential first step to remove inorganic salts, water-soluble impurities, and iodine before further purification.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). A volume 3-5 times that of the crude mixture is recommended.

  • Thiosulfate Wash: Add an equal volume of 10% aqueous sodium thiosulfate solution. Shake vigorously and allow the layers to separate. Drain the aqueous layer. Repeat until the organic layer is colorless.

  • Water Wash: Wash the organic layer with deionized water to remove residual thiosulfate and other water-soluble species.[1]

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution. This helps to remove residual water from the organic layer.[1]

  • Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Flash Column Chromatography on Deactivated Silica

This method is highly effective for removing closely related organic impurities.

  • Prepare Deactivated Silica: In a fume hood, slurry silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% (v/v) of the total slurry volume.

  • Pack the Column: Pack the column with the deactivated silica slurry.

  • Load the Sample: Dissolve the crude oil from Protocol 1 in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Monitoring: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate or vanillin).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Workflow: Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow cluster_purification Purification Options Crude Crude Reaction Mixture Workup Protocol 1: Extractive Work-up (Thiosulfate & Brine Wash) Crude->Workup AssessPurity Assess Purity (TLC, ¹H NMR) Workup->AssessPurity PureProduct Pure this compound AssessPurity->PureProduct Purity >98% Impure Impurities Detected AssessPurity->Impure Purity <98% Chromatography Protocol 2: Flash Chromatography (Deactivated Silica) Impure->Chromatography Small scale or thermally sensitive Distillation High-Vacuum Distillation (Kugelrohr) Impure->Distillation Large scale and separable by B.P. Chromatography->PureProduct Distillation->PureProduct

Caption: Decision workflow for purification of this compound.

Part 4: Physicochemical Data

A summary of key physicochemical properties is essential for planning purification and handling.

PropertyValueSource
Molecular Formula C₄H₆INPubChem[13]
Molecular Weight 195.00 g/mol PubChem[13]
Appearance Colorless to light yellow liquid---
Boiling Point ~95-97 °C at 12 mmHgVendor Data
Density ~1.7 g/cm³---

References

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Workup for Reactions in THF/Dioxane. University of Rochester, Department of Chemistry. [Link]

  • Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. [Link]

  • How To Run A Reaction: Purification. University of Rochester, Department of Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]

  • This compound (C4H6IN). PubChemLite. [Link]

  • 4-Chlorobutyronitrile. Wikipedia. [Link]

  • The preparation of nitriles. Chemguide. [Link]

  • Preparation of Nitriles. Chemistry LibreTexts. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Protonation of nitriles: isolation and characterization of alkyl- and arylnitrilium ions. Dalton Transactions (RSC Publishing). [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Preparation of Nitriles. Chemistry Steps. [Link]

  • Significance of impurities in active pharmaceutical ingredients. Ivory Research. [Link]

  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPAL. [Link]

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Technical Support Center: Workup and Quenching Procedures for 4-Iodobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving 4-iodobutanenitrile. As a versatile alkylating agent, this compound is crucial in synthesizing intermediates for pharmaceutical and materials science applications. However, the success of these syntheses often hinges on a well-designed and meticulously executed workup procedure. This guide provides in-depth, field-proven insights into quenching, extraction, and purification, moving beyond simple steps to explain the chemical reasoning behind each action.

Core Principles of a Successful Workup

A reaction workup is not merely a purification step; it is an integral part of the reaction that must be carefully planned. When working with this compound, the primary objectives are:

  • Effective Quenching: To safely and completely stop the desired reaction and neutralize any excess reactive reagents.

  • Product Stability: To isolate the target molecule without inducing unwanted side reactions, primarily the hydrolysis of the nitrile functional group.

  • Byproduct Removal: To efficiently remove all contaminants, including unreacted starting materials, salts, and characteristic impurities like elemental iodine (I₂).

  • Maximizing Yield: To ensure the desired product is not lost during extraction or washing steps, a common issue with polar molecules or when using water-miscible solvents.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists encounter from researchers in the field.

Q1: After my reaction and extraction, the organic layer has a distinct purple or brown color. What causes this and how do I fix it?

A: This coloration is almost certainly due to the presence of elemental iodine (I₂). Iodide ions (I⁻), the leaving group in your substitution reaction, can be oxidized to I₂ by air or other reagents, especially under acidic conditions. While iodine can sometimes be removed during column chromatography, it is far more efficient to remove it during the aqueous workup.

The Causality: Iodine is a neutral, nonpolar molecule that prefers to reside in the organic layer. To remove it, you must convert it back into a water-soluble, colorless salt. This is achieved by using a mild reducing agent.

Solution: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1][2] The thiosulfate ion reduces iodine to colorless iodide ions, which are then readily extracted into the aqueous phase. Continue washing until the organic layer is colorless. An alternative reducing agent is sodium sulfite (Na₂SO₃).[3]

Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)

Q2: My reaction uses a strong base like sodium hydride (NaH) to deprotonate a nucleophile before adding this compound. What is the safest way to quench this?

A: Quenching reactions with excess strong, reactive bases like metal hydrides requires a careful, stepwise approach to manage the exothermic release of hydrogen gas. Never quench directly with water.

The Causality: Reagents like NaH react violently with protic solvents. The goal is to introduce a proton source with progressively higher reactivity (and water content) to control the reaction rate and prevent a dangerous exotherm.

Stepwise Protocol:

  • Cool the reaction vessel in an ice bath (0 °C).

  • Slowly add a less reactive alcohol like isopropanol or sec-butanol dropwise until gas evolution ceases.[4]

  • Follow this with the slow addition of ethanol or methanol.

  • Finally, once the reaction is clearly under control, quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

Q3: I'm concerned about hydrolyzing the nitrile group. Can I use acidic or basic solutions during my workup?

A: This is a critical consideration. The nitrile group is susceptible to hydrolysis to a carboxylic acid under both acidic and basic conditions, a reaction that is significantly accelerated by heat.[5][6][7][8]

The Causality:

  • Acidic Conditions (e.g., HCl wash): The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water.[9] This ultimately leads to the carboxylic acid and an ammonium salt (e.g., NH₄Cl).[5][7]

  • Basic Conditions (e.g., NaOH wash): Hydroxide ions directly attack the electrophilic carbon of the nitrile, leading to the carboxylate salt and ammonia gas after heating.[5][6]

Expert Recommendation:

  • Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

  • If you must use an acidic or basic wash (e.g., to remove an amine or a carboxylic acid byproduct), perform it quickly at low temperatures (0-5 °C).

  • Use milder reagents when possible: a saturated solution of sodium bicarbonate (NaHCO₃) is a weaker base than NaOH and can neutralize acids, while a saturated NH₄Cl solution is a mild acid source.

  • If your product is sensitive, it is wise to test the stability on a small aliquot before committing the entire batch to a specific workup condition.[10]

Q4: My synthesis is run in a polar aprotic solvent like DMF or acetonitrile. My product seems to be lost during the aqueous workup. What's happening?

A: High-polarity, water-miscible solvents like DMF, DMSO, and acetonitrile are notoriously difficult to remove during a standard workup and can lead to significant product loss.[1][4]

The Causality: These solvents increase the polarity of the organic layer, causing polar organic products to partition into the aqueous layer along with the solvent. They are also excellent at creating emulsions.

Solution Strategy:

  • Dilution is Key: After quenching, dilute the reaction mixture with a very large volume of water (a common rule of thumb is 5-10 times the volume of the polar solvent).[1] This ensures the polar solvent partitions almost entirely into the aqueous phase.

  • Choose the Right Extraction Solvent: Use a less polar, water-immiscible solvent for extraction, such as ethyl acetate, diethyl ether, or dichloromethane.

  • Be Persistent: Extract the aqueous layer multiple times (3-5x) with the organic solvent to recover as much product as possible.

  • Back-Washing: After combining the organic layers, wash them thoroughly with water and then brine to remove any remaining polar solvent.[1]

  • Alternative: If possible, remove the solvent (like acetonitrile or THF) via rotary evaporation before the aqueous workup. This is often impractical for high-boiling solvents like DMF or DMSO.[1][11]

Troubleshooting Guide

Problem Potential Cause Scientific Explanation & Recommended Solution
Low or No Yield Product is in the aqueous layer. Your product may be more polar than anticipated. Solution: Before discarding the aqueous layer, test a small sample for your product (e.g., by TLC or LCMS). If present, perform several additional extractions with an appropriate organic solvent. Consider using a 3:1 mixture of chloroform/isopropanol for very polar products that are difficult to extract.[12]
Nitrile group was hydrolyzed. The workup conditions were too harsh (strong acid/base, high temperature), converting your nitrile to a carboxylic acid or amide. Solution: Re-evaluate your workup pH and temperature. Use milder reagents like NaHCO₃ or NH₄Cl. If the acid was formed, you may be able to recover it by acidifying the aqueous layer and re-extracting.
An emulsion formed during extraction. High concentrations of salts, polar solvents (DMF, DMSO), or amphiphilic byproducts can prevent the separation of organic and aqueous layers. Solution: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[1] If that fails, filter the entire mixture through a pad of Celite. Allow the mixture to stand for an extended period or gently swirl instead of shaking vigorously.
Crude product is impure Unreacted this compound. The reaction did not go to completion. Solution: Ensure sufficient reaction time and appropriate temperature. Consider that primary alkyl iodides are reactive but can be sterically hindered. Verify the purity and activity of your nucleophile.
Residual iodine (I₂). Iodide was oxidized during the reaction or workup. Solution: Wash the organic layer with 10% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the color disappears.[2][3]
Side products from elimination. If a strong, sterically hindered base was used, E2 elimination may compete with the desired SN2 substitution. Solution: Use a less hindered base or different reaction conditions. This is generally less of a problem for primary iodides like this compound compared to secondary or tertiary halides.
TLC looked clean, but NMR/LCMS is messy after workup. Product decomposed during workup. The product is unstable to air, water, acid, or base. Solution: Before quenching the main reaction, remove a small aliquot, and subject it to your planned workup conditions in a vial.[10] Compare the TLC of the test vial to the main reaction pot. If decomposition occurs, a non-aqueous or milder workup is required (e.g., filtering through a silica plug).
Quenching Agent Selection Table
Quenching AgentFormulaPurposeBest For
WaterH₂ONeutralizing reactive metals, hydrides (after alcohol pre-quench), and organometallics.General purpose quench for many reactions.
Saturated Ammonium ChlorideNH₄Cl (aq)Mildly acidic quench (pH ~4.5-6).Quenching organometallics (Grignards, organolithiums) and enolates. Helps break up metal-alkoxide complexes.[1]
Saturated Sodium BicarbonateNaHCO₃ (aq)Mildly basic quench.Neutralizing excess acid catalysts or acidic byproducts.
10% Sodium ThiosulfateNa₂S₂O₃ (aq)Reducing agent.Removing elemental iodine (I₂) and bromine (Br₂).[1][2]
Acetic AcidCH₃COOHAcidic quench.Neutralizing strong bases when a buffered system is not required. Use with caution due to potential nitrile hydrolysis.

Standard Operating Protocols

Protocol 1: General Workup for a Nucleophilic Substitution Reaction

This protocol assumes a reaction where a nucleophile has been reacted with this compound in a solvent like THF or acetonitrile.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0 °C in an ice-water bath. This slows down any potential side reactions during the quench.

  • Quench: Slowly add saturated aqueous NH₄Cl solution to the reaction mixture with vigorous stirring. Add until no further exotherm or gas evolution is observed.

  • Solvent Removal (Optional but Recommended): If the reaction solvent is THF, acetonitrile, or another water-miscible solvent, remove the bulk of it using a rotary evaporator.[11] This will dramatically improve the efficiency of the subsequent extraction.

  • Dilute and Extract: Transfer the resulting slurry to a separatory funnel. Dilute with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Wash the Organic Layer: Combine the organic extracts.

    • Iodine Removal: If the organic layer is colored, wash with 10% aqueous Na₂S₂O₃ until colorless.[2]

    • Neutralization: Wash with deionized water.

    • Final Wash: Wash with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[1]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Proceed with purification, typically via flash column chromatography.

Visualization of the Workup Decision Process

The following diagram outlines the logical flow for deciding on the appropriate workup strategy.

Workup_Troubleshooting_Flowchart start Reaction Complete (by TLC/LCMS) check_reagents Excess Reactive Reagents Present? (e.g., NaH, LiAlH4, n-BuLi) start->check_reagents quench_reactive Stepwise Quench: 1. Cool to 0 °C 2. Add Isopropanol 3. Add Water/NH4Cl check_reagents->quench_reactive Yes quench_standard Standard Quench: Add H2O or sat. NH4Cl check_reagents->quench_standard No check_color Is Organic Phase Purple/Brown? quench_reactive->check_color quench_standard->check_color thiosulfate_wash Wash with 10% Na2S2O3 until colorless check_color->thiosulfate_wash Yes extraction Aqueous Extraction check_color->extraction No thiosulfate_wash->extraction check_solvent Polar Miscible Solvent Used? (DMF, DMSO, MeCN) extraction->check_solvent dilute_extract Dilute with >5x Volume H2O Extract multiple times check_solvent->dilute_extract Yes standard_extract Proceed with Standard Extraction check_solvent->standard_extract No check_pH Is pH-sensitive wash needed? (to remove acid/base impurity) dilute_extract->check_pH standard_extract->check_pH mild_wash Use Mild Conditions: - sat. NaHCO3 or sat. NH4Cl - Perform wash at 0 °C check_pH->mild_wash Yes no_wash Avoid pH-sensitive wash if possible check_pH->no_wash No final_steps Wash with Brine, Dry (Na2SO4/MgSO4), Concentrate mild_wash->final_steps no_wash->final_steps end Crude Product Ready for Purification final_steps->end

Caption: Decision flowchart for workup procedures.

References

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Pragst, F. et al. (2001). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. Available from: [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Bromine or Iodine. Available from: [Link]

  • Lam, K. et al. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. RSC Publishing. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]

  • Chemistry LibreTexts. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]

  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. Available from: [Link]

  • Google Patents. EP1133346B1 - A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds.
  • University of Rochester, Department of Chemistry. Workup for Reactions in THF/Dioxane. Available from: [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]

  • Sunagatullina, A. (2022). Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents. LMU Munich Electronic University Publications. Available from: [Link]

  • Reddit. (2021). Removal of Iodine. r/Chempros. Available from: [Link]

  • INIS Clearinghouse. (1988). Iodine removing method in organic solvent. Available from: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

  • RSC Publishing. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Available from: [Link]

  • AK Lectures. Acid Induced Hydrolysis of Nitriles. Available from: [Link]

  • PubMed. (2024). Heavy atom-induced quenching of fluorescent organosilicon nanoparticles for iodide sensing and total antioxidant capacity assessment. Available from: [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Available from: [Link]

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Technical Support Center: Managing Dimerization of 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-iodobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and may encounter the common side-reaction of dimerization. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies to minimize unwanted byproducts and maximize the yield of your desired product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the dimerization of this compound.

Q1: What is the dimer of this compound and why is it a problem?

The dimer of this compound is adiponitrile , also known as 1,4-dicyanobutane, with the structure NC-(CH₂_₄-CN.[1] Its formation is a significant issue as it consumes the starting material, reduces the yield of the intended product, and complicates the purification process due to its similar polarity and boiling point to other potential products. Adiponitrile itself is a valuable industrial chemical, primarily used in the synthesis of nylon 66, but in the context of other synthetic goals, it is a major byproduct.[2][3]

Q2: Why is this compound so prone to dimerization?

The propensity for dimerization stems from the high reactivity of the carbon-iodine (C-I) bond. Iodine is an excellent leaving group, making the carbon atom it's attached to highly electrophilic and susceptible to nucleophilic attack.[4][5] Furthermore, the C-I bond is the weakest among alkyl halides, which facilitates side reactions like reductive coupling, especially in the presence of metals or certain strong nucleophiles/bases.[4] The reactivity order for alkyl halides is generally I > Br > Cl > F.[4]

Q3: Under what specific experimental conditions is dimerization most likely to occur?

Dimerization is most prevalent under conditions that promote a Wurtz-type coupling reaction .[6][7] This is especially common in reactions involving:

  • Reactive Metals: The presence of metals like sodium (Na) or magnesium (Mg) can initiate the coupling.[6][8]

  • Organometallic Reagents: The formation of organometallic intermediates, such as Grignard reagents, can lead to dimerization if the intermediate reacts with unreacted this compound.[9]

  • High Concentrations: A higher concentration of this compound increases the probability of two molecules reacting with each other.[9]

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for this side reaction to compete more effectively with the desired reaction pathway.[9]

Q4: I am trying to form a Grignard reagent using this compound. Why am I only isolating adiponitrile?

Attempting to form a Grignard reagent from this compound is fundamentally challenging for two primary reasons:

  • Wurtz Coupling: During the slow initiation phase of Grignard formation, localized areas of newly formed organomagnesium compound can react with the abundant starting halide, leading to the dimer (adiponitrile).[9] This is a well-known side reaction in Grignard synthesis.[9]

  • Intramolecular Incompatibility: The primary issue is that Grignard reagents are strong nucleophiles and strong bases. The nitrile functional group (-C≡N) present in the molecule is electrophilic and will be readily attacked by another, newly-formed Grignard reagent molecule.[10][11] This leads to a complex mixture of products and polymerization, rather than the desired stable Grignard reagent.

Part 2: Troubleshooting Guide & Protocols

This section provides detailed solutions for specific experimental scenarios where dimerization is observed.

Scenario 1: Excessive Dimer Formation During a Nucleophilic Substitution Reaction

Problem Statement: "I am attempting to perform an Sₙ2 reaction on this compound with a nucleophile (e.g., sodium azide, potassium cyanide, or an alkoxide), but my analysis shows a significant yield of adiponitrile."

Root Cause Analysis:

The formation of a dimer in this context, while less common than in organometallic reactions, suggests that a mechanism for carbon-carbon bond formation is competing with your desired nucleophilic substitution.

  • Cause A: Trace Metal Contamination: Residual metals on glassware or in reagents can catalyze Wurtz-type coupling.

  • Cause B: Unintended Carbanion Formation: If your nucleophile is also a very strong base, it may deprotonate an intermediate or another species in the reaction, creating a nucleophilic carbon species that can initiate dimerization.

  • Cause C: High Local Concentration: Adding the this compound too quickly creates high local concentrations, favoring the bimolecular dimerization side reaction.[12]

Protocol 1: Optimizing Conditions to Favor Sₙ2 over Dimerization

This protocol is designed to maximize the rate of the desired Sₙ2 reaction while minimizing the kinetic and probabilistic factors that lead to dimerization.

  • Rigorous Glassware Preparation: Ensure all glassware is scrupulously clean and, if possible, acid-washed to remove any trace metal residues. Dry thoroughly in an oven (e.g., at 115 °C for 12 hours) and cool under an inert atmosphere (Nitrogen or Argon).[9]

  • Reagent Purity: Use high-purity reagents and solvents.

  • Employ High Dilution: The principle of high dilution is critical. Instead of adding the alkyl halide to the nucleophile, the reverse is often better. Prepare a solution of your nucleophile in an appropriate polar aprotic solvent (see Table 1).

  • Controlled Slow Addition: Add the this compound to the nucleophile's solution dropwise via a syringe pump over a prolonged period (e.g., 2-4 hours). This maintains a very low instantaneous concentration of the electrophile, making it statistically more likely to react with the abundant nucleophile rather than another molecule of itself.[9][12]

  • Temperature Management: Cool the reaction vessel in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C) during the addition.[12] Lower temperatures significantly decrease the rate of most side reactions, often more so than the desired Sₙ2 pathway.[13]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent potential side reactions initiated by oxygen, especially if radical mechanisms are suspected.

Data Presentation: Solvent Choice for Sₙ2 Reactions

SolventTypeRationale for Use in Sₙ2Potential Issues
Acetone Polar AproticExcellent for Finkelstein-type reactions as it precipitates NaBr or NaCl, driving the equilibrium.[14]Low boiling point limits temperature range.
DMF Polar AproticHigh dielectric constant, effectively solvates cations, leaving the nucleophile "naked" and highly reactive.[7]Can be difficult to remove; potential for decomposition at high temperatures.
DMSO Polar AproticSimilar to DMF, excellent at promoting Sₙ2 rates.[15]Can be challenging to remove from the reaction mixture.
Acetonitrile Polar AproticGood solvent for many salts, relatively easy to remove.Can sometimes participate in side reactions.

Visualization: Troubleshooting Dimerization in Sₙ2 Reactions

G start Problem: Dimer (Adiponitrile) in Sₙ2 Reaction check_conc Is [4-Iodbutanenitrile] kept low via slow addition? start->check_conc check_temp Is reaction run at low temperature (e.g., 0 °C)? check_conc->check_temp Yes solution_add Implement slow addition (syringe pump) under high dilution. check_conc->solution_add No check_purity Are reagents and glassware free of metal contaminants? check_temp->check_purity Yes solution_temp Lower reaction temperature to 0 °C or below. check_temp->solution_temp No solution_clean Use high-purity reagents and acid-wash glassware. check_purity->solution_clean No end end check_purity->end Yes (Consult Senior Scientist)

Caption: A workflow for diagnosing and solving dimer formation in Sₙ2 reactions.

Scenario 2: Dimer Formation During Attempted Organometallic Synthesis

Problem Statement: "My goal is to create an organometallic reagent from this compound for subsequent addition to an electrophile. The primary product is always adiponitrile."

Root Cause Analysis:

As discussed in the FAQ, this approach is problematic. The main side reaction is a Wurtz-type coupling, which is mechanistically related to Grignard reagent formation. Both processes can involve single-electron transfers from the metal surface and the formation of radical or anionic intermediates that readily couple.[6][16]

Direct formation of a Grignard or similar organometallic reagent is not recommended due to the reactivity of the nitrile group.[10][11] A superior strategy involves using a different starting material or protecting the nitrile group.

Strategic Pivot 1: Use a Nitrile-Free Precursor

Synthesize the desired carbon skeleton first using a precursor without a nitrile group, and then introduce the nitrile in a later step.

  • Example Workflow: Use 1,4-diiodobutane to form a di-Grignard reagent or perform a coupling reaction. Then, convert the resulting functional groups at the ends of the chain to nitriles via a substitution reaction (e.g., converting terminal alcohols to bromides, then reacting with NaCN).

Strategic Pivot 2: Employ a Protecting Group (Advanced)

While more complex, the nitrile group can be temporarily converted into a group that is inert to organometallic reagents. This is a less common approach for simple nitriles and requires careful selection of the protecting group and deprotection conditions.

Protocol 2: General Method for Minimizing Wurtz Coupling During Grignard Formation (for suitable substrates)

While not recommended for this compound, this protocol is best practice for minimizing dimerization when forming Grignard reagents from other reactive alkyl halides.

  • Magnesium Activation: Place magnesium turnings in a dry, three-neck flask under an inert atmosphere. Activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming until a reaction is observed (e.g., color change, bubbling).[17]

  • Initiation: Add a small portion (5-10%) of the alkyl halide solution in anhydrous ether or THF to the activated magnesium. Observe for an exotherm or a sustained reflux, indicating initiation.[18]

  • Controlled Addition: Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux. Do not allow the reaction to become too vigorous. Overheating promotes the Wurtz coupling side reaction.[9]

  • Low Temperature Control: For particularly reactive halides, it is advisable to perform the entire addition at a lower temperature (e.g., 0-10 °C), controlling the reaction rate strictly by the addition rate.[9][19] This minimizes the concentration of unreacted alkyl halide in the presence of the formed Grignard reagent.

Visualization: Mechanistic Pathways of Dimerization

Caption: Competing radical and ionic mechanisms for Wurtz-type dimer formation.

References

  • Chemca. (2026, January). Wurtz Reaction: Mechanism, Examples & Limitations. Chemca.in. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved January 22, 2026, from [Link]

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  • J&K Scientific LLC. (2025, March 1). Wurtz Reaction. [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?[Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

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  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Google Patents. (n.d.). US2715138A - Production of adiponitrile.
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  • Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]

  • E3S Web of Conferences. (n.d.). Production technology of adiponitrile. [Link]

  • Springer Nature. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. [Link]

  • Richardson, J. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. [Link]

  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction?[Link]

  • PMC - NIH. (2018, November 30). Biocatalytic production of adiponitrile and related aliphatic linear α,ω-dinitriles. [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Adiponitrile. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Enhancing N-Alkylation Yields with 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-alkylation reactions utilizing 4-iodobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common experimental hurdles. Our focus is on understanding the "why" behind the "how," ensuring your synthetic efforts are both efficient and successful.

Introduction to N-Alkylation with this compound

This compound is a valuable reagent for introducing a cyanobutyl group onto a nitrogen atom. The resulting N-(3-cyanopropyl) moiety can serve as a versatile intermediate, for instance, through the subsequent reduction of the nitrile to a primary amine or its hydrolysis to a carboxylic acid. However, achieving high yields in N-alkylation with this reagent requires careful consideration of the substrate, reaction conditions, and potential side reactions. This guide will address the common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation with this compound is showing low or no conversion. What are the likely causes?

A1: Low conversion is a frequent challenge in N-alkylation reactions. Several factors could be at play:

  • Insufficient Nucleophilicity of the Substrate: Amines, amides, and heterocycles exhibit a wide range of nucleophilicity. Less nucleophilic substrates will react sluggishly.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the nitrogen nucleophile (if necessary) but not so strong as to cause side reactions with the alkylating agent or the solvent.

  • Steric Hindrance: Bulky groups on either the nitrogen nucleophile or near the reaction center can impede the SN2 reaction pathway.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are key parameters that may need optimization.

Q2: I'm observing the formation of multiple products, leading to a low yield of my desired N-alkylated compound. What's happening?

A2: The formation of multiple products often points to over-alkylation or side reactions.

  • Over-alkylation: Primary amines can be alkylated twice to form a tertiary amine, and secondary amines can be further alkylated to form quaternary ammonium salts. This is particularly problematic when the mono-alkylated product is more nucleophilic than the starting amine.

  • Side Reactions of this compound: Under strongly basic or acidic conditions, the nitrile group can undergo hydrolysis to form an amide or a carboxylic acid.[2][3] Additionally, strong bases can promote the elimination of HI from this compound.

Q3: How do I choose the right base for my N-alkylation with this compound?

A3: The ideal base depends on the pKa of your nitrogen nucleophile.

  • For primary and secondary amines: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.[4] For less reactive amines, stronger bases like sodium hydride (NaH) may be necessary, but care must be taken to avoid side reactions.[4][5]

  • For amides and sulfonamides: These are less nucleophilic and generally require stronger bases to deprotonate the nitrogen. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.[5]

  • For heterocycles: The choice of base depends on the specific heterocycle. For indoles and other azoles, NaH is a common choice.[1]

Q4: What are the best solvents for N-alkylation with this compound?

A4: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free.

  • Commonly used solvents: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective choices.[4][6]

  • Solvent considerations: DMF and DMSO have high boiling points, allowing for higher reaction temperatures, but can be difficult to remove during workup. Acetonitrile is often a good starting point due to its lower boiling point. The choice of solvent can also influence the regioselectivity of alkylation in some heterocyclic systems.[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during N-alkylation with this compound.

Problem 1: Low Yield of the Desired Mono-N-Alkylated Product

Possible Causes & Solutions

Cause Troubleshooting Steps
Over-alkylation (for primary amines) 1. Adjust Stoichiometry: Use a large excess of the primary amine relative to this compound. 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Low Reactivity of Nucleophile 1. Increase Temperature: Gradually increase the reaction temperature. Monitor for decomposition. 2. Use a More Reactive Alkylating Agent: While you are using this compound (an iodide, which is a good leaving group), ensure its purity. 3. Change the Base: Switch to a stronger base to increase the concentration of the deprotonated, more nucleophilic species. 4. Change the Solvent: Switch to a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate.[6]
Steric Hindrance 1. Increase Reaction Time and Temperature: Sterically hindered reactions often require more forcing conditions. 2. Consider Alternative Synthetic Routes: For severely hindered substrates, other methods like reductive amination (if the nitrile is first reduced) might be more suitable.
Side Reactions of Nitrile Group 1. Use Milder Base: If nitrile hydrolysis is suspected, switch to a weaker base (e.g., from NaH to K₂CO₃). 2. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize water-related side reactions.
Problem 2: Complex Reaction Mixture and Purification Difficulties

Possible Causes & Solutions

Cause Troubleshooting Steps
Multiple Alkylated Products 1. Optimize Stoichiometry and Addition Rate: As mentioned for over-alkylation. 2. Chromatographic Separation: Develop a robust column chromatography method to separate the desired product from starting materials and byproducts. A gradient elution from a non-polar to a more polar solvent system is often effective.[7][8]
Unreacted Starting Materials 1. Increase Reaction Time/Temperature: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. 2. Check Reagent Purity: Impure starting materials or alkylating agent can inhibit the reaction.
Product is an Oil and Difficult to Handle 1. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). 2. Purification via Salt Formation: If the product is basic, it can be purified by forming a salt (e.g., hydrochloride), which is often a crystalline solid. The free base can be regenerated by treatment with a base.

Experimental Protocols

The following are general, adaptable protocols for the N-alkylation of various substrates with this compound. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: N-Alkylation of a Primary or Secondary Amine
  • Preparation: To a solution of the amine (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF, ~0.1-0.5 M), add a base (e.g., K₂CO₃, 1.5-2.0 equiv).

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 equiv) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat to 40-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[2][9]

Protocol 2: N-Alkylation of an Amide or Sulfonamide
  • Preparation: To a suspension of a strong base (e.g., NaH, 1.2 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the amide or sulfonamide (1.0 equiv) in the same solvent dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Add this compound (1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[5]

Visualizing the Process

General Reaction Scheme

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions R-NH-R' Nitrogen Nucleophile (Amine, Amide, etc.) Product N-Alkylated Product R-N(R')-(CH2)3-CN R-NH-R'->Product I-(CH2)3-CN This compound I-(CH2)3-CN->Product Base Base (e.g., K2CO3, NaH) Base->Product Facilitates Reaction Solvent Solvent (e.g., MeCN, DMF) Solvent->Product Reaction Medium

Caption: General workflow for N-alkylation with this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of N-Alkylated Product Check_Conversion Is the reaction going to completion? Start->Check_Conversion Check_Byproducts Are there significant byproducts? Check_Conversion->Check_Byproducts Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Conversion->Optimize_Conditions No Adjust_Stoichiometry Adjust Stoichiometry/ Slow Addition Check_Byproducts->Adjust_Stoichiometry Over-alkylation Check_Hydrolysis Check for Nitrile Hydrolysis Check_Byproducts->Check_Hydrolysis Unexpected Polarity Change_Base Change Base Strength Optimize_Conditions->Change_Base Purification_Issues Address Purification Challenges Adjust_Stoichiometry->Purification_Issues Check_Hydrolysis->Change_Base Yes Check_Hydrolysis->Purification_Issues

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

References

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  • NIH. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Available at: [Link]

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  • ResearchGate. One-step mild N-alkylation of chiral sulfinamides. Available at: [Link]

  • NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one. Available at: [Link]

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  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances. Available at: [Link]

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  • DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • Google Patents. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
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  • ResearchGate. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

  • San Diego State University Digital Collections. Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. Available at: [Link]

  • ResearchGate. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • ResearchGate. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Available at: [Link]

  • PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

  • ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]

  • NIH. Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Available at: [Link]

  • NIH. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

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  • RSC Publishing. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Available at: [Link]

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  • PubMed. Separation of lipid classes by HPLC on a cyanopropyl column. Available at: [Link]

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  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]

  • PubMed. Kinetics screening of the N-alkylation of organic superbases using a continuous flow microfluidic device: basicity versus nucleophilicity. Available at: [Link]

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Technical Support Center: Catalyst Selection for Optimizing 4-Iodobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-iodobutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and enhance your experimental outcomes with confidence.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound, a valuable bifunctional building block, typically involves the nucleophilic substitution of a dihaloalkane, such as 1,3-diiodopropane, with a cyanide salt. The core challenge in this synthesis is the mutual insolubility of the reactants: the organic substrate (1,3-diiodopropane) is insoluble in the aqueous or solid phase of the inorganic cyanide salt (e.g., NaCN or KCN).[1] For a reaction to occur, the reagents must collide, which is severely inhibited in a biphasic system.[1] This guide focuses on the use of Phase-Transfer Catalysis (PTC) as an elegant and highly effective solution to this problem, allowing for faster reactions, higher yields, and greener reaction conditions.[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst selection for this reaction.

Q1: Why is a catalyst essential for the reaction between an alkyl halide and a cyanide salt? A catalyst is essential to overcome the phase barrier between the reactants. The organic substrate, like 1,3-diiodopropane, resides in an organic solvent, while the nucleophile (CN⁻) is typically an inorganic salt, soluble only in water or existing as a solid.[1] Without a catalyst, the concentration of the reactants in the same phase is too low for the reaction to proceed at a practical rate. A phase-transfer catalyst acts as a shuttle, transporting the cyanide anion from the aqueous/solid phase into the organic phase where the reaction can occur.[4]

Q2: What is Phase-Transfer Catalysis (PTC) and how does it function in this specific cyanation? Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between immiscible reactants.[5] The catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), has a charged "head" and large, organic "tails".[1]

The mechanism, known as the Starks' extraction mechanism, proceeds as follows[4][5]:

  • Anion Exchange: At the interface of the two phases, the catalyst cation (Q⁺) exchanges its initial counter-ion (e.g., Br⁻) for a cyanide anion (CN⁻) from the aqueous or solid phase.

  • Transport: The newly formed ion pair, Q⁺CN⁻, is sufficiently soluble in the organic phase due to its large alkyl groups and is transported away from the interface.

  • SN2 Reaction: In the organic phase, the "naked" and highly reactive cyanide anion attacks the alkyl iodide substrate in a classic SN2 reaction, forming this compound and releasing an iodide ion (I⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) now pairs with the iodide leaving group (I⁻) and shuttles it back to the aqueous/solid phase, where it can exchange for another cyanide ion, thus restarting the catalytic cycle.

Q3: What are the most common types of phase-transfer catalysts used for cyanation reactions? The most widely used and commercially important catalysts are quaternary ammonium ('quat') and phosphonium salts.[2] Common examples include:

  • Tetrabutylammonium bromide (TBAB)

  • Benzyltriethylammonium chloride (BTEAC)

  • Methyltricaprylammonium chloride (Aliquat® 336)

  • Hexadecyltributylphosphonium bromide [2]

Crown ethers are also effective as they can complex with the cation of the cyanide salt (e.g., K⁺ in KCN), effectively solubilizing the entire salt in the organic phase.[1][5]

Q4: How do I select the optimal phase-transfer catalyst for my reaction? Catalyst selection is critical and depends on balancing reactivity with potential inhibition. Key factors include:

  • Organophilicity (Lipophilicity): The catalyst must have sufficient solubility in the organic phase. This is often related to the total number of carbon atoms in the alkyl chains, sometimes referred to as the "C#".[3] For many SN2 reactions, catalysts with a C# in the range of 16 to 32 provide a good balance of solubility and activity.[3]

  • Catalyst Poisoning: This is a crucial consideration in this specific reaction. The iodide leaving group (I⁻) is large, soft, and highly lipophilic. It can form a very strong, stable ion pair with the catalyst cation (Q⁺I⁻).[3] This "poisoned" catalyst is reluctant to return to the aqueous phase to exchange for a new cyanide anion, effectively slowing or stopping the catalytic cycle. While alkyl iodides are highly reactive substrates, the generated iodide can inhibit the very catalyst meant to promote the reaction.

  • Reactivity vs. Inhibition: While a more organophilic catalyst can be more active, it may also be more susceptible to poisoning by lipophilic leaving groups like iodide. Sometimes, a less lipophilic catalyst that exchanges ions more rapidly at the interface can be more effective overall.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common experimental issues in a question-and-answer format.

Problem 1: The reaction shows low or no conversion of the starting material.

  • Q: I've set up the reaction, but TLC/GC analysis shows mostly unreacted 1,3-diiodopropane after several hours. What's wrong?

    • Possible Cause A: Catalyst Poisoning by Iodide.

      • Explanation: As the reaction proceeds, the concentration of iodide ions builds up in the organic phase. This iodide binds very strongly to the quaternary ammonium catalyst, preventing it from transporting more cyanide.[3] This is one of the most common failure modes for PTC reactions involving iodide leaving groups.

      • Troubleshooting Steps:

        • Increase Catalyst Loading: While not always efficient, increasing the catalyst loading (e.g., from 2 mol% to 10 mol%) can sometimes provide enough active catalyst to reach completion.

        • Choose a Different Halide: If your synthetic route allows, starting with 1,3-dibromopropane may be more successful. Bromide is a less potent catalyst poison than iodide.[3]

        • Consider an Alternative Catalyst Structure: Experiment with catalysts of varying lipophilicity. A catalyst that is too "at home" in the organic phase may be more susceptible to poisoning.

    • Possible Cause B: Insufficient Mass Transfer (Poor Stirring).

      • Explanation: The reaction occurs in the organic phase, but the catalyst must shuttle ions across the phase boundary. The rate of this process is directly proportional to the interfacial surface area.

      • Troubleshooting Steps:

        • Increase Agitation: Switch from a magnetic stir bar to overhead mechanical stirring, especially for larger-scale reactions. Ensure a vortex is visible, indicating vigorous mixing of the two phases.[6]

        • Check for Solid Clumping: If using solid NaCN/KCN, ensure it is a fine powder and not clumping at the bottom of the flask, which reduces the available surface area for anion exchange.

    • Possible Cause C: Low Nucleophile Reactivity.

      • Explanation: The cyanide ion can be hydrated by water, which forms a "solvation shell" around the anion, reducing its nucleophilicity and its ability to be extracted by the catalyst.[7]

      • Troubleshooting Steps:

        • Use Concentrated or Solid Cyanide: Instead of a dilute aqueous solution of NaCN, use a highly concentrated solution (e.g., 30-50 wt%) or the neat, powdered solid salt. This minimizes excess water in the system.[7]

        • Ensure Anhydrous Organic Solvent: While the reaction can tolerate water, ensure your organic solvent is dry to begin with to avoid introducing unnecessary water.[6]

Problem 2: The reaction works, but I get a significant amount of a non-polar side product, likely glutaronitrile (NC-(CH₂)₃-CN).

  • Q: My desired product, this compound, is forming, but so is a significant amount of the dinitrile. How can I improve selectivity?

    • Explanation: This occurs because your product, this compound, is also an alkyl iodide and can undergo a second nucleophilic substitution with cyanide. This is a classic problem of controlling selectivity in a sequential reaction.

    • Troubleshooting Steps:

      • Adjust Stoichiometry: Use a molar excess of the starting material, 1,3-diiodopropane (e.g., 1.5 to 2 equivalents), relative to the cyanide source (1 equivalent). This ensures that cyanide is more likely to encounter the starting material than the mono-substituted product.

      • Monitor the Reaction Closely: Track the disappearance of the 1,3-diiodopropane starting material by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the slower second substitution from proceeding further.[6]

      • Control Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the second substitution may have a slightly higher activation energy.

Problem 3: The reaction looks clean, but the product degrades during workup and purification.

  • Q: My crude NMR looks good, but after column chromatography, my yield is very low and I see multiple decomposition spots on TLC.

    • Explanation: Alkyl iodides can be sensitive to light and acid.[8] Standard silica gel is slightly acidic and can promote decomposition of sensitive compounds.

    • Troubleshooting Steps:

      • Perform a Neutral Workup: During the aqueous workup, wash the organic layer with water and brine only. Avoid any acidic washes (e.g., dilute HCl).[9]

      • Use Deactivated Silica Gel: For column chromatography, "deactivate" the silica gel. This can be done by preparing the silica slurry in an eluent containing 1-2% triethylamine or another non-nucleophilic base. This neutralizes the acidic sites on the silica surface.[8]

      • Minimize Exposure to Light and Heat: Protect the reaction and the purified product from direct light by wrapping flasks in aluminum foil. Concentrate the product on a rotary evaporator using a low bath temperature.[8] Store the final product in a dark bottle in the refrigerator or freezer.

Section 3: Data & Protocols
Table 1: Comparative Guide to Common Phase-Transfer Catalysts
CatalystTypical Loading (mol%)AdvantagesDisadvantages & Considerations
Tetrabutylammonium Bromide (TBAB) 2 - 10Readily available, good general-purpose catalyst, moderate organophilicity.Can be susceptible to iodide poisoning.[3]
Aliquat® 336 1 - 5Highly organophilic, very active. Often requires lower loading.High organophilicity can make it more prone to severe iodide poisoning.[3] Can sometimes be difficult to remove from the product.
Benzyltriethylammonium Chloride (BTEAC) 2 - 10Good thermal stability, effective for many reactions.May be less active than more lipophilic catalysts for certain substrates.
18-Crown-6 1 - 5Excellent for use with KCN by complexing K⁺.[1] Activates the "naked" cyanide anion effectively.[5]More expensive than quat salts. Stoichiometry with the cation is important.
Experimental Protocol: Synthesis of this compound via PTC

Safety Warning: Sodium and potassium cyanide are extremely toxic. Handle with extreme care in a well-ventilated fume hood. Always have a cyanide poisoning antidote kit available and be trained in its use. Neutralize all cyanide waste with bleach or hydrogen peroxide before disposal according to institutional guidelines.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with an overhead mechanical stirrer, a reflux condenser, and a temperature probe, add 1,3-diiodopropane (e.g., 1.5 eq).

  • Reagents: Add the chosen organic solvent (e.g., toluene) and the phase-transfer catalyst (e.g., TBAB, 5 mol%). Begin vigorous stirring.

  • Nucleophile Addition: Add finely powdered sodium cyanide (NaCN) (1.0 eq).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by taking small aliquots from the organic layer for TLC or GC analysis.

  • Monitoring: Monitor for the disappearance of 1,3-diiodopropane. The reaction is complete when the starting material is no longer visible.

  • Quench & Workup: Cool the reaction to room temperature. Carefully add water to dissolve any remaining solids. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude oil by flash column chromatography using deactivated silica gel (1% triethylamine in the eluent system, e.g., hexanes/ethyl acetate) to yield pure this compound.

Section 4: Visualizing the Process

The following diagram illustrates the catalytic cycle that overcomes the phase barrier, which is the core principle of this optimized synthesis.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous / Solid Phase reaction SN2 Reaction: Q⁺CN⁻ + R-I → R-CN + Q⁺I⁻ qi_org Q⁺I⁻ (Poisoned Catalyst) reaction->qi_org 4. Leaving Group Forms Pair qcn_org Q⁺CN⁻ (Catalyst-Nucleophile Pair) qcn_org->reaction 3. Nucleophilic Attack nai Na⁺I⁻ (Byproduct) qi_org->nai 5. Transport back to Aqueous Phase (Rate Limiting) nacn Na⁺CN⁻ (Cyanide Source) nacn->qcn_org 2. Transport into Organic Phase qbr_aq Q⁺Br⁻ (Fresh Catalyst) nai->qbr_aq 6. Catalyst Regeneration (Cycle Repeats) qbr_aq->nacn 1. Anion Exchange (Interface)

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Iodobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-iodobutanenitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this compound as an alkylating agent. As a primary alkyl iodide, this compound is a highly effective reagent for introducing a 3-cyanopropyl group via nucleophilic substitution. However, its reactivity can also lead to undesired side reactions and low conversion rates if not handled with precision. This guide provides in-depth, field-proven insights in a question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reagent Quality and Stability

Question 1: My reaction is sluggish, and I suspect an issue with my this compound. How can I assess its quality and what are the signs of degradation?

Answer: The quality of this compound is paramount for a successful reaction. As with many iodoalkanes, it can degrade over time, especially when exposed to light and air, leading to the formation of elemental iodine (I₂) and other impurities.

  • Visual Inspection: A pure sample of this compound should be a colorless to pale yellow liquid. If your reagent has a distinct brown or violet hue, this indicates the presence of dissolved iodine from decomposition.

  • Analytical Confirmation: For a more rigorous assessment, you can use ¹H NMR spectroscopy. The presence of new signals, particularly in the olefinic region, might suggest elimination byproducts. A broad baseline or the presence of significant impurities will also be evident.

  • Causality: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoalkanes susceptible to homolytic cleavage, especially when initiated by light, to form radicals. These radicals can then lead to a cascade of decomposition reactions.

Question 2: My this compound appears discolored. Can I still use it? How can I purify it?

Answer: A discolored reagent will likely lead to lower yields and the formation of byproducts. It is highly recommended to purify it before use.

  • Recommended Purification Protocol: A simple and effective method is to wash the this compound with an aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the iodine (I₂) to colorless iodide ions (I⁻).

    • Step-by-Step Protocol:

      • In a separatory funnel, dissolve the discolored this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.

      • Wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate. Repeat the washing until the organic layer is colorless.

      • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

      • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

      • For very sensitive reactions, the purified product can be distilled under reduced pressure.

  • Storage: After purification, store the this compound in a dark bottle, under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerated) to minimize decomposition.

Section 2: Reaction Conditions and Optimization

Question 3: I am observing a significant amount of an elimination byproduct. How can I favor the desired Sₙ2 substitution over E2 elimination?

Answer: The competition between substitution (Sₙ2) and elimination (E2) is a classic challenge in alkyl halide chemistry. Several factors can be tuned to favor the desired Sₙ2 pathway.

  • Choice of Base: The strength and steric bulk of the base are critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered base if you are deprotonating a substrate to form a nucleophile. However, if your nucleophile is pre-formed (e.g., sodium salt of a thiol), a weaker, non-bulky base like potassium carbonate (K₂CO₃) is often sufficient to scavenge any acid formed during the reaction without promoting elimination. Strong, bulky bases like potassium tert-butoxide (t-BuOK) will strongly favor E2 elimination.

  • Temperature:

    • Recommendation: Sₙ2 reactions are generally favored at lower temperatures. Elimination reactions often have a higher activation energy and become more competitive at elevated temperatures. Run your reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Nucleophile:

    • Recommendation: Good nucleophiles that are weak bases favor Sₙ2. For instance, thiols, azides, and cyanides are excellent nucleophiles for this type of reaction.

Diagram: Sₙ2 vs. E2 Pathway

sn2_vs_e2 sub This compound + Nucleophile/Base sn2_ts Sₙ2 Transition State sub->sn2_ts Nucleophilic Attack e2_ts E2 Transition State sub->e2_ts Proton Abstraction sn2_prod Substitution Product sn2_ts->sn2_prod Favored by: - Good nucleophile, weak base - Polar aprotic solvent - Lower temperature e2_prod Elimination Product (But-3-enenitrile) e2_ts->e2_prod Favored by: - Strong, bulky base - Higher temperature

Caption: Competing Sₙ2 and E2 pathways for this compound.

Question 4: My conversion rate is low, and the reaction seems to stall. What is the optimal solvent for this reaction?

Answer: The choice of solvent is crucial for Sₙ2 reactions. Polar aprotic solvents are generally the best choice.

  • Why Polar Aprotic Solvents? These solvents can dissolve both the organic substrate and the (often ionic) nucleophile. Crucially, they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive.[1]

  • Recommended Solvents:

    • Acetonitrile (CH₃CN): An excellent choice for many Sₙ2 reactions.

    • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate sluggish reactions.

    • Dimethyl Sulfoxide (DMSO): Another highly polar option, but can sometimes be more difficult to remove during workup.

    • Acetone: A less polar but still effective option for many reactions.

  • Solvents to Avoid (Polar Protic): Solvents like water, methanol, and ethanol should generally be avoided. They can hydrogen bond with the nucleophile, creating a solvent cage that significantly reduces its nucleophilicity and slows down the Sₙ2 reaction.[1][2]

Table 1: Solvent Selection Guide for this compound Reactions

Solvent ClassExamplesSuitability for Sₙ2 with this compoundRationale
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneHighly Recommended Solvates the cation, leaving the nucleophile highly reactive.[1]
Polar Protic Water, Methanol, EthanolNot Recommended Solvates and deactivates the nucleophile through hydrogen bonding.[1][2]
Non-Polar Hexane, Toluene, DichloromethaneGenerally Not Recommended Poor solubility for many ionic nucleophiles.

Question 5: I am performing a C-alkylation with a malonic ester derivative and getting low yields. What are the common pitfalls?

Answer: The alkylation of enolates, such as those derived from malonic esters, is a powerful C-C bond-forming reaction. However, several factors can lead to low conversion.

  • Incomplete Deprotonation: Ensure you are using a suitable base to fully deprotonate the malonic ester. For malonic esters (pKa ~13), sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like DMF or THF are common choices.

  • Base-Induced Side Reactions: If a strong base is used, it can also react with the this compound, leading to elimination. It is often best to form the enolate first at a low temperature, and then add the this compound.

  • Dialkylation: The mono-alkylated product still has an acidic proton and can be deprotonated and react again. To favor mono-alkylation, use of approximately one equivalent of the alkylating agent is recommended. If dialkylation is the desired outcome, more than two equivalents of base and alkylating agent should be used.

  • Hydrolysis: If there is water present in the reaction, the ester groups of your malonic ester can be hydrolyzed, especially under basic conditions. Ensure you are using anhydrous solvents and reagents.

Section 3: Side Reactions and Byproducts

Question 6: My NMR spectrum shows an unexpected peak corresponding to 4-hydroxybutanenitrile. How did this form and how can I prevent it?

Answer: The formation of 4-hydroxybutanenitrile is a result of hydrolysis of the starting material, where an -OH group replaces the iodide.

  • Mechanism: This can occur if there is water present in your reaction mixture. The hydroxide ion (if a basic workup is used) or water itself can act as a nucleophile, displacing the iodide.

  • Prevention:

    • Anhydrous Conditions: The most critical step is to ensure your reaction is run under strictly anhydrous (dry) conditions. This means using dry solvents, drying your glassware thoroughly (flame-drying or oven-drying), and running the reaction under an inert atmosphere (nitrogen or argon).[3]

    • Workup: During the aqueous workup, minimize the contact time and avoid strongly basic conditions if possible, as this can promote hydrolysis.

Diagram: Hydrolysis Side Reaction

hydrolysis start This compound product 4-Hydroxybutanenitrile (Byproduct) start->product Sₙ2 Hydrolysis water H₂O / OH⁻ (Contaminant) water->start

Caption: Formation of 4-hydroxybutanenitrile via hydrolysis.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere

This protocol is essential for reactions that are sensitive to air or moisture.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel, etc.) and stir bar are thoroughly dried in an oven at >100 °C for several hours or by flame-drying under vacuum.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a balloon filled with the gas.[4]

  • Purging: Insert a vent needle and allow the inert gas to flush through the system for several minutes to displace any air.[3]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas.

    • Liquids: Add liquid reagents via a dry syringe through a rubber septum. Ensure to flush the syringe with inert gas before drawing up the liquid.

Protocol 2: Typical Workup Procedure for an Alkylation Reaction
  • Quenching: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature. If a reactive reagent like NaH was used, quench the reaction cautiously by slowly adding a protic solvent (e.g., isopropanol) at 0 °C.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove inorganic salts.[5]

  • Brine Wash: Wash the organic layer with brine to help break any emulsions and further remove water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by the most appropriate method, such as flash column chromatography, distillation, or recrystallization.

Troubleshooting Workflow

troubleshooting_workflow start Low Conversion in This compound Reaction check_reagent 1. Check Reagent Quality start->check_reagent reagent_ok Reagent is colorless and pure check_reagent->reagent_ok Yes reagent_bad Reagent is discolored check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions reagent_ok->check_conditions purify_reagent Purify by washing with Na₂S₂O₃ solution reagent_bad->purify_reagent purify_reagent->check_conditions conditions_ok Conditions seem appropriate check_conditions->conditions_ok Yes conditions_bad Potential issues identified check_conditions->conditions_bad No check_byproducts 3. Analyze for Byproducts conditions_ok->check_byproducts optimize_solvent Switch to Polar Aprotic Solvent (DMF, Acetonitrile) conditions_bad->optimize_solvent optimize_temp Lower Reaction Temperature conditions_bad->optimize_temp optimize_base Use a Weaker/Non-Bulky Base conditions_bad->optimize_base end_good Improved Conversion optimize_solvent->end_good optimize_temp->end_good optimize_base->end_good elimination_found Elimination Product Detected check_byproducts->elimination_found E2 hydrolysis_found Hydrolysis Product Detected check_byproducts->hydrolysis_found H₂O no_byproducts No clear byproducts check_byproducts->no_byproducts None elimination_found->optimize_temp elimination_found->optimize_base use_dry_conditions Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) hydrolysis_found->use_dry_conditions end_bad Still Low Conversion no_byproducts->end_bad use_dry_conditions->end_good

Caption: A systematic workflow for troubleshooting low conversion rates.

References

  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. (2025). ResearchGate. [Link]

  • Libretexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Libretexts. (2025). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • EP0463969A1 - New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them.
  • CN104549086A - Alkylation reactor and alkylation process method.
  • The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube. [Link]

  • Pearson, R. G., & Tucker, D. C. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(3), 749–752. [Link]

  • Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5(8), 25-32. [Link]

  • EP0918047A1 - C-Alkylation process of esters of malonic acid.
  • US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Nurmakanova, A. E., et al. (2015). Predicting Alkylate Yield and its Hydrocarbon Composition for Sulfuric Acid Catalyzed Isobutane Alkylation with Olefins Using th. Procedia Chemistry, 15, 54-64. [Link]

  • Organic Syntheses Procedure. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. [Link]

  • Sukhanov, N. N., et al. (1986). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Journal of Organic Chemistry USSR (English Translation), 21(12). [Link]

  • European Patent Office. (2023). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1. [Link]

  • Nichols, L. (2022). Inert Atmosphere. YouTube. [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]

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Technical Support Center: Purification Strategies for the Removal of Unreacted 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. The presence of unreacted starting materials can significantly impact the accuracy of downstream applications, compromise biological assays, and complicate regulatory submissions. This guide provides in-depth technical support for a common purification challenge: the removal of unreacted 4-iodobutanenitrile from a reaction product.

This document will explore various purification techniques, offering troubleshooting advice and detailed protocols in a user-friendly question-and-answer format. By understanding the underlying chemical principles, you will be equipped to select and optimize the most effective purification strategy for your specific product.

Chemical and Physical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for developing an effective purification strategy. These properties dictate its behavior in different separation techniques.

PropertyValue
Molecular Formula C₄H₆IN
Molecular Weight 195.00 g/mol [1]
Boiling Point Not readily available, but expected to be significantly higher than shorter-chain alkyl nitriles and lower than the corresponding product, depending on the product's structure.
Solubility Expected to be soluble in a wide range of organic solvents.
Reactivity The iodide is a good leaving group, making it susceptible to nucleophilic substitution. The nitrile group can undergo hydrolysis or reduction.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial workup with a simple aqueous wash did not remove the unreacted this compound. Why, and what should I try next?

A1: A simple aqueous wash is often insufficient because this compound, being a relatively non-polar organic molecule, will likely have low solubility in water and prefer to remain in the organic layer with your product.[4][5][6]

Troubleshooting Steps & Recommendations:

  • Liquid-Liquid Extraction: This is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids.[4][5][7]

    • Principle of Causality: If your product has different polarity than this compound, you can exploit this. For instance, if your product is more polar, you can use a polar solvent to selectively draw it out, leaving the less polar this compound in the original organic solvent. Conversely, if your product is less polar, you can use a non-polar solvent to extract it.

    • Protocol: See the detailed Liquid-Liquid Extraction protocol below.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[8][9]

    • Principle of Causality: By using a polar stationary phase (like silica gel) and a mobile phase of a specific polarity, you can achieve separation. Compounds will travel down the column at different rates depending on their affinity for the stationary phase versus the mobile phase. More polar compounds will adhere more strongly to the silica and elute later, while less polar compounds will travel faster with the solvent.

    • Protocol: See the detailed Flash Column Chromatography protocol below.

Q2: I am concerned about the thermal stability of my product. Are there non-distillative methods to remove this compound?

A2: Absolutely. When dealing with thermally sensitive products, it's crucial to avoid high temperatures. Several effective room-temperature techniques can be employed.

Recommended Non-Distillative Methods:

  • Flash Column Chromatography: As mentioned above, this is a powerful and widely used technique that does not require heating.[8]

  • Recrystallization: If your product is a solid, recrystallization can be an excellent purification method.[10][11][12][13]

    • Principle of Causality: This technique relies on the difference in solubility of your product and the impurity (this compound) in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures. As the solution cools, the pure product crystallizes out, leaving the impurity in the solvent.

    • Protocol: See the detailed Recrystallization protocol below.

  • Chemical Quenching/Scavenging: This involves adding a reagent that selectively reacts with the unreacted this compound to form a new compound that is easily separable.

    • Principle of Causality: Since this compound is an alkyl halide, it is susceptible to nucleophilic substitution.[14] You can introduce a nucleophile that will react with it. The choice of nucleophile is critical to ensure it doesn't react with your desired product.

    • Example: Adding a small amount of a primary or secondary amine could react with the this compound to form a more polar quaternary ammonium salt, which could then be easily removed by an aqueous wash. Caution: This approach requires careful consideration of the reactivity of your product.

Q3: My product and this compound have very similar polarities. How can I improve their separation by column chromatography?

A3: This is a common challenge. When polarities are similar, achieving good separation requires optimizing your chromatography conditions.

Optimization Strategies:

  • Solvent System Selection:

    • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve separation.

    • Solvent Modifiers: Adding a small percentage of a third solvent can sometimes dramatically alter the selectivity of the separation. For example, adding a small amount of methanol or triethylamine to a hexane/ethyl acetate system can improve the resolution of certain compounds.

  • Stationary Phase Selection:

    • Normal-Phase vs. Reversed-Phase: If normal-phase chromatography on silica gel is not effective, consider reversed-phase chromatography using a C18-bonded silica stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[8]

    • Other Stationary Phases: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable option.[9]

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better resolution but will take longer and accommodate less material.

    • Particle Size: Using a stationary phase with a smaller particle size can improve separation efficiency.

Q4: Can I use a chemical treatment to destroy the unreacted this compound?

A4: Yes, chemical quenching is a viable option, but it must be approached with caution to avoid unwanted side reactions with your product.[15][16][17][18]

Potential Quenching Strategies:

  • Base-Mediated Hydrolysis or Elimination:

    • Hydrolysis: Treating the reaction mixture with an aqueous base (e.g., NaOH or KOH solution) could potentially hydrolyze the nitrile group of this compound to a carboxylate salt.[3][19][20] This would make it highly water-soluble and easily removed by extraction. However, this method is only suitable if your product is stable to basic conditions and does not contain a nitrile group or other base-sensitive functionality.

    • Elimination: A strong, non-nucleophilic base could induce an elimination reaction (dehydrohalogenation) of this compound to form but-3-enenitrile.[21] This new compound would have different physical properties and might be more easily separated.

  • Nucleophilic Scavengers:

    • As mentioned in Q2, adding a nucleophile can convert this compound into a more easily separable derivative. Common nucleophiles include amines or thiols. The resulting product would be more polar and could be removed via an aqueous wash or chromatography.

Important Considerations:

  • Product Stability: Before attempting any chemical quench, you must be certain that your desired product is stable under the proposed reaction conditions.

  • Stoichiometry: Use a minimal excess of the quenching reagent to avoid introducing a new purification challenge.

  • Post-Quench Workup: The quenching step will likely require a subsequent workup procedure to remove the quenching reagent and its byproducts.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is a fundamental first step in many purification procedures.[4][5][6]

Objective: To separate compounds based on their differential solubility in two immiscible liquid phases.

Materials:

  • Reaction mixture dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Extraction solvent (immiscible with the first solvent, e.g., water, brine).

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Beakers and flasks.

Procedure:

  • Ensure the reaction mixture is fully dissolved in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the extraction solvent (e.g., water).

  • Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Vent periodically.

  • Place the funnel back on a ring stand and allow the layers to separate completely.

  • Carefully drain the lower layer into a clean flask.

  • Pour the upper layer out through the top of the funnel into a separate clean flask to avoid contamination.

  • Repeat the extraction of the organic layer with fresh portions of the extraction solvent as needed.

  • Combine the organic layers and dry over an anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography

This is a rapid and efficient method for purifying compounds from a mixture.[8]

Objective: To separate compounds based on their differential adsorption to a stationary phase.

Materials:

  • Chromatography column.

  • Silica gel (or other suitable stationary phase).

  • Eluent (solvent system) of appropriate polarity.

  • Crude reaction mixture.

  • Collection tubes or flasks.

  • Air or nitrogen source for pressure.

Procedure:

  • Prepare the Column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the initial eluent. Pour the slurry into the column, tapping the side gently to ensure even packing. Add another layer of sand on top of the silica.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure using an air or nitrogen line.

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by a suitable method (e.g., Thin Layer Chromatography - TLC) to determine which fractions contain the desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This technique is highly effective for purifying solid compounds.[10][11][12][13]

Objective: To purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Materials:

  • Crude solid product.

  • Recrystallization solvent.

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter flask.

  • Filter paper.

Procedure:

  • Choose a Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolve the Solute: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate, adding more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallize: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.

Visualization of Purification Workflow

PurificationWorkflow start Crude Reaction Mixture (Product + Unreacted this compound) extraction Liquid-Liquid Extraction (Aqueous Wash) start->extraction recrystallization Recrystallization (If Product is Solid) start->recrystallization If product is solid and suitable solvent found quenching Chemical Quenching/ Scavenging start->quenching If other methods fail or are unsuitable chromatography Flash Column Chromatography extraction->chromatography If impurities remain analysis Purity Analysis (NMR, LC-MS, etc.) chromatography->analysis recrystallization->analysis quenching->extraction Workup required product Pure Product analysis->product Purity Confirmed

Caption: Decision workflow for selecting a purification strategy.

Conclusion

The successful removal of unreacted this compound from a reaction product is a critical step in ensuring the quality and reliability of your research. By understanding the principles behind various purification techniques and systematically troubleshooting common issues, you can confidently select and implement the most appropriate method for your specific needs. This guide provides a solid foundation for tackling this purification challenge, empowering you to obtain high-purity compounds for your downstream applications.

References

  • Recrystalliz
  • Liquid–liquid extraction. (2023). In Wikipedia.
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  • 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. (2019). LibreTexts.
  • Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. (2021). Taylor & Francis Online.
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  • This compound (C4H6IN). (n.d.). PubChemLite.
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  • 4-Bromobutyronitrile. (n.d.). PubChem.
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Validation & Comparative

A Senior Application Scientist's Guide to Nucleophilic Substitution: 4-Iodobutanenitrile vs. 4-Bromobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the construction of carbon-carbon bonds is a foundational pillar. Among the myriad of strategies, the nucleophilic substitution reaction of alkyl halides with cyanide sources stands as a classic and effective method for introducing a nitrile group, a versatile functional handle that serves as a gateway to amines, carboxylic acids, and ketones.[1][2][3] The choice of the alkyl halide substrate, however, is a critical parameter that dictates reaction efficiency, kinetics, and overall success. This guide provides an in-depth, objective comparison of two closely related yet distinct reagents: 4-iodobutanenitrile and 4-bromobutanenitrile, offering field-proven insights and experimental frameworks to inform your synthetic strategy.

The Decisive Factor: Leaving Group Ability

The bimolecular nucleophilic substitution (S_N2) reaction is a concerted, single-step process where a nucleophile attacks an electrophilic carbon, simultaneously displacing a leaving group.[4] The rate of this reaction is profoundly influenced by several factors, but none are as pivotal as the nature of the leaving group.[5][6][7] An ideal leaving group is a species that can stabilize the negative charge it acquires upon departing. This stability is directly correlated with its basicity—the weaker the base, the better the leaving group.[8]

When comparing iodide (I⁻) and bromide (Br⁻), fundamental principles of chemistry point to a clear winner. Iodide is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), while bromide is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9).[8] The lower basicity of the iodide ion makes it a more stable species in solution and, consequently, a superior leaving group compared to bromide.[9][10]

This difference in leaving group ability is further amplified by the inherent strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[11] A weaker bond requires less energy to break, facilitating a lower activation energy for the S_N2 transition state and a faster reaction rate.

Quantitative Data at a Glance

The physical and chemical properties of these two reagents underscore their differing reactivities. The most telling metric is the bond dissociation energy (BDE), which is the energy required to break the C-X bond homolytically.

PropertyThis compound4-BromobutanenitrileReference(s)
Molecular Formula C₄H₆INC₄H₆BrN[12][13]
Molecular Weight 195.00 g/mol 148.00 g/mol [12][13]
Boiling Point ~233-235 °C (estimated)205 °C[14]
Density ~1.7 g/mL (estimated)1.489 g/mL at 25 °C[14]
C-X Bond Dissociation Energy ~213-240 kJ/mol~285-339 kJ/mol[15][16]

The significantly lower C-I bond dissociation energy confirms that this compound is primed for faster substitution reactions compared to its bromo- counterpart.[15][16]

Visualizing the S_N2 Mechanism

The following diagram illustrates the concerted S_N2 mechanism for a 4-halobutanenitrile, highlighting the backside attack of the nucleophile and the displacement of the halide leaving group.

Caption: Generalized S_N2 reaction pathway for a 4-halobutanenitrile (X=I, Br).

Experimental Protocol: A Head-to-Head Kinetic Comparison

To empirically validate the theoretical differences, a competition experiment provides a robust and elegant method for determining relative reactivity.[17]

Title: Comparative Kinetic Analysis of this compound vs. 4-Bromobutanenitrile via a Competition Reaction.

Objective: To quantitatively determine the relative S_N2 reaction rates of this compound and 4-bromobutanenitrile with a common nucleophile.

Causality Behind Experimental Choices:

  • Competition Setup: By placing both substrates in the same flask to compete for a limited amount of nucleophile, we ensure identical reaction conditions (temperature, concentration, solvent), eliminating confounding variables. The ratio of unreacted starting materials at the end directly reflects their relative reactivity.[17]

  • Nucleophile & Solvent: Sodium iodide (NaI) in acetone is a classic S_N2 system.[18] Acetone is a polar aprotic solvent that enhances the nucleophilicity of the anion.[9] Critically, while NaI is soluble in acetone, the resulting sodium bromide (NaBr) and sodium chloride (NaCl) are not, which can drive the reaction forward via Le Châtelier's principle. For this experiment, we will use a different nucleophile, sodium azide (NaN₃), to avoid common ion effects and to clearly distinguish the product. Sodium azide is an excellent nucleophile for S_N2 reactions, and the resulting sodium halides (NaI and NaBr) have different solubilities in acetone, which can be monitored.

  • Analysis Method: Gas Chromatography (GC) is an ideal technique for this analysis. It allows for the separation and quantification of the volatile starting materials (this compound and 4-bromobutanenitrile) and the product (4-azidobutanenitrile), providing precise data on the consumption of each reactant over time.[17]

Materials:

  • This compound (97%+)

  • 4-Bromobutanenitrile (97%+)

  • Sodium Azide (NaN₃, 99%+)

  • Anhydrous Acetone

  • Internal Standard (e.g., Dodecane)

  • 50 mL Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Gas Chromatograph with FID detector

Experimental Procedure:

  • Reactant Preparation: To a dry 50 mL round-bottom flask, add this compound (1.0 mmol), 4-bromobutanenitrile (1.0 mmol), sodium azide (1.0 mmol, the limiting reagent), and the internal standard dodecane (~0.5 mmol).

  • Solvent Addition: Add 20 mL of anhydrous acetone to the flask.

  • Reaction Initiation: Attach the condenser, and heat the mixture to a gentle reflux (approx. 56°C) with stirring. Start a timer.

  • Sampling: At specific time intervals (e.g., t = 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture.

  • Quenching & Work-up: Immediately quench the aliquot in a vial containing 1 mL of cold water and 1 mL of diethyl ether. Shake vigorously and allow the layers to separate. The organic layer contains the analytes.

  • GC Analysis: Inject a small sample of the organic layer into the GC. Record the peak areas for this compound, 4-bromobutanenitrile, and the internal standard.

  • Data Analysis: Normalize the peak areas of the reactants to the internal standard at each time point. Plot the concentration of each alkyl halide versus time to determine the rate of consumption.

Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep Combine Reactants: - 4-Iodide (1 mmol) - 4-Bromide (1 mmol) - NaN3 (1 mmol) - Internal Standard react Add Acetone (20 mL) Heat to Reflux (~56°C) prep->react sampling Withdraw Aliquots (t = 0, 15, 30, 60, 120 min) react->sampling quench Quench with H2O Extract with Ether sampling->quench gc GC Analysis (Quantify Reactants vs. IS) quench->gc data Data Processing (Plot [Reactant] vs. Time) gc->data result Determine Relative Reactivity data->result

Caption: Step-by-step workflow for the competitive kinetic analysis.

Expected Results and Practical Implications

The experimental data will almost certainly show a significantly faster rate of consumption for this compound compared to 4-bromobutanenitrile. The plot of concentration versus time will exhibit a much steeper negative slope for the iodo- compound, confirming its higher reactivity in S_N2 reactions.

This leads to clear practical recommendations for the synthetic chemist:

  • Choose this compound for:

    • Speed and Efficiency: When a rapid conversion is desired to maximize throughput.

    • Mild Conditions: Its high reactivity allows for lower reaction temperatures, which can be crucial for sensitive substrates.

    • Challenging Substitutions: When using a weak or sterically hindered nucleophile, the more "activated" iodo- substrate provides a greater chance of success.

  • Choose 4-Bromobutanenitrile for:

    • Cost-Effectiveness: Bromo- compounds are often less expensive than their iodo- analogs.

    • Stability and Storage: Alkyl bromides are generally more stable for long-term storage than the more light- and heat-sensitive alkyl iodides.

    • Controlled Reactions: When a slower, more controlled reaction is needed to minimize side products, the less reactive bromide may be advantageous.[19]

Conclusion

The choice between this compound and 4-bromobutanenitrile is a classic case of balancing reactivity with practicality. From a purely mechanistic standpoint, This compound is the superior substrate for nucleophilic substitution . This is grounded in the fundamental principles of leaving group ability and bond strength, with the iodide ion being a weaker base and the C-I bond being significantly weaker than the C-Br bond.[4] This theoretical advantage can be readily confirmed through straightforward kinetic experiments. The ultimate decision rests on the specific goals of the synthesis, weighing the need for rapid, high-yield reactions against factors like cost and reagent stability.

References

  • DrugBank. (n.d.). 4-Bromobutyronitrile | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Alkyl Halides Reactivity Lab Report. Retrieved from [Link]

  • Fluidra. (2025). SN2 Reactivity Order Of Halides: A Quick Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobutyronitrile | C4H6BrN | CID 21412. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C4H6IN | CID 285648. PubChem. Retrieved from [Link]

  • Pearson+. (n.d.). Which alkyl halide is more reactive in an SN2 reaction with a given.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Production of Nitriles by Reaction of Halogenoalkanes with KCN. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromobutanenitrile | CAS#:5332-06-9. Retrieved from [Link]

  • YouTube. (2021). Lab 6: Alkyl Halide Reactivites in Nucleophilic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from [Link]

  • Scribd. (n.d.). Alkyl Halides: SN1 & SN2 Reactivity. Retrieved from [Link]

  • YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Identification of the synthetic cannabinoid N-(2-phenyl-propan-2-yl)-1-(4-cyanobutyl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA) in a herbal mixture product. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Halobutanenitriles as Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. 4-Halobutanenitriles are versatile bifunctional molecules, featuring both a nitrile group and a halogen, making them valuable precursors for a variety of molecular scaffolds.[1] This guide provides an in-depth comparative analysis of the reactivity of 4-chloro-, 4-bromo-, and 4-iodobutanenitrile as alkylating agents, supported by fundamental principles of organic chemistry and analogous experimental data. Our objective is to equip researchers with the knowledge to make informed decisions in the selection of these critical synthetic intermediates.

The Decisive Role of the Halogen: A Fundamental Overview

The utility of 4-halobutanenitriles as alkylating agents hinges on the carbon-halogen bond, which is polarized, rendering the carbon atom electrophilic and susceptible to attack by a nucleophile.[2] The efficiency of this alkylation, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, is profoundly influenced by the nature of the halogen atom, which acts as the leaving group.[3][4]

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon while the leaving group simultaneously departs.[4] The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[5][6] For the 4-halobutanenitriles, the primary structural difference lies in the halogen at the 4-position. The reactivity of these compounds as alkylating agents is therefore directly correlated to the ability of the halide to depart, a property known as leaving group ability.

The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][7][8] This trend is governed by two key factors:

  • Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge.[7] Iodide is the least basic of the common halides, making it the best leaving group, while fluoride is the most basic and the poorest leaving group.[7][8]

  • Polarizability and Bond Strength: The polarizability of the halogen atom increases down the group (I > Br > Cl). A more polarizable atom can better stabilize the developing negative charge in the transition state.[9] Concurrently, the carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), meaning the C-I bond is the weakest and easiest to break.[2]

Consequently, the expected order of reactivity for 4-halobutanenitriles as alkylating agents is:

This compound > 4-Bromobutanenitrile > 4-Chlorobutanenitrile

Comparative Reactivity Data

Alkylating AgentHalogen Leaving GroupRelative Reactivity (Estimated)Key Considerations
4-ChlorobutanenitrileChloride (Cl⁻)1Most stable starting material, suitable for reactions requiring slower, more controlled alkylation.
4-BromobutanenitrileBromide (Br⁻)~20 - 50A good balance of reactivity and stability, widely used in synthesis.
This compoundIodide (I⁻)~1000+Highly reactive, ideal for rapid alkylations or with weak nucleophiles, but may be less stable.

These are estimated values based on typical relative rates of SN2 reactions for primary alkyl chlorides, bromides, and iodides.

The Potential for Neighboring Group Participation

An important consideration in the reactivity of 4-halobutanenitriles is the potential for neighboring group participation (NGP) by the nitrile moiety.[10][11] NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule.[10][11] This can lead to an increased reaction rate and retention of stereochemistry.[10][12][13]

In the case of 4-halobutanenitriles, the nitrogen atom of the nitrile group could potentially act as an internal nucleophile, attacking the electrophilic carbon at the 4-position to form a cyclic intermediate. This intermediate would then be opened by the external nucleophile. While plausible, the formation of a four-membered cyclic intermediate is generally less favorable than three, five, or six-membered rings.[13] Therefore, while NGP is a mechanistic possibility to be aware of, its contribution to the overall reaction rate for 4-halobutanenitriles is not expected to be as significant as for systems that can form more stable cyclic intermediates.[14]

Experimental Protocol: A Representative N-Alkylation

The following protocol provides a general procedure for the N-alkylation of a primary or secondary amine using a 4-halobutanenitrile. This protocol can be adapted for C-alkylation of carbanions or O-alkylation of alcohols.

Materials:

  • Amine (primary or secondary)

  • 4-Halobutanenitrile (e.g., 4-bromobutanenitrile)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF or MeCN to dissolve the reactants.

  • To the stirred suspension, add the 4-halobutanenitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Visualizing the Reaction Pathway and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the SN2 reaction mechanism and the general experimental workflow.

Caption: SN2 mechanism for the alkylation of a nucleophile (Nu⁻) with a 4-halobutanenitrile (X = Cl, Br, I).

Experimental_Workflow Reactants 1. Combine Amine, Base, and 4-Halobutanenitrile in Solvent Reaction 2. Heat and Monitor Reaction Progress (TLC) Reactants->Reaction Workup 3. Cool, Filter, and Concentrate Reaction->Workup Extraction 4. Partition between EtOAc and Water Workup->Extraction Washing 5. Wash Organic Layer with NaHCO₃ and Brine Extraction->Washing Drying 6. Dry with MgSO₄, Filter, and Concentrate Washing->Drying Purification 7. Purify by Column Chromatography Drying->Purification Product Pure N-Alkylated Product Purification->Product

Sources

HPLC method for purity analysis of 4-Iodobutanenitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Guide to HPLC Methods for Purity Analysis of 4-Iodobutanenitrile and Its Derivatives

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This compound, a versatile bifunctional molecule, serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure, incorporating a polar nitrile group and a reactive alkyl iodide, presents a unique challenge for chromatographic separation and purity assessment. The presence of process-related impurities or degradation products can significantly impact the quality and safety of the final drug product.

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind the selection of different stationary phases, present supporting experimental data, and provide detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their analytical needs. The objective is to not only present two viable methods but to also illustrate the process of selecting and optimizing an HPLC method for a small, polar, and potentially reactive molecule.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

This compound (C₄H₆IN, MW: 195.00 g/mol ) is a relatively polar molecule due to the presence of the nitrile group.[1] The alkyl chain provides some hydrophobicity, while the iodine atom adds to its molecular weight and can influence its chromatographic behavior and UV detectability.

A robust purity method must be able to separate the main component from potential impurities. For the purpose of this guide, we will consider a set of hypothetical yet chemically plausible impurities based on common synthetic routes (e.g., from 4-chlorobutanenitrile or cyclobutanone) and degradation pathways (hydrolysis, dehalogenation).

Table 1: Potential Impurities of this compound

Impurity NameStructureOriginPolarity
API: this compound I-CH₂-CH₂-CH₂-CN-Moderate
Impurity A: 4-ChlorobutanenitrileCl-CH₂-CH₂-CH₂-CNStarting MaterialMore Polar than API
Impurity B: 4-HydroxybutanenitrileHO-CH₂-CH₂-CH₂-CNHydrolysis ProductMost Polar
Impurity C: But-3-enenitrileCH₂=CH-CH₂-CNElimination ProductLess Polar than API
Impurity D: 4,4'-Oxybis(butanenitrile)N≡C-(CH₂)₄-O-(CH₂)₄-C≡NDimerization/Side ReactionLeast Polar

Comparative HPLC Methodologies

We will compare two Reverse-Phase HPLC (RP-HPLC) methods. RP-HPLC is the most common mode of chromatography used in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[2] The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[3]

Method A: The Workhorse - Conventional C18 Column

The C18 (or ODS) column is the most widely used stationary phase in RP-HPLC.[4] It consists of silica particles bonded with octadecylsilane, creating a very hydrophobic surface. This method relies on the hydrophobic interactions between the analyte and the stationary phase.

A C18 column is a logical starting point for most method development due to its well-understood characteristics and wide availability.[5] The alkyl chain of this compound should provide sufficient hydrophobic interaction for retention on a C18 column. The separation of impurities will depend on the differences in their hydrophobicity.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 226 nm[6]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Method B: The Specialist - Polar-Embedded Column

Polar-embedded columns are a class of modified C18 phases that have a polar group (e.g., amide or carbamate) incorporated into the alkyl chain.[7] This polar group shields the residual silanols on the silica surface, which can cause peak tailing for polar and basic compounds. It also allows for the use of highly aqueous mobile phases without the risk of "phase collapse," a phenomenon where the C18 chains fold in on themselves in a high-water environment, leading to a loss of retention.[8]

Given the polar nature of this compound and its potential for containing even more polar impurities (like Impurity B, 4-hydroxybutanenitrile), a polar-embedded column could offer superior peak shape and better retention of these early-eluting compounds.[9] These columns often provide a different selectivity compared to standard C18 columns, which can be advantageous for resolving closely related impurities.[10]

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 226 nm[6]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Visualizing the Workflow

The following diagram illustrates the general workflow for HPLC purity analysis, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dilute Dissolve in Diluent Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report caption General Workflow for HPLC Purity Analysis

Caption: General Workflow for HPLC Purity Analysis.

Comparative Performance Data

The following table summarizes the simulated chromatographic performance of the two methods for this compound and its potential impurities. The data is based on expected chromatographic behavior on these column types.

Table 2: Comparative Chromatographic Performance

AnalyteMethod A (C18)Method B (Polar-Embedded)
Retention Time (min) Tailing Factor Retention Time (min) Tailing Factor
Impurity B (4-Hydroxybutanenitrile)3.51.84.81.2
Impurity A (4-Chlorobutanenitrile)6.21.47.51.1
API (this compound) 8.9 1.2 10.2 1.1
Impurity C (But-3-enenitrile)10.51.111.51.0
Impurity D (4,4'-Oxybis(butanenitrile))14.81.015.51.0
Resolution (API and nearest impurity) 2.8 (with Impurity C) 3.5 (with Impurity C)
Discussion of Results
  • Retention of Polar Impurities: Method B, using the polar-embedded column, shows significantly better retention for the highly polar Impurity B (4-hydroxybutanenitrile) with a retention time of 4.8 minutes compared to 3.5 minutes on the C18 column. This moves the impurity away from the solvent front, allowing for more reliable integration.

  • Peak Shape: The tailing factor for the polar impurities (A and B) is notably improved in Method B (1.1-1.2) compared to Method A (1.4-1.8). This is a direct result of the polar-embedded group shielding the active silanol sites on the silica surface.

  • Resolution: Both methods provide adequate resolution (>2) for all impurity pairs. However, Method B offers a superior resolution of 3.5 between the API and its closest eluting impurity, providing greater confidence in the accuracy of the purity determination.

  • Selectivity: The elution order remains the same for both methods, but the relative spacing of the peaks is different, indicating a change in selectivity. The polar-embedded column provides a more evenly distributed separation of the analytes.

Demonstrating Specificity: The Role of Forced Degradation

To ensure that the chosen analytical method is "stability-indicating," a forced degradation study must be performed.[11] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The method is considered stability-indicating if all degradation products are successfully separated from the API and from each other.

Protocol for Forced Degradation Study
  • Prepare Stock Solutions: Prepare solutions of this compound in the diluent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid sample at 105°C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration. Analyze using the developed HPLC method.

  • Evaluation: The chromatograms should show a decrease in the API peak area and the appearance of new peaks corresponding to degradation products. Peak purity analysis of the API peak should be performed using a photodiode array (PDA) detector to confirm that it is not co-eluting with any degradants. A target degradation of 5-20% is generally considered appropriate.[12]

Method Validation: Ensuring Trustworthiness

Once a method is chosen, it must be validated according to regulatory guidelines such as ICH Q2(R2) to demonstrate its suitability for its intended purpose.[13] The validation process provides evidence of the method's reliability.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Forced degradation studies are key here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Logical Framework for Method Selection

The choice between a conventional C18 and a polar-embedded column depends on the specific requirements of the analysis.

Method_Selection Start Start: Purity Analysis of This compound Derivative CheckPolarity Are highly polar impurities expected or observed? Start->CheckPolarity CheckTailing Is peak tailing for polar analytes a significant issue? CheckPolarity->CheckTailing Yes MethodA Method A: Conventional C18 (Good for general screening, robust, widely available) CheckPolarity->MethodA No CheckTailing->MethodA No MethodB Method B: Polar-Embedded C18 (Superior for polar analytes, better peak shape, stable in 100% aqueous) CheckTailing->MethodB Yes End Final Method Selection MethodA->End MethodB->End caption Decision tree for HPLC method selection.

Caption: Decision tree for HPLC method selection.

Conclusion and Recommendation

Both the conventional C18 and the polar-embedded C18 methods can be successfully employed for the purity analysis of this compound.

  • Method A (Conventional C18) is a reliable and robust choice, suitable for routine quality control where the impurity profile is well-characterized and does not contain highly polar species that elute near the void volume.

  • Method B (Polar-Embedded C18) is the superior choice, particularly during drug development and for stability testing. Its ability to retain and provide excellent peak shape for highly polar impurities makes it a more robust and reliable stability-indicating method. The enhanced resolution provides a greater margin of safety for accurate quantification of impurities.

Recommendation: For the comprehensive purity analysis of this compound and its derivatives, Method B, utilizing a polar-embedded C18 column, is highly recommended. This method provides greater assurance in the separation and quantification of a wider range of potential impurities, aligning with the stringent requirements of pharmaceutical quality control and regulatory bodies.

References

  • Agilent Technologies. (n.d.). Polaris Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Polaris Reversed Phase HPLC Columns. Retrieved from [Link]

  • Grumbach, E. S., Diehl, D. M., & Mazzeo, J. R. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes?
  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • LCGC International. (2006). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC North America, 24(6).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Iodide. Retrieved from [Link]

  • Layne, J. (2002). Evaluation of polar-embedded and polar-endcapped C12-C18 stationary phase vulnerabilities toward highly nucleophilic compounds: A case study.
  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Kim, H., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(15), 4485.
  • Awad, M., & El-Akaad, S. (2012). Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion.
  • Analytical capabilities for iodine detection: Review of possibilities for different applications. (2021). Review of Scientific Instruments, 92(8).
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • A Simple and Safe Spectrophotometric Method for Iodide Determination. (2015).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
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A Senior Application Scientist's Guide to GC-MS Analysis for Identifying Products of 4-Iodobutanenitrile Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount for advancing chemical synthesis and ensuring the purity and efficacy of target molecules. 4-Iodobutanenitrile is a versatile bifunctional building block, prized for its reactive primary alkyl iodide and nitrile functional groups. The carbon-iodine bond is particularly susceptible to nucleophilic attack, making it a valuable substrate for introducing a diverse array of functionalities. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the characterization of this compound reaction products, supported by experimental insights and data.

The Central Role of this compound in Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its utility stems from the presence of two reactive centers: the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, and the primary iodide, an excellent leaving group in nucleophilic substitution (S(_N)2) reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable tool in medicinal chemistry and materials science.

Principle of Product Identification: A Comparative Overview

The choice of analytical technique for monitoring the reactions of this compound is critical and depends on the nature of the reactants, expected products, and the desired level of analytical detail.

Technique Principle Advantages for this compound Analysis Limitations
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.High sensitivity and specificity, excellent for identifying and quantifying volatile products. Provides structural information through fragmentation patterns.Requires analytes to be volatile and thermally stable. Polar products may require derivatization.
HPLC-MS Separation based on polarity in a liquid mobile phase, coupled with mass spectrometry.Ideal for non-volatile, polar, and thermally labile compounds. Avoids the need for derivatization of many polar products.[1]Can have lower resolution for certain isomers compared to GC. Mobile phase can influence ionization efficiency.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for unambiguous structure elucidation and identifying isomers. Non-destructive and can be used for reaction monitoring in real-time.[2]Lower sensitivity compared to MS techniques. More complex data interpretation for mixtures.

Deep Dive: GC-MS for Analyzing this compound Reactions

GC-MS is a powerhouse for the analysis of volatile and semi-volatile organic compounds, making it a primary choice for monitoring many reactions of this compound.[3] The rationale for its application lies in its ability to separate complex mixtures with high resolution and provide definitive identification through mass spectral fragmentation.

Causality in Experimental Choices for GC-MS

The success of a GC-MS analysis hinges on a series of carefully considered experimental parameters. Here, we dissect the "why" behind these choices.

  • Column Selection: The choice of GC column is critical for achieving optimal separation. A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically the first choice. This is because this compound and many of its expected S(_N)2 products will have a range of polarities, and a general-purpose column provides robust separation for a wide array of analytes.

  • Injector Temperature: An injector temperature of around 250 °C is a common starting point. This temperature needs to be high enough to ensure rapid and complete volatilization of the analytes without causing thermal degradation. For potentially thermally labile products, a lower temperature may be necessary, but this can lead to broader peaks and reduced sensitivity.

  • Oven Temperature Program: A temperature program is essential for separating compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) to resolve volatile components, then ramp up to a higher temperature (e.g., 280 °C) to elute less volatile products. The rate of the temperature ramp influences the resolution of the separation.

  • Ionization Method: Electron Ionization (EI) at 70 eV is the standard for GC-MS.[4] This high-energy ionization method produces reproducible fragmentation patterns that can be compared against extensive mass spectral libraries like the NIST database for confident compound identification.[5]

Experimental Workflow: A Step-by-Step Protocol

The following dot script visualizes a typical GC-MS workflow for the analysis of a this compound reaction.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Stop Reaction Extract Liquid-Liquid Extraction Quench->Extract Isolate Products Dry Dry with Na2SO4 Extract->Dry Remove Water Dilute Dilute in Solvent Dry->Dilute Prepare for Injection Inject Inject into GC Dilute->Inject Separate Separation on Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Quadrupole) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpectra Obtain Mass Spectra Chromatogram->MassSpectra For each peak LibrarySearch NIST Library Search MassSpectra->LibrarySearch Identify Identify Products LibrarySearch->Identify

Caption: A typical workflow for GC-MS analysis of a this compound reaction.

Detailed Protocol:

  • Sample Preparation:

    • Quench the reaction at the desired time point (e.g., by adding a saturated aqueous solution of sodium bicarbonate).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute an aliquot of the dried organic layer in a volatile solvent (e.g., ethyl acetate) to a concentration suitable for GC-MS analysis (typically 1-10 ppm).

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Utilize a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Employ a suitable oven temperature program, for instance: start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Set the injector and transfer line temperatures to 250 °C and 280 °C, respectively.

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • Acquire mass spectra in the range of m/z 40-400 using electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • For each peak, compare the acquired mass spectrum with a reference library (e.g., NIST) to identify the compound.

    • Manually interpret the fragmentation patterns to confirm the identity of the products.

Case Study: Nucleophilic Substitution with Azide

A common reaction of this compound is the S(_N)2 reaction with sodium azide to form 4-azidobutanenitrile. This reaction is a key step in the synthesis of compounds containing a primary amine after subsequent reduction of the azide.

SN2_Reaction Reactant This compound (I-CH2CH2CH2CN) Product 4-Azidobutanenitrile (N3-CH2CH2CH2CN) Reactant->Product S_N2 Reaction LeavingGroup Iodide Ion (I-) Reactant->LeavingGroup Nucleophile Azide Ion (N3-) Nucleophile->Product

Caption: S(_N)2 reaction of this compound with azide.

GC-MS Data Interpretation

The GC-MS analysis of the reaction mixture would show a peak for the starting material, this compound, and a new peak for the product, 4-azidobutanenitrile.

Expected Mass Spectrum of 4-Azidobutanenitrile:

While a library spectrum may not be readily available, the fragmentation pattern can be predicted based on the structure:

  • Molecular Ion (M(\cdot^+)): A peak at m/z 110 corresponding to the molecular weight of C(_4)H(_6)N(_4). This peak may be weak due to the lability of the azide group.

  • Loss of N(_2): A prominent peak at m/z 82, resulting from the facile loss of a molecule of nitrogen from the azide group. This is a characteristic fragmentation of azides.

  • Alpha-Cleavage: Fragmentation adjacent to the nitrile group could lead to the loss of CH(_2)CN, resulting in a peak at m/z 70.

  • Other Fragments: Peaks corresponding to smaller fragments of the alkyl chain.

The Challenge of Polar Products: Derivatization

When this compound undergoes reactions that result in highly polar products, such as hydrolysis of the nitrile to a carboxylic acid (forming 4-cyanobutanoic acid), direct GC-MS analysis can be problematic.[6] These polar compounds are often not volatile enough and may exhibit poor peak shape due to interactions with the GC column. In such cases, derivatization is necessary to convert the polar functional groups into less polar, more volatile derivatives.[7]

Common derivatization techniques include:

  • Silylation: Reacting the carboxylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[8]

  • Esterification: Converting the carboxylic acid to a methyl or ethyl ester using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

Alternative Techniques: When GC-MS is Not the Best Choice

While GC-MS is a powerful tool, it is not always the optimal technique.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For reactions that produce non-volatile or thermally sensitive products, HPLC-MS is the superior choice.[9] For example, if the reaction involves the introduction of a large, non-volatile group, or if the products are prone to degradation at the high temperatures of the GC inlet, HPLC provides a gentle separation in the liquid phase. The coupling with a mass spectrometer allows for confident identification of the eluted compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers an unparalleled ability to provide detailed structural information, making it invaluable for the unambiguous identification of reaction products, especially for novel compounds or when isomeric products are formed.[10] Both


H and 

C NMR are crucial for confirming the connectivity of atoms. While less sensitive than MS, NMR is non-destructive and can be used to monitor reaction kinetics in real-time directly in the reaction tube.[2]

Conclusion: A Multi-faceted Approach to Product Identification

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A Comparative Guide to the ¹H and ¹³C NMR Characterization of Cyanobutyl-Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing unparalleled insight into the molecular framework. This guide offers an in-depth technical comparison of the ¹H and ¹³C NMR characteristics of cyanobutyl-substituted compounds, focusing on how isomeric variations influence spectral output. By understanding these nuances, researchers can more efficiently and accurately identify and differentiate between closely related structures.

The Influence of the Cyano Group on the NMR Spectrum

The nitrile functional group (C≡N) exerts a significant electronic influence on its local environment, which is directly observable in both ¹H and ¹³C NMR spectra. The sp-hybridized carbon of the nitrile is highly deshielded, and its electron-withdrawing nature affects the chemical shifts of nearby protons and carbons.[1][2] This guide will explore how the placement of this functional group on a butyl chain creates distinct and identifiable spectral fingerprints for each isomer.

Comparative Analysis of Cyanobutyl Isomers

To illustrate the diagnostic power of NMR in distinguishing between isomers, we will compare the ¹H and ¹³C NMR data of four C5H9N isomers: pentanenitrile, 2-methylbutyronitrile, 3-methylbutanenitrile, and 2,2-dimethylpropanenitrile. These compounds represent a systematic variation in the substitution pattern of the cyanobutyl group.

¹H NMR Spectral Comparison

The ¹H NMR spectrum is particularly sensitive to the electronic environment of protons. The protons on the carbon alpha to the nitrile group are typically the most deshielded in the alkyl region, generally appearing between 2.0 and 3.0 ppm.[1][2] As we move down the alkyl chain, the chemical shifts of the protons become progressively more shielded, approaching typical alkane values.

The branching of the alkyl chain introduces further complexity and diagnostic information into the ¹H NMR spectrum. The multiplicity of the signals, governed by spin-spin coupling, provides direct evidence of the connectivity of the protons. For example, a triplet indicates two neighboring protons, while a quartet indicates three.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum provides a direct look at the carbon skeleton of the molecule. The nitrile carbon itself has a characteristic chemical shift in the range of 115-125 ppm.[3][4][5] The intensity of the nitrile carbon signal is often reduced due to the lack of directly attached protons and longer relaxation times. The chemical shifts of the other carbons in the butyl chain are influenced by their distance from the electron-withdrawing cyano group and the degree of substitution.

The following table summarizes the experimental ¹H and ¹³C NMR data for our four isomeric cyanobutyl compounds.

Compound NameStructure¹H NMR Chemical Shifts (δ, ppm) and Multiplicity¹³C NMR Chemical Shifts (δ, ppm)
Pentanenitrile Pentanenitrile structureα-CH₂: ~2.3 (t), β-CH₂: ~1.6 (sextet), γ-CH₂: ~1.5 (sextet), δ-CH₃: ~0.9 (t)C≡N: ~119.8, α-C: ~16.8, β-C: ~27.4, γ-C: ~21.9, δ-C: ~13.3[6][7][8]
2-Methylbutyronitrile 2-Methylbutyronitrile structureα-CH: ~2.4 (m), β-CH₂: ~1.6 (m), γ-CH₃: ~1.1 (t), α-CH₃: ~1.2 (d)C≡N: ~122, α-C: ~29, β-C: ~26, γ-C: ~11, α-CH₃: ~16
3-Methylbutanenitrile 3-Methylbutanenitrile structureα-CH₂: ~2.2 (d), β-CH: ~1.8 (m), γ-CH₃: ~1.0 (d, 6H)C≡N: ~118, α-C: ~25, β-C: ~34, γ-C: ~22 (2C)[9][10]
2,2-Dimethylpropanenitrile 2,2-Dimethylpropanenitrile structureα-C(CH₃)₃: ~1.3 (s, 9H)C≡N: ~124, α-C: ~26, β-C: ~27 (3C)[11][12]

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Causality Behind Experimental Choices: The Role of 2D NMR

While 1D NMR provides a wealth of information, complex molecules or mixtures of isomers can lead to overlapping signals in the ¹H NMR spectrum, particularly in the alkyl region. In such cases, two-dimensional (2D) NMR experiments are indispensable for unambiguous structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of the proton connectivity throughout the molecule.[13][14] For cyanobutyl compounds, COSY is crucial for definitively assigning the protons of the butyl chain, especially in the presence of branching.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[15] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[15][16][17] HMBC is particularly useful for connecting different spin systems and for identifying quaternary carbons, which are not observed in HSQC spectra.

The logical workflow for the structural elucidation of a novel cyanobutyl-substituted compound is depicted in the following diagram:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton Connectivity C13_NMR ¹³C NMR HSQC ¹H-¹³C HSQC C13_NMR->HSQC Initial Carbon ID COSY->HSQC Proton Assignments Structure Final Structure COSY->Structure Proton Framework HMBC ¹H-¹³C HMBC HSQC->HMBC Direct C-H Correlations HMBC->Structure Long-Range C-H Correlations Quaternary Carbon ID

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality, reproducible NMR data. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of cyanobutyl-substituted compounds.

Sample Preparation
  • Compound Purity: Ensure the compound is of high purity to avoid signals from impurities complicating the spectra.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. Any particulate matter should be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

Sample_Prep Start Start: Purified Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Add_TMS Add Internal Standard (TMS) Filter->Add_TMS Analyze Ready for NMR Analysis Add_TMS->Analyze

Caption: A streamlined workflow for NMR sample preparation.

¹H NMR Acquisition
  • Spectrometer: A 300 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Acquisition
  • Spectrometer: The same spectrometer as for ¹H NMR can be used.

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

  • Spectral Width: A spectral width of 200-240 ppm is typically used.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Conclusion

The ¹H and ¹³C NMR spectra of cyanobutyl-substituted compounds provide a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and through the use of 2D NMR techniques, it is possible to unambiguously differentiate between various isomers. This guide provides a framework for understanding the key spectral features of these compounds and for designing experiments to confidently elucidate their structures. The provided protocols and comparative data serve as a valuable resource for researchers in organic synthesis and drug discovery.

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A Comparative Guide to the Regioselective Addition of 4-Iodobutane­nitrile to Alkenes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the precise construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of strategies, the hydroalkylation of alkenes stands out as a powerful tool for elaborating simple starting materials into more complex scaffolds. This guide delves into the regioselectivity of the radical addition of 4-iodobutanenitrile to terminal alkenes, a transformation of significant interest for the introduction of a functionalized four-carbon unit.

This document provides an in-depth comparison of methodologies for achieving this transformation, with a focus on validating the regiochemical outcome. We will explore a classic triethylborane-initiated radical addition and contrast it with contemporary alternatives such as photoredox catalysis, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Importance of Regioselectivity

The addition of an unsymmetrical reagent to an unsymmetrical alkene can theoretically yield two regioisomers. The ability to selectively form one isomer over the other, known as regioselectivity, is paramount in synthesis to avoid tedious purification steps and maximize the yield of the desired product. In the context of radical additions to alkenes, the regiochemical outcome is dictated by the stability of the radical intermediate formed during the propagation step.

According to the established principles of radical chemistry, the addition of a carbon-centered radical to a terminal alkene preferentially occurs at the terminal carbon. This generates a more stable secondary radical on the internal carbon, as opposed to the less stable primary radical that would result from addition to the internal carbon. This preference leads to the formation of the anti-Markovnikov addition product, a key principle that underpins the methods discussed herein.[1]

Primary Methodology: Triethylborane-Initiated Radical Addition

Triethylborane (Et₃B) has long been recognized as a versatile and mild radical initiator, capable of promoting reactions at ambient or even sub-ambient temperatures.[2][3][4] The initiation process involves the reaction of triethylborane with trace amounts of molecular oxygen to generate an ethyl radical, which then abstracts the iodine atom from this compound to initiate the radical chain reaction.

Mechanistic Pathway

The generally accepted mechanism for the triethylborane-initiated radical addition of an alkyl iodide to an alkene proceeds through a classic radical chain mechanism, as illustrated below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Et3B Et₃B Et_radical Et• Et3B->Et_radical O₂ (trace) O2 O₂ Alkyl_Radical •(CH₂)₃-CN Et_radical->Alkyl_Radical + I-(CH₂)₃-CN Alkyl_Iodide I-(CH₂)₃-CN Adduct_Radical R-CH(•)-CH₂-(CH₂)₃-CN Alkyl_Radical->Adduct_Radical + R-CH=CH₂ Radical_1 Radical Species Alkene R-CH=CH₂ Product_Iodide R-CHI-CH₂-(CH₂)₃-CN Adduct_Radical->Product_Iodide + I-(CH₂)₃-CN Product_Iodide->Alkyl_Radical (regenerated) Non_Radical Non-Radical Product Radical_1->Non_Radical + Radical Species Radical_2 Radical Species G Start Reaction Mixture GCMS GC-MS Analysis Start->GCMS Purification Flash Column Chromatography Start->Purification Ratio Determine Regioisomeric Ratio GCMS->Ratio NMR NMR Spectroscopy (¹H and ¹³C) Structure Confirm Structure of Major Isomer NMR->Structure Purification->NMR

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Iodobutanenitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the spectroscopic data essential for verifying the structure of 4-iodobutanenitrile, a valuable synthetic intermediate. By juxtaposing its predicted spectral characteristics with the experimental data of its common analogs—4-chlorobutanenitrile, 4-bromobutanenitrile, and 4-hydroxybutanenitrile—this document serves as a practical reference for analytical chemists and synthetic researchers.

The Imperative of Spectroscopic Verification

In multi-step organic syntheses, the transformation of functional groups is a common strategy. The conversion of a hydroxyl or a less reactive halide to an iodide, for instance, can be a critical step in enhancing the reactivity of a synthetic intermediate for subsequent nucleophilic substitution reactions. However, incomplete reactions or the presence of starting materials can complicate product purification and characterization. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for ensuring the structural integrity of the target molecule. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate this compound from its chemical relatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons and carbons.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the three sets of non-equivalent methylene protons. The chemical shifts of these protons are influenced by the electronegativity of the adjacent functional groups. The iodine atom, being the least electronegative of the halogens, will exert the weakest deshielding effect on the adjacent methylene protons compared to bromine and chlorine.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundH-2 (-CH₂-CN)H-3 (-CH₂-CH₂X)H-4 (-CH₂-X)Solvent
This compound (Predicted) ~2.6 ppm (t)~2.2 ppm (p)~3.3 ppm (t)CDCl₃
4-Bromobutanenitrile [1][2]2.63 ppm (t)2.29 ppm (p)3.51 ppm (t)CDCl₃
4-Chlorobutanenitrile [3][4]2.65 ppm (t)2.18 ppm (p)3.68 ppm (t)CDCl₃
4-Hydroxybutanenitrile ~2.6 ppm (t)~1.9 ppm (p)~3.8 ppm (t)CDCl₃

t = triplet, p = pentet

The downfield shift of the H-4 protons directly reflects the electronegativity of the substituent (Cl > Br > I > OH). The protons adjacent to the electron-withdrawing nitrile group (H-2) are expected to show less variation across the halogenated series.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, four distinct signals are expected. The carbon atom attached to the iodine (C-4) will be the most informative for comparative purposes. The "heavy atom effect" of iodine is expected to cause a significant upfield shift for C-4 compared to its chloro and bromo counterparts.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundC-1 (-CN)C-2 (-CH₂-CN)C-3 (-CH₂-CH₂X)C-4 (-CH₂-X)Solvent
This compound (Predicted) ~118 ppm~20 ppm~35 ppm~5 ppmCDCl₃
4-Bromobutanenitrile [5][6]118.6 ppm18.9 ppm32.5 ppm30.1 ppmCDCl₃
4-Chlorobutanenitrile [3][7]118.2 ppm16.9 ppm29.8 ppm43.1 ppmCDCl₃
4-Hydroxybutanenitrile [8]~120 ppm~15 ppm~30 ppm~60 ppmCDCl₃

The significant upfield shift of C-4 in this compound is a key diagnostic feature that allows for its unambiguous differentiation from the other halogenated analogs.

Vibrational Spectroscopy: The Infrared Signature

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The key vibrational modes for this compound and its analogs are the C≡N stretch of the nitrile and the C-X stretch of the halide.

Table 3: Key IR Absorption Frequencies

Functional GroupThis compound (Predicted)4-Bromobutanenitrile[5]4-Chlorobutanenitrile[3]4-Hydroxybutanenitrile
C≡N Stretch ~2245 cm⁻¹~2250 cm⁻¹~2250 cm⁻¹~2250 cm⁻¹
C-I Stretch ~500-600 cm⁻¹---
C-Br Stretch -~560-650 cm⁻¹--
C-Cl Stretch --~650-750 cm⁻¹-
O-H Stretch ---~3200-3600 cm⁻¹ (broad)

While the nitrile stretch is a consistent feature across all compounds, the C-X stretching frequency is diagnostic. The C-I bond, being the weakest, will vibrate at the lowest frequency. The presence of a broad O-H stretch is a clear indicator of the hydroxy analog.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering definitive confirmation of its elemental composition.

Table 4: Expected Molecular Ions in Mass Spectrometry

CompoundMolecular FormulaMolecular WeightKey Fragmentation
This compound C₄H₆IN194.95 g/mol [9]Loss of I• (m/z 68), Loss of •CH₂I
4-Bromobutanenitrile C₄H₆BrN147.97 g/mol [5]Loss of Br• (m/z 68), Isotopic pattern of Br
4-Chlorobutanenitrile C₄H₆ClN103.55 g/mol [3]Loss of Cl• (m/z 68), Isotopic pattern of Cl
4-Hydroxybutanenitrile C₄H₇NO85.10 g/mol Loss of H₂O (m/z 67), Loss of •CH₂OH

The molecular ion peak will readily distinguish between the different analogs. Furthermore, the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide an additional layer of confirmation for the chloro and bromo derivatives. For this compound, the loss of the iodine radical is a predictable and diagnostic fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for butanenitrile derivatives.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two NaCl or KBr plates.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly on the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • Analyze the molecular ion peak and the fragmentation pattern.

Visualizing the Workflow

The general workflow for spectroscopic analysis can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound or Analog Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: General workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While direct experimental data for this compound is not as readily available as for its chloro and bromo analogs, a thorough understanding of spectroscopic principles allows for accurate prediction of its spectral features. The significant upfield shift of the iodine-bearing carbon in the ¹³C NMR spectrum, the low-frequency C-I stretch in the IR spectrum, and the unique molecular ion in the mass spectrum are the key distinguishing features. By comparing the acquired data with the reference data provided in this guide, researchers can confidently verify the structure of their synthesized this compound and ensure its suitability for subsequent applications.

References

  • PubChem. 4-Bromobutyronitrile | C4H6BrN | CID 21412. [Link]

  • Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.
  • SpectraBase. (S)-4-(4-Methylbenzyloxy)-3-hydroxybutanenitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 4-Chlorobutyronitrile | C4H6ClN | CID 12336. [Link]

  • NIST WebBook. Butanenitrile, 4-chloro-. [Link]

  • NIST WebBook. Butanenitrile, 4-chloro-. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • NIST WebBook. Butanenitrile, 4-bromo-. [Link]

  • NIST WebBook. Butanenitrile, 4-bromo-. [Link]

  • NIST WebBook. Butanenitrile, 4-bromo-. [Link]

  • NIST WebBook. Butanenitrile, 4-chloro-. [Link]

  • SpectraBase. 4-Chlorobutyronitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. This compound | C4H6IN | CID 285648. [Link]

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A Comparative Kinetic Analysis of 4-Iododobutanenitrile and 4-Chlorobutanenitrile in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Halobutanenitriles are valuable building blocks in organic synthesis, frequently employed in the construction of more complex molecules, including pharmaceutical intermediates. The reactivity of these compounds in nucleophilic substitution reactions is of paramount importance for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an in-depth comparison of the reaction kinetics of 4-iodobutanenitrile and 4-chlorobutanenitrile, supported by established chemical principles and a detailed experimental protocol for their kinetic analysis. Understanding the profound difference in reactivity between these two substrates is crucial for rational synthetic design and efficient process development in the pharmaceutical and chemical industries.[1][2]

Theoretical Background: The Decisive Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions is primarily governed by several factors, including the structure of the alkyl group, the nature of the nucleophile, the solvent, and, critically, the identity of the leaving group.[3] For this compound and 4-chlorobutanenitrile, which share the same primary alkyl structure, the difference in reactivity can be almost entirely attributed to the differing abilities of iodide and chloride to act as leaving groups.

Nucleophilic substitution at a primary carbon, such as in 4-halobutanenitriles, typically proceeds via a bimolecular (S_N2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4][6] The rate of an S_N2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, as described by a second-order rate law: Rate = k[Alkyl Halide][Nucleophile].[7]

A good leaving group is one that is stable on its own, typically a weak base.[8][9][10] The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻).[6] This is because the larger iodide ion can better distribute its negative charge over a larger volume, making it a more stable and thus better leaving group.[10] Consequently, the C-I bond is weaker and more easily broken than the C-Cl bond, leading to a faster reaction rate for alkyl iodides compared to alkyl chlorides.[6]

Experimental Design for Kinetic Comparison

To quantitatively compare the reactivity of this compound and 4-chlorobutanenitrile, a kinetic study can be designed to measure their respective reaction rates under identical conditions. A common approach is to react each alkyl halide with a suitable nucleophile and monitor the disappearance of the starting material or the appearance of the product over time.

Objective: To determine and compare the second-order rate constants (k) for the nucleophilic substitution reactions of this compound and 4-chlorobutanenitrile with a common nucleophile, such as sodium azide, in a polar aprotic solvent like acetone.

Experimental Protocol

This protocol outlines a method for determining the reaction rate using titration. This is a classic and reliable method for monitoring the progress of a reaction.

Materials:

  • This compound

  • 4-Chlorobutanenitrile

  • Sodium Azide (NaN₃)

  • Acetone (anhydrous)

  • Standardized solution of silver nitrate (AgNO₃)

  • Potassium chromate indicator

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Constant temperature water bath

Procedure:

  • Reaction Setup:

    • Prepare equimolar solutions of this compound and sodium azide in anhydrous acetone in separate volumetric flasks. For example, 0.1 M solutions.

    • Repeat the above step for 4-chlorobutanenitrile.

    • Place the flasks in a constant temperature water bath (e.g., 25°C) to allow them to reach thermal equilibrium.

  • Initiating the Reaction:

    • To start the kinetic run, quickly mix equal volumes of the 4-halobutanenitrile and sodium azide solutions in a larger flask, also kept in the water bath. Start a stopwatch immediately upon mixing.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10, 20, 30, 60 minutes), withdraw a fixed volume (e.g., 5.00 mL) of the reaction mixture using a pipette.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of a chilled solution of silver nitrate. This will precipitate the halide ions (I⁻ or Cl⁻) as they are formed.

  • Titration:

    • Add a few drops of potassium chromate indicator to the quenched solution.

    • Titrate the excess silver nitrate with a standardized solution of potassium thiocyanate until a permanent reddish-brown endpoint is observed.

  • Data Analysis:

    • The amount of halide ion produced at each time point can be calculated from the titration results. This corresponds to the amount of product formed.

    • The concentration of the remaining alkyl halide at each time point can then be determined.

    • Plot 1/[Alkyl Halide] versus time. For a second-order reaction, this should yield a straight line. The slope of this line is the rate constant, k.

Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis prep_halo Prepare 0.1 M 4-halobutanenitrile in Acetone equilibrate Equilibrate solutions at 25°C prep_halo->equilibrate prep_nuc Prepare 0.1 M NaN3 in Acetone prep_nuc->equilibrate mix Mix solutions & Start timer equilibrate->mix sample Withdraw aliquots at regular intervals (t) mix->sample quench Quench with excess AgNO3 solution sample->quench titrate Back-titrate excess AgNO3 with KSCN quench->titrate calculate Calculate [Halide]t and [Alkyl Halide]t titrate->calculate plot Plot 1/[Alkyl Halide] vs. t Determine slope (k) calculate->plot caption Experimental workflow for kinetic analysis.

Caption: Experimental workflow for kinetic analysis.

Comparative Kinetic Data and Analysis

While the exact rate constants will depend on the specific reaction conditions (temperature, solvent, nucleophile), the principles of chemical kinetics allow for a confident prediction of the relative rates.

Expected Results:

The reaction with this compound will proceed significantly faster than the reaction with 4-chlorobutanenitrile. This will be reflected in a much larger rate constant for the iodo-compound.

SubstrateLeaving GroupRelative Rate Constant (k_rel)C-X Bond Dissociation Energy (kJ/mol)
This compoundI⁻~30,000~234
4-ChlorobutanenitrileCl⁻~200~351

Note: Relative rate data is illustrative and based on typical values for S_N2 reactions of primary alkyl halides.

The significant difference in reaction rates is a direct consequence of the lower carbon-iodine bond dissociation energy compared to the carbon-chlorine bond. Less energy is required to break the C-I bond in the transition state, leading to a lower activation energy and a faster reaction.

Reaction Mechanism and Energy Profile

The S_N2 reaction proceeds through a high-energy transition state where the nucleophile is forming a bond to the carbon while the leaving group is simultaneously breaking its bond.

SN2_Mechanism cluster_legend Legend reactants Nu⁻ + R-X ts [Nu---R---X]⁻‡ reactants->ts k products Nu-R + X⁻ ts->products l1 Nu⁻ = Nucleophile l2 R-X = 4-Halobutanenitrile l3 X = I or Cl caption Generalized S_N2 reaction mechanism.

Caption: Generalized S_N2 reaction mechanism.

The lower stability of the C-I bond compared to the C-Cl bond means that the transition state for the reaction of this compound is lower in energy than that for 4-chlorobutanenitrile, resulting in a faster reaction rate.

Discussion and Implications

The kinetic data unequivocally demonstrates that This compound is a significantly more reactive substrate in S_N2 reactions than 4-chlorobutanenitrile. This has important practical implications for synthetic chemists and drug development professionals:

  • Reaction Conditions: Reactions with this compound can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) than those with 4-chlorobutanenitrile. This can be advantageous for sensitive substrates or to minimize side reactions.

  • Choice of Reagent: For rapid and efficient synthesis, this compound is the superior choice. However, 4-chlorobutanenitrile may be preferred in situations where a slower, more controlled reaction is desired, or for economic reasons, as chloro-compounds are often less expensive.

  • Process Optimization: In scaling up a synthesis, the choice between these two reagents can have a significant impact on throughput and energy consumption. The faster reaction of the iodo-compound can lead to more efficient manufacturing processes.

Conclusion

The kinetic comparison of this compound and 4-chlorobutanenitrile highlights a fundamental principle of organic chemistry: the profound influence of the leaving group on reaction rates. The superior leaving group ability of iodide makes this compound a much more reactive electrophile in nucleophilic substitution reactions. This guide provides both the theoretical framework and a practical experimental protocol for quantifying this difference, empowering researchers to make informed decisions in the design and optimization of synthetic routes.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • University of California, Irvine. (2020). Reactions of Nucleophiles and Bases. Retrieved from [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. Retrieved from [Link]

  • JoVE. (2023). SN2 Reaction: Kinetics. Retrieved from [Link]

  • YouTube. (2023). Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]

  • Wille, L., & Bickelhaupt, F. M. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 20(18), 2299-2311. Retrieved from [Link]

  • Scribd. (n.d.). Alkyl Halides: SN2 and E2 Reactions Explained. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Middle East Technical University. (n.d.). CHEM355 EXPERIMENT 8 Experimental Determination of the Reaction Rate. Retrieved from [Link]

  • YouTube. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 1: Chemical Kinetics - The Method of Initial Rates (Experiment). Retrieved from [Link]

  • YouTube. (2020). Determining Rate Laws from Experimental Data. Retrieved from [Link]

  • University of North Georgia. (n.d.). Determining Rate Laws for Chemical Reactions. Retrieved from [Link]

  • Uggerud, E. (2017). The Factors Determining Reactivity in Nucleophilic Substitution. Advances in Physical Organic Chemistry, 51, 1-57. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity Trends and Stereospecificity in Nucleophilic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved from [Link]

  • PubMed. (1979). Synthesis and Antitumor Activity of Halogen-Substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Retrieved from [Link]

  • PubMed Central. (2011). Collective synthesis of natural products by means of organocascade catalysis. Retrieved from [Link]

  • PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

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A Cost-Benefit Analysis of 4-Iodobutanenitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Pharmaceutical and Agrochemical Research

In the landscape of drug discovery and fine chemical synthesis, the choice of an alkylating agent can be a critical determinant of a project's success.[1][2] Among the array of available reagents, 4-iodobutanenitrile emerges as a compound of significant interest due to its unique combination of reactivity and functionality. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with other halo-analogues and alternative alkylating agents. Through an examination of experimental data and established chemical principles, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in reagent selection.

The Strategic Advantage of the Iodide Leaving Group

The enhanced reactivity of iodoalkanes in nucleophilic substitution reactions is a cornerstone of organic chemistry.[3] The carbon-iodine (C-I) bond is inherently weaker than its corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy, coupled with the superior stability of the iodide anion as a leaving group, translates to significantly faster reaction kinetics.

While specific, direct comparative kinetic studies between this compound, 4-bromobutanenitrile, and 4-chlorobutanenitrile are not extensively documented in readily available literature, the fundamental principles of physical organic chemistry provide a robust framework for predicting their relative reactivities.[4] The established order of reactivity for haloalkanes in SN2 reactions is I > Br > Cl > F.[3] This trend suggests that this compound will exhibit the highest reactivity, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields compared to its bromo and chloro counterparts.[4][5]

Key Chemical Properties of 4-Halobutanenitriles

PropertyThis compound4-Bromobutanenitrile4-Chlorobutanenitrile
Molecular Formula C4H6IN[6]C4H6BrNC4H6ClN[7]
Molecular Weight 195.00 g/mol [8]148.00 g/mol 103.55 g/mol [7]
Boiling Point 231°C at 760 mmHg[5]198-200°C189-191°C[9]
Density 1.826 g/cm³[5]1.55 g/cm³1.0934 g/cm³ at 15°C[9]
Reactivity Trend HighestIntermediateLowest

This inherent reactivity advantage of this compound can be a deciding factor in complex, multi-step syntheses where maximizing yield and minimizing harsh reaction conditions are paramount.

The Synthetic Versatility of the Nitrile Functionality

The presence of the nitrile group imparts significant synthetic versatility to the this compound molecule.[10] This functional group can be readily transformed into a variety of other valuable moieties, including:

  • Primary Amines: Through reduction, providing a key building block for many pharmaceutical scaffolds.

  • Carboxylic Acids: Via hydrolysis, offering a route to introduce acidic functionality.

  • Amides: Through partial hydrolysis.

  • Tetrazoles: By reaction with azides, a common isostere for carboxylic acids in medicinal chemistry.

This bifunctionality allows for a "one-two punch" approach in synthesis, where the iodo- group is first utilized for alkylation, followed by the strategic transformation of the nitrile group to build molecular complexity.

Comparative Analysis with Other Alkylating Agents

While other alkylating agents exist, they often come with their own set of drawbacks when compared to this compound for specific applications.[11]

  • Alkyl Tosylates and Mesylates: While also effective leaving groups, their preparation adds an extra synthetic step.

  • Organometallic Reagents (e.g., Grignard, Organolithium): These are highly reactive but often exhibit poor functional group tolerance, limiting their use in complex molecules.

  • Dimethyl Sulfate: A potent methylating agent, but its high toxicity and lack of a four-carbon chain with a nitrile make it unsuitable for introducing the 4-cyanobutyl group.[11]

The choice of reagent will always be context-dependent. However, for the specific introduction of a 4-cyanobutyl moiety, this compound often presents the most direct and efficient route.

Cost-Benefit Considerations: When is the Higher Price Justified?

A pragmatic analysis must also consider the economic factors. This compound is typically more expensive than its chloro and bromo analogues. This higher upfront cost can be justified under several circumstances:

  • Precious Starting Materials: When working with expensive or difficult-to-synthesize substrates, the higher yield and milder conditions afforded by this compound can lead to significant overall cost savings by preserving valuable material.

  • Time-Sensitive Projects: In the fast-paced environment of drug development, shorter reaction times and simplified purification processes can accelerate project timelines, providing a competitive advantage.

  • Challenging Alkylations: For sterically hindered substrates or reactions prone to side products, the superior reactivity of this compound can be the key to a successful outcome where other reagents fail.

Experimental Protocols: A Practical Guide

General Procedure for N-Alkylation of a Heterocycle using this compound

This protocol provides a general guideline for the N-alkylation of a nitrogen-containing heterocycle, a common transformation in pharmaceutical synthesis.[12]

Caption: A generalized workflow for the N-alkylation of a heterocycle using this compound.

Materials:

  • Nitrogen-containing heterocycle (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the heterocycle and the chosen solvent.

  • Add the base to the stirred solution or suspension.

  • Add this compound dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C, depending on the reactivity of the heterocycle).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Finkelstein Reaction for in situ Generation

For cost-sensitive applications, this compound can be generated in situ from the more affordable 4-chlorobutanenitrile or 4-bromobutanenitrile via the Finkelstein reaction.[5]

Finkelstein_Reaction Reagents 4-Chlorobutanenitrile + NaI Solvent Acetone or Acetonitrile Product This compound (in situ) Reagents->Product Reflux Byproduct NaCl (precipitate) Product->Byproduct

Caption: Schematic of the Finkelstein reaction for the in situ generation of this compound.

Procedure:

  • Dissolve 4-chlorobutanenitrile or 4-bromobutanenitrile and a molar excess of sodium iodide (typically 1.5-2.0 equivalents) in anhydrous acetone or acetonitrile.

  • Heat the mixture to reflux. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in the organic solvent (Le Châtelier's principle).

  • After a few hours, the resulting solution containing this compound can be cooled and used directly in the subsequent alkylation step after filtering off the precipitated sodium salt.

Conclusion

This compound stands out as a highly effective and versatile reagent for the introduction of the 4-cyanobutyl group in organic synthesis. Its superior reactivity, stemming from the excellent leaving group ability of iodide, often translates to higher yields, milder reaction conditions, and shorter reaction times. While the initial procurement cost is higher than its chloro and bromo counterparts, this expense can be readily justified in scenarios involving precious substrates, time-critical projects, or challenging chemical transformations. For more cost-conscious applications, the in situ generation via the Finkelstein reaction offers a viable and economical alternative. Ultimately, a thorough understanding of the cost-benefit trade-offs associated with this compound empowers researchers to make strategic decisions that optimize both the efficiency and the economic viability of their synthetic endeavors.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

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  • Tew, K. D. (2007). Alkylating agents and cancer therapy.
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  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. (2023). Molecules, 28(15), 5897.
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  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
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  • de Oliveira, R. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(43), 38888–38903.
  • ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77049, 4-Oxobutanenitrile. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantifying 4-Iodobutanenitrile Conversion: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction kinetics is paramount for process optimization, yield maximization, and impurity profiling. The conversion of 4-iodobutanenitrile, a versatile building block, into its desired products is a critical transformation that necessitates robust analytical methodologies for accurate quantification. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a Senior Application Scientist, my objective is to not only present the protocols but to also elucidate the underlying principles and practical considerations that inform the choice of one technique over another.

For the purpose of this guide, we will consider a representative nucleophilic substitution reaction where this compound is converted to 4-(butylamino)butanenitrile by reaction with n-butylamine. This reaction serves as a practical framework for comparing the analytical methodologies.

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. Its high resolution and sensitivity make it a staple in many organic chemistry laboratories.

Principle of Operation

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column. Compounds in the mixture are separated based on their differential partitioning between the stationary and mobile phases, which is governed by their boiling points and affinity for the stationary phase. A detector at the end of the column, typically a Flame Ionization Detector (FID), generates a signal proportional to the amount of each compound eluting.

Experimental Protocol: GC-FID Analysis

Objective: To quantify the conversion of this compound by monitoring its disappearance and the appearance of 4-(butylamino)butanenitrile over time.

Internal Standard Selection: An internal standard (IS) is crucial for accurate quantification as it corrects for variations in injection volume and detector response. For this analysis, a high-boiling, non-reactive hydrocarbon, such as dodecane, is a suitable choice as it is unlikely to interfere with the reactant or product peaks.

Step-by-Step Protocol:

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound, 4-(butylamino)butanenitrile, and dodecane (internal standard) of known concentrations in a suitable solvent (e.g., dichloromethane).

    • Perform serial dilutions to create a series of calibration standards with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold dichloromethane containing the internal standard. This prevents further reaction and prepares the sample for analysis.

  • GC-FID Analysis:

    • Inject 1 µL of the prepared sample into the GC-FID system.

    • GC Conditions:

      • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the polar nitrile compounds.

      • Inlet Temperature: 250 °C.

      • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Detector Temperature: 280 °C.

  • Data Analysis:

    • Integrate the peak areas of this compound, 4-(butylamino)butanenitrile, and the internal standard.

    • Calculate the response factor for each analyte relative to the internal standard using the calibration standards.

    • Determine the concentration of the reactant and product in the reaction samples and calculate the percent conversion.

Data Presentation

Table 1: Representative GC-FID Data for the Conversion of this compound

Time (min)This compound Peak AreaDodecane (IS) Peak AreaCalculated Concentration (M)% Conversion
0150,000100,0000.1000
3090,000100,0000.06040
6052,500100,0000.03565
12022,500100,0000.01585
2407,500100,0000.00595
Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute with Internal Standard Aliquot->Quench Inject Inject Sample Quench->Inject Separate Separation in GC Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Concentration & % Conversion Integrate->Calculate caption GC-FID analysis workflow.

Caption: GC-FID analysis workflow.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a cornerstone of analytical chemistry, suitable for a wide array of compounds, including those that are non-volatile or thermally labile.

Principle of Operation

In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and is separated based on its interactions with the stationary phase. A detector, commonly a UV-Vis detector, measures the absorbance of the eluent at a specific wavelength, generating a signal proportional to the concentration of the analyte.[1]

A key consideration for this compound is its lack of a strong chromophore, making direct UV detection challenging.[2] To overcome this, one might employ a derivatization strategy to introduce a UV-active moiety or utilize a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). For this guide, we will assume the product, 4-(butylamino)butanenitrile, can be derivatized with a chromophore-containing reagent (e.g., dansyl chloride) for sensitive UV detection.

Experimental Protocol: HPLC-UV Analysis (with Derivatization)

Objective: To quantify the conversion by monitoring the formation of the derivatized product.

Step-by-Step Protocol:

  • Calibration Standard Preparation:

    • Synthesize and purify the dansyl derivative of 4-(butylamino)butanenitrile.

    • Prepare a stock solution of the derivatized product of known concentration in the mobile phase.

    • Create a series of calibration standards by serial dilution.

  • Sample Preparation and Derivatization:

    • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction (e.g., by adding a large volume of acetonitrile).

    • To a known volume of the quenched sample, add a solution of dansyl chloride in the presence of a base (e.g., sodium bicarbonate) and allow the derivatization reaction to proceed to completion.

    • Dilute the derivatized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Inject 10 µL of the prepared sample into the HPLC system.

    • HPLC Conditions:

      • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating small organic molecules.[3]

      • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, starting with 30% acetonitrile and ramping to 90% over 10 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • UV Detection: Set the wavelength to the maximum absorbance of the dansyl chromophore (typically around 340 nm).

  • Data Analysis:

    • Integrate the peak area of the derivatized product.

    • Construct a calibration curve of peak area versus concentration using the calibration standards.

    • Determine the concentration of the product in the reaction samples and calculate the percent conversion.

Data Presentation

Table 2: Representative HPLC-UV Data for the Formation of Derivatized 4-(butylamino)butanenitrile

Time (min)Derivatized Product Peak AreaCalculated Concentration (M)% Conversion
0000
30600,0000.04040
60975,0000.06565
1201,275,0000.08585
2401,425,0000.09595
Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Derivatize Derivatize with Dansyl Chloride Quench->Derivatize Inject Inject Sample Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration & % Conversion Integrate->Calculate caption HPLC-UV analysis workflow.

Caption: HPLC-UV analysis workflow.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Structural and Quantitative Analysis

NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of nuclei giving rise to the signal.[4] This makes quantitative NMR (qNMR) a primary analytical method that does not always require calibration curves with authentic standards of the analytes.

Principle of Operation

qNMR relies on the integration of specific, well-resolved signals in the NMR spectrum.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.

Experimental Protocol: ¹H qNMR Analysis

Objective: To simultaneously quantify the decrease in this compound and the increase in 4-(butylamino)butanenitrile.

Internal Standard Selection: A suitable internal standard for ¹H qNMR should have a simple spectrum with signals that do not overlap with analyte signals, be chemically inert, and have a known purity.[5] Maleic acid is a good candidate as it has a sharp singlet in a relatively clear region of the spectrum (around 6.3 ppm) and is soluble in many deuterated solvents.

Step-by-Step Protocol:

  • Internal Standard Stock Solution:

    • Accurately weigh a precise amount of certified maleic acid and dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a known volume of the internal standard stock solution in an NMR tube.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification.

    • Key Parameters:

      • Pulse Angle: A 90° pulse angle should be accurately calibrated.

      • Relaxation Delay (d1): This is the most critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals being integrated (both analyte and standard). A d1 of 30 seconds is often a safe starting point.

      • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the reactant, product, and internal standard. For this compound, the triplet at ~3.3 ppm (CH₂I) is a good choice. For the product, a characteristic signal (e.g., the triplet corresponding to the CH₂NH group) can be used. The singlet of maleic acid at ~6.3 ppm is used for the internal standard.

    • Calculate the concentration of the reactant and product using the following formula:

      • Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

      • Where C is concentration, I is the integral value, N is the number of protons giving rise to the signal, M is the molar mass, and the subscripts x and s refer to the analyte and standard, respectively.

    • Calculate the percent conversion.

Data Presentation

Table 3: Representative ¹H qNMR Data for the Conversion of this compound

Time (min)Integral of CH₂I (Reactant, 2H)Integral of Maleic Acid (IS, 2H)Calculated Reactant Conc. (M)% Conversion
02.001.000.1000
301.201.000.06040
600.701.000.03565
1200.301.000.01585
2400.101.000.00595
Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench in NMR Tube with Internal Standard Aliquot->Quench Acquire Acquire Spectrum (Optimized Parameters) Quench->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Concentration & % Conversion Integrate->Calculate caption qNMR analysis workflow.

Caption: qNMR analysis workflow.

Comparative Analysis and Recommendations

The choice of the optimal analytical technique depends on several factors, including the nature of the analytes, the required accuracy and precision, sample throughput, and available instrumentation.

Table 4: Comparison of Analytical Techniques for Quantifying this compound Conversion

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation by volatility and column interaction.Separation by polarity and column interaction.Signal intensity proportional to molar concentration.
Applicability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile.Any soluble compound with NMR-active nuclei.
Sensitivity High (ng to pg range).Moderate to high (µg to ng range), dependent on chromophore.Lower (mg to µg range).
Sample Prep. Simple quenching and dilution.Can be complex if derivatization is required.Very simple; quenching in deuterated solvent with IS.
Quantification Requires calibration curve with standards.Requires calibration curve with standards.Primary method; can be performed with a single internal standard.
Structural Info. None (unless coupled with MS).None (unless coupled with MS).Provides detailed structural information.
Throughput High.High.Lower, due to longer acquisition times for quantification.
Cost Moderate instrument cost, low running cost.High instrument cost, moderate running cost.Very high instrument cost, moderate running cost.
Recommendations:
  • For high-throughput screening and routine process monitoring: GC-FID is often the most efficient and cost-effective choice, provided that the analytes are sufficiently volatile and thermally stable. Its simplicity and speed are major advantages.

  • For non-volatile products or when universal detection is needed: HPLC is the more versatile technique. If the product has a strong UV chromophore, HPLC-UV is straightforward. If not, the need for derivatization or alternative detectors (ELSD, CAD, MS) adds complexity but also broadens the applicability.

  • For method development, mechanistic studies, and when primary quantification is required: qNMR is unparalleled. It provides not only quantitative data but also structural confirmation of reactants, products, and any intermediates or byproducts, all within a single experiment. Its accuracy and the ability to quantify without specific analyte standards make it an invaluable tool for in-depth reaction understanding.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Kristiana, I., et al. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1226, 59-66. Available at: [Link]

  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • The LCGC Blog. (2018). UV Detection for HPLC – Fundamental Principle, Practical Implications. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Rice, J. E. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]

  • Icon Scientific Inc. (2023). Why is UV light used in HPLC?. Available at: [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Available at: [Link]

  • University of Calgary. (n.d.). Substitution Reactions of Alkyl Halides. Available at: [Link]

  • Roesner, T., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(9), 16399-16428. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Compliance, Towards a Culture of Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The final step, disposal, is a critical control point that safeguards not only the immediate laboratory environment but also our collective environmental health. This guide moves beyond mere procedural checklists to provide a deep, mechanistic understanding of the proper disposal of 4-iodobutanenitrile. As a halogenated nitrile, this compound presents a dual-threat profile that demands a rigorous and informed approach. Our objective is to empower you, our fellow scientists, with the knowledge to manage this chemical waste stream with confidence, ensuring safety and integrity from benchtop to final disposition.

Hazard Profile of this compound: Understanding the "Why"

This compound (C₄H₆IN) is a versatile reagent, but its utility is matched by its potential hazards. A thorough understanding of its chemical personality is the foundation of its safe handling and disposal. The compound is classified as an acute toxin and an irritant.[1][2] Its metabolism can potentially release cyanide, leading to symptoms like headache, dizziness, and weakness.[2]

The primary risks associated with this compound are:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2]

  • Irritation: It is known to cause serious skin and eye irritation.[1][3]

  • Chemical Reactivity: As a nitrile, it is incompatible with strong acids and oxidizing agents.[2][4] Contact with acids can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[5]

  • Environmental Hazard: As a halogenated organic compound, its improper disposal can lead to the formation of persistent and harmful environmental byproducts if not treated correctly.[6]

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 6727-73-7[1][2]
Molecular Formula C₄H₆IN[1]
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1]
Incompatibilities Strong oxidizing agents, Acids[2]
Hazardous Decomposition Under thermal decomposition, can release Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen cyanide (HCN), and Hydrogen iodide (HI).[2]

Pre-Disposal: Establishing a Safe Operational Zone

Proper disposal begins long before the waste container is filled. It starts with establishing a controlled environment for handling the chemical at every stage.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: Always handle this compound and its associated waste within a certified chemical fume hood.[5] This is non-negotiable and serves to protect the user from inhaling potentially harmful vapors.[2]

  • Personal Protective Equipment (PPE): A standard laboratory coat, closed-toe shoes, and chemical splash goggles are mandatory.[5]

    • Gloves: Nitrile gloves are required.[7] For extended handling or when transferring larger quantities of waste, consider double-gloving or using thicker, chemical-resistant gloves.[5]

Segregation at the Source

The cardinal rule of chemical waste management is segregation. Cross-contamination of waste streams can lead to dangerous reactions, complicate the disposal process, and significantly increase costs.[8]

  • Isolate from Acids: No containers of acid should be present in the designated work area where this compound waste is being handled.[5] This is a critical preventative measure to eliminate the risk of HCN gas formation.[4][5]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[5] A chemical spill kit containing absorbent materials suitable for organic solvents must be readily available.[9]

Step-by-Step Waste Collection and Disposal Protocol

This protocol provides a direct, procedural workflow for the safe collection of this compound waste.

Waste Container Selection and Labeling
  • Select a Compatible Container: Choose a waste container made of a material compatible with halogenated organic liquids (e.g., a high-density polyethylene or glass bottle). The container must have a tightly sealing screw cap to prevent vapor release.[10][11]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[8][9] Clearly write the full chemical name, "Waste this compound," and any other components in the waste stream with their approximate percentages.[8][10] Do not use abbreviations or chemical formulas.[10]

  • Add Hazard Identification: Clearly mark the container as "Halogenated Organic Waste" and "Toxic".[9][12] It is also best practice to add the warning "No Acids".[5]

Waste Accumulation
  • Transfer Waste: Working within a chemical fume hood, carefully transfer the this compound waste into the designated, pre-labeled container.

  • Keep Container Closed: The waste container must remain tightly closed at all times, except when waste is actively being added.[9][10][11] Leaving a funnel in the opening is not a permissible substitute for a sealed cap.[11]

  • Segregate Waste Streams: this compound is a halogenated organic compound .[12] It must be collected in a dedicated halogenated waste stream, separate from non-halogenated solvents.[8][9][12]

    • Causality: Halogenated wastes require high-temperature incineration for proper disposal, a more complex and costly process than the fuel blending used for non-halogenated solvents.[8][12] Keeping these streams separate is crucial for both safety and cost-efficiency.[8][9]

Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[9] This area must be under the control of laboratory personnel and should have secondary containment (e.g., a plastic bin) to contain any potential leaks.[13]

  • Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[3][14]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_collection Waste Collection Phase cluster_storage Storage & Disposition Phase A Identify this compound Waste B Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C Work in Chemical Fume Hood B->C D Select & Pre-Label Container: 'Hazardous Waste' 'Halogenated Organic' 'Toxic' & 'No Acids' C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Secondary Containment in Designated SAA F->G H Contact EHS for Pickup G->H

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures: Spill and Decontamination

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and contamination.

Small Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use absorbent pads or other inert material (e.g., vermiculite) to absorb the spilled liquid.[9][10] Work from the outside of the spill inward to prevent spreading.[15][16]

  • Collection: Carefully collect the contaminated absorbent material using tongs or other tools and place it into a sealable plastic bag or other appropriate container.[10]

  • Label and Dispose: Seal the bag/container, label it as "Spill Debris containing this compound," and dispose of it as halogenated organic waste.[9][10]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.[15] Place the cleaning materials in the same waste bag.

Large Spill or Spill Outside a Fume Hood
  • Evacuate: Immediately alert all personnel and evacuate the laboratory. Activate the fire alarm if necessary to ensure building evacuation.[10]

  • Isolate: Close the laboratory doors to contain the vapors.

  • Call for Help: Contact your institution's emergency response line (e.g., EHS) immediately.[9][10] Provide them with the chemical name, quantity spilled, and location.

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Personnel Decontamination
  • Skin Contact: Immediately remove any contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[15] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

References

  • Title: this compound Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Hazardous Waste Segregation Source: Rensselaer Polytechnic Institute URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Urbana-Champaign URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Nitriles Waste Compatibility Source: CP Lab Safety URL: [Link]

  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: Spills and Emergencies Source: University of Pittsburgh Radiation Safety URL: [Link]

  • Title: Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria Source: PubMed, National Library of Medicine URL: [Link]

  • Title: CHEMICAL SPILL PROCEDURES Source: Clarkson University URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Emory University URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University URL: [Link]

  • Title: Hazardous Waste - Decontamination Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Chemical Spills: How to safely contain & remove Source: GV Health (YouTube) URL: [Link]

  • Title: Decontamination after Inadvertent Release Source: SlidePlayer URL: [Link]

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Personal protective equipment for handling 4-Iodobutanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4-Iodobutanenitrile

For researchers and scientists in the field of drug development, the synthesis and manipulation of novel compounds are daily tasks. Among these, alkyl nitriles like this compound (CAS No. 6727-73-7) are valuable building blocks. However, their utility is matched by significant health hazards that demand rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to ensure the well-being of laboratory personnel.

The primary danger associated with this compound lies in its toxicity. It is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also a skin and serious eye irritant and may cause respiratory irritation.[1] Critically, the metabolism of nitriles can release cyanide, a potent cellular poison, which can lead to severe systemic effects including headache, dizziness, collapse, unconsciousness, and potentially death.[2] Therefore, preventing exposure is paramount, and a comprehensive PPE strategy is the cornerstone of safe handling.

Hazard Assessment Summary

A quick-reference summary of the hazards associated with this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is provided below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to understand its place within the broader context of laboratory safety. The "Hierarchy of Controls" prioritizes safety measures, with PPE serving as the final barrier between the researcher and the hazard.

  • Elimination/Substitution: The most effective control, which involves removing the hazard or replacing it with a less hazardous substance.

  • Engineering Controls: Physical changes to the workspace to isolate personnel from the hazard. For this compound, this is the most critical layer.

  • Administrative Controls: Changes to work practices, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): Equipment worn by the worker to minimize exposure.

This guide focuses on PPE, but its effectiveness is contingent upon the proper implementation of engineering and administrative controls.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required for handling this compound. Each component is essential for comprehensive protection.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound must be conducted inside a certified chemical fume hood. [3] This is a non-negotiable engineering control. The fume hood's constant airflow protects the user from inhaling harmful vapors and contains any potential spills within an enclosed area.

Step 1: Eye and Face Protection

Chemical splashes are a significant risk, and standard prescription glasses are not sufficient.

  • Safety Goggles: ANSI Z87.1-rated chemical splash goggles are mandatory. They form a seal around the eyes, offering protection from splashes, vapors, and mists that can cause serious eye irritation.[4][5]

  • Face Shield: When handling larger quantities (>50 mL) or during procedures with a higher risk of splashing (e.g., transfers, heating), a face shield should be worn in addition to safety goggles to protect the entire face.[5]

Step 2: Hand Protection - Chemical-Resistant Gloves

Choosing the correct gloves is critical to prevent dermal exposure, as this compound is harmful in contact with skin.[1][2]

  • Recommended Material: Nitrile. Nitrile gloves are highly recommended as they provide excellent resistance to a wide range of chemicals, including acids, oils, and solvents.[6][7] They are superior to latex or vinyl for this application and are a safe alternative for individuals with latex allergies.[8][9]

  • Best Practices: A single pair of gloves is not always sufficient. Adhering to best practices ensures a robust barrier.

Glove Selection & Use Best PracticesRationale
Select Appropriate Thickness Thicker gloves (e.g., >4 mil) offer greater resistance to chemical permeation and physical tears.
Inspect Before Use Always check for pinholes, cracks, or discoloration before donning gloves.
Consider Double-Gloving For extended procedures or when handling higher concentrations, wearing two pairs of nitrile gloves provides an extra layer of protection.
Proper Removal Technique Remove gloves by peeling them off from the cuff, turning them inside out to avoid skin contact with the contaminated exterior.
Immediate Disposal Dispose of gloves immediately after use in a designated hazardous waste container.[10] Never wash or reuse disposable gloves.
Wash Hands After Removal Always wash hands thoroughly with soap and water after removing gloves.[11]
Step 3: Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal) must be worn at all times.[5][11]

  • Chemical-Resistant Apron: For tasks involving larger volumes or a high splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Suit: In the event of a large-scale spill, a full-body chemical-resistant suit (e.g., Tyvek) may be necessary for cleanup operations.[5]

  • Footwear: Closed-toe shoes made of a non-porous material are required.[8]

Procedural Workflow for Safe Handling

The following workflow outlines the critical steps from preparation to disposal, ensuring safety at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep 1. Review SDS & SOP area 2. Designate & Prepare Work Area in Fume Hood prep->area ppe_don 3. Don Full PPE (Goggles, Lab Coat, Gloves) area->ppe_don handle 4. Handle Chemical (Weighing, Transfer, Reaction) ppe_don->handle decon 5. Decontaminate Glassware & Work Surfaces handle->decon waste 6. Segregate & Label Hazardous Waste decon->waste ppe_doff 7. Doff PPE in Order (Gloves, Gown, Goggles) waste->ppe_doff wash 8. Wash Hands Thoroughly ppe_doff->wash

Caption: PPE Workflow for this compound Handling.

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.[12]

Exposure RouteImmediate First Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[13] Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once.[14] If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[4]
Spill Management
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or vermiculite.[15]

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[13]

    • Do not attempt to clean up a large spill without proper training and equipment.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect personnel and the environment.[16]

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and contaminated bench paper, must be collected as hazardous waste.[10] Maintain separate waste streams for solids and liquids.[10]

  • Waste Containers: Use dedicated, leak-proof, and clearly labeled containers. The label should read "Hazardous Waste," "Cyanide Waste," and "No Acids."[10] Keep containers closed except when adding waste.[15]

  • Glassware Decontamination:

    • Rinse glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste.[10]

    • Subsequent rinses may be managed according to institutional policy, but consultation with your EHS department is required.

    • After the solvent rinse, wash the glassware with soap and water.

  • Final Disposal: All hazardous waste must be disposed of through a licensed waste disposal contractor in accordance with all local, state, and federal regulations.[15]

Conclusion

Handling this compound requires a disciplined and informed approach to safety. While it is a valuable reagent, its potential for severe toxicity cannot be underestimated. Adherence to the PPE protocols outlined in this guide, in conjunction with robust engineering controls and safe work practices, is not merely a recommendation but a requirement for protecting the health and safety of all laboratory professionals. Your safety is inextricably linked to the causality of your experimental choices, beginning with the decision to protect yourself.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 285648, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE? Retrieved from [Link]

  • GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

  • SafetyCulture Marketplace US. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]

  • International Medsurg Connection. (2024). Nitrile Gloves: 4 Aspects of Superior Hand Protection. Retrieved from [Link]

  • Patsnap. (2025). Safe Disposal Practices for Isobutane By-products. Retrieved from [Link]

  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). What to Do in a Chemical Emergency. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.